molecular formula C24H27N7O2 B15578104 XMD8-87

XMD8-87

货号: B15578104
分子量: 445.5 g/mol
InChI 键: LGLHCXISMKHLIK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

XMD8-87 is a useful research compound. Its molecular formula is C24H27N7O2 and its molecular weight is 445.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]-11-methyl-5H-pyrimido[4,5-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O2/c1-29-10-12-31(13-11-29)16-8-9-18(21(14-16)33-3)27-24-25-15-19-22(28-24)30(2)20-7-5-4-6-17(20)23(32)26-19/h4-9,14-15H,10-13H2,1-3H3,(H,26,32)(H,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLHCXISMKHLIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Action of XMD8-87: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the mechanism of action for the small molecule inhibitor, XMD8-87. It details its primary molecular target, downstream signaling consequences, and cellular effects. This guide includes quantitative inhibitory data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows to support further research and development.

Primary Mechanism of Action: Inhibition of TNK2/ACK1

This compound is a potent, ATP-competitive, and reversible inhibitor of Tyrosine-protein kinase non-receptor 2 (TNK2), also known as Activated CDC42-associated kinase 1 (ACK1).[1][2][3][4] TNK2 is a non-receptor tyrosine kinase that integrates signals from various receptor tyrosine kinases (RTKs) to regulate critical cellular processes, including cell survival, proliferation, and migration.[5] Aberrant TNK2 activity and activating mutations have been identified in numerous cancers, making it a compelling therapeutic target.[1][5][6]

The primary action of this compound is to block the autophosphorylation of TNK2, thereby inhibiting its kinase activity and preventing the activation of downstream signaling pathways.[1][3][7] This leads to potent anti-proliferative effects in cancer cell lines that harbor activating mutations of TNK2.[1][3][8]

cluster_input Upstream Signals cluster_pathway TNK2/ACK1 Pathway cluster_output Cellular Response RTK Growth Factor Receptors (e.g., EGFR) TNK2 TNK2 (ACK1) RTK->TNK2 Downstream Downstream Effectors (e.g., AKT, SH3/SH2 domain proteins) TNK2->Downstream Response Cell Proliferation, Survival, Migration Downstream->Response XMD887 This compound XMD887->TNK2 Inhibition

Caption: Inhibition of the TNK2/ACK1 signaling pathway by this compound.
Quantitative Data: In Vitro Inhibitory Activity against TNK2

The potency of this compound has been quantified against both wild-type and mutated forms of TNK2, demonstrating particular efficacy against leukemia-associated mutations.

TargetAssay TypeValueReference
TNK2 Binding Assay (Kd)15 nM[3]
TNK2 ELISA (IC50)1.9 µM[3]
TNK2 (D163E Mutant) Cell-based (IC50)38 nM[1][3][7][9]
TNK2 (R806Q Mutant) Cell-based (IC50)113 nM[1][3][7]
TNK2 (Constitutively Active Mutants) Cell-based (IC50)0.1 - 77 nM[8]

Kinome Selectivity and Potential Off-Target Effects

This compound exhibits excellent selectivity across the kinome.[4] However, like many kinase inhibitors, it has the potential to engage with other kinases, particularly at higher concentrations. Profiling studies have identified several potential off-targets.

Quantitative Data: Off-Target Inhibitory Activity
Off-Target KinaseAssay TypeValueReference
BRK Binding Assay (Kd)37 nM[4]
BRK Kinase Assay (IC50)47 nM[4]
FRK Binding Assay (Kd)96 nM[4]
FRK Kinase Assay (IC50)264 nM[4]
ERK5 (BMK1) KinomeScanPotential Target[4]
CSF1R Binding Assay (Kd)330 nM[4]
CSF1R Kinase Assay (IC50)428 nM[4]
DCAMKL1 Binding Assay (Kd)280 nM[4]
GAK Binding Assay (Kd)270 nM[4]
TNK1 Binding Assay (Kd)110 nM[4]
Focus on ERK5/BMK1 Signaling

Among the potential off-targets, Extracellular signal-Regulated Kinase 5 (ERK5), also known as Big Mitogen-activated protein Kinase 1 (BMK1), is noteworthy. The ERK5 pathway is a distinct MAP kinase cascade (MEKK2/3 → MEK5 → ERK5) that regulates cell proliferation, survival, and angiogenesis.[10][11][12][13] A structurally related compound, XMD8-92, is widely used as an ERK5 inhibitor.[14][15] While TNK2 remains the primary target of this compound, researchers should consider potential confounding effects from ERK5 inhibition in experimental systems, particularly where this pathway is active.

cluster_input Upstream Signals cluster_pathway ERK5/BMK1 Pathway cluster_output Nuclear Response Stimuli Mitogens, Growth Factors, Stress MEKK MEKK2 / MEKK3 Stimuli->MEKK MEK5 MEK5 MEKK->MEK5 ERK5 ERK5 (BMK1) MEK5->ERK5 MEF2 MEF2 Transcription Factors ERK5->MEF2 Response Gene Expression (e.g., c-Jun, c-Myc) MEF2->Response Proliferation Cell Proliferation & Survival Response->Proliferation XMD887 This compound (Potential Off-Target Effect) XMD887->ERK5 Inhibition

Caption: Potential off-target inhibition of the ERK5/BMK1 pathway by this compound.

Cellular Effects and Potency

The inhibitory action of this compound on TNK2 translates to potent, on-target cellular effects. The compound effectively blocks the proliferation of Ba/F3 cell lines engineered to express constitutively active TNK2 mutants, while showing minimal impact on the parental cell line.[4][8]

Quantitative Data: Cellular Antiproliferative Activity
Cell LineGenetic BackgroundValue (EC50)Reference
Ba/F3 TNK2 (D163E Mutant)0.19 µM[4]
Ba/F3 Parental (Wild-Type TNK2)>10 µM[4]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

cluster_workflow Experimental Workflow Start Start: Compound Dilution Step1 Biochemical Assay: In Vitro Kinase Inhibition (IC50 Determination) Start->Step1 Step2 Cellular Assay: Cell Proliferation (MTS) (EC50 Determination) Start->Step2 End End: Data Analysis Step1->End Step3 Mechanism Validation: Western Blot for Phospho-TNK2 Step2->Step3 Step3->End

Caption: General experimental workflow for characterizing this compound activity.
In Vitro Kinase Assay for IC50 Determination

This protocol describes a biochemical enzymatic assay to determine the IC50 value of this compound against a target kinase (e.g., TNK2).

  • Compound Preparation : Prepare a stock solution of this compound in 100% DMSO. Perform a 3-fold serial dilution series in a 96-well plate to create 10 concentrations, starting from 1 µM.

  • Reaction Mixture : In a separate assay plate, prepare a reaction mixture containing the purified kinase, a suitable kinase buffer, and a fluorescently or radioactively labeled substrate peptide.

  • ATP Concentration : Add ATP to the reaction mixture at a concentration equal to the known ATP Km for the specific kinase being tested.[1]

  • Initiate Reaction : Add the serially diluted this compound or DMSO (vehicle control) to the reaction mixture to initiate the kinase reaction.

  • Incubation : Incubate the plate at 30°C for a specified time (e.g., 60 minutes), allowing for substrate phosphorylation.

  • Stop Reaction : Terminate the reaction by adding a stop solution (e.g., EDTA).

  • Detection : Quantify the amount of phosphorylated substrate using an appropriate detection method (e.g., fluorescence polarization, scintillation counting).

  • Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to calculate the IC50 value.

Cell Proliferation (MTS) Assay

This protocol measures the effect of this compound on the viability and proliferation of cancer cell lines.

  • Cell Plating : Seed cells (e.g., Ba/F3 expressing TNK2 mutants) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of this compound (e.g., 10 concentrations from 10 µM down to 0.5 nM) or DMSO (vehicle control) for 72 hours.[1]

  • MTS Reagent Addition : After the incubation period, add a methanethiosulfonate (B1239399) (MTS)-based reagent to each well according to the manufacturer's instructions.

  • Incubation : Incubate the plate for 1-3 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan (B1609692) product.

  • Absorbance Reading : Measure the absorbance of the formazan product at 490 nm using a microplate reader.[1]

  • Data Analysis : Normalize the absorbance readings to the vehicle control wells. Plot the percentage of cell viability against the logarithm of inhibitor concentration and determine the EC50 value.

Western Blot for Inhibition of TNK2 Phosphorylation

This protocol assesses the ability of this compound to inhibit the autophosphorylation of TNK2 in a cellular context.

  • Cell Culture and Treatment : Plate cells (e.g., HEK293T overexpressing a TNK2 mutant) in 6-well plates.[7] Once they reach 70-80% confluency, treat them with various concentrations of this compound (e.g., from 5 µM down to 10 nM) or DMSO for a specified duration (e.g., 6 hours).[7]

  • Protein Extraction : Aspirate the media and wash the cells with ice-cold PBS. Add 300 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[7]

  • Lysate Collection : Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 20 minutes, then centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.

  • Protein Quantification : Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE : Normalize the protein amounts for each sample, add Laemmli loading buffer, and denature at 95°C for 5 minutes. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Blocking : Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Primary Antibody : Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated TNK2 (p-TNK2).

    • Secondary Antibody : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection : After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Stripping and Reprobing : To confirm equal protein loading, the membrane can be stripped and reprobed with antibodies for total TNK2 and a loading control protein like GAPDH or β-actin.[5]

References

XMD8-87: A Technical Guide to the Function and Application of a Novel Ack1/TNK2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Activated Cdc42-associated kinase 1 (Ack1), also known as Tyrosine Kinase Non-receptor 2 (TNK2), is a critical non-receptor tyrosine kinase implicated in various oncogenic signaling pathways.[1][2] Its aberrant activation is linked to cancer progression, making it a compelling target for therapeutic intervention.[3][4] This document provides a comprehensive technical overview of XMD8-87, a potent and selective small-molecule inhibitor of Ack1/TNK2. We detail its mechanism of action, summarize its in vitro and cellular activities, provide established experimental protocols for its evaluation, and illustrate the key signaling pathways it modulates. This guide is intended for researchers, scientists, and drug development professionals working in oncology and kinase inhibitor research.

Introduction to Ack1/TNK2 as a Therapeutic Target

Ack1/TNK2 is a cytoplasmic tyrosine kinase that acts as a central signaling hub, integrating signals from numerous receptor tyrosine kinases (RTKs) like EGFR, HER2, and PDGFR.[1][5] Upon activation by extracellular growth factors, Ack1 transduces signals to downstream effectors, promoting cell survival, proliferation, and migration.[2][6]

Key oncogenic roles of Ack1/TNK2 include:

  • PI3K-Independent AKT Activation: Ack1 can phosphorylate AKT at Tyr176, leading to its activation in a manner independent of the canonical PI3K pathway.[1][7] This provides a survival advantage and a mechanism for resistance to PI3K inhibitors.[2]

  • Hormone Receptor Regulation: Ack1 directly phosphorylates and activates the Androgen Receptor (AR) and modulates the Estrogen Receptor (ER) complex, promoting the growth of hormone-refractory prostate and breast cancers.[2][6]

  • Epigenetic Modulation: Recent evidence highlights Ack1's role as an epigenetic regulator, further contributing to its oncogenic function.[6]

The frequent amplification, mutation, and aberrant activation of the TNK2 gene in various malignancies underscore its importance as a cancer driver and a promising therapeutic target.[4][6]

This compound: A Potent and Selective Ack1/TNK2 Inhibitor

This compound is a novel, ATP-competitive small-molecule inhibitor of Ack1/TNK2.[8][9] It has demonstrated high potency in both biochemical and cellular assays and exhibits excellent selectivity across the kinome, making it a valuable tool for studying Ack1/TNK2 biology and a promising candidate for further therapeutic development.

Mechanism of Action

This compound functions by competitively binding to the ATP-binding pocket of the Ack1/TNK2 kinase domain.[8][9] This prevents the phosphorylation of Ack1 itself (autophosphorylation) and its downstream substrates, thereby inhibiting the propagation of oncogenic signals. Its inhibition of Ack1 leads to the suppression of key survival pathways, including the PI3K-independent activation of AKT.[7]

Quantitative Data: In Vitro and Cellular Activity

The following tables summarize the reported quantitative data for this compound, detailing its potency, binding affinity, and selectivity.

Table 1: In Vitro Potency and Binding Affinity of this compound

TargetAssay TypePotency / AffinityReference
TNK2 (Ack1) Ambit Binding AssayKd = 15 nM [8][10]
TNK2 (Ack1) Invitrogen Kinase AssayIC50 = 35.4 nM [8]
TNK2 (Ack1) LanthaScreen44 nM [9]
TNK2 (Ack1) ELISAIC50 = 1.9 µM [10]
BRKAmbit Binding AssayKd = 37 nM[8][9]
BRKInvitrogen Kinase AssayIC50 = 47 nM[8][9]
FRKAmbit Binding AssayKd = 96 nM[8][9]
TNK1Ambit Binding AssayKd = 110 nM[8][9]
GAKAmbit Binding AssayKd = 270 nM[8][9]
DCAMKL1Ambit Binding AssayKd = 280 nM[8][9]
CSF1RAmbit Binding AssayKd = 330 nM[8][9]

Table 2: Cellular Inhibitory Activity of this compound

Cell Line / TargetEffect MeasuredPotency (IC50)Reference
TNK2 D163E MutantProliferation Block38 nM [10][11]
TNK2 R806Q MutantProliferation Block113 nM [10][11]
Ba/F3 TNK2 D163EAntiproliferationEC50 = 0.19 µM [9]
A549 Cancer CellsGrowth InhibitionComplete inhibition at 10 µM [10]
HEK293 CellsEGF-induced AutophosphorylationInhibition at 2 µM [10]

Ack1/TNK2 Signaling Pathway and Inhibition by this compound

Ack1/TNK2 is a crucial node in cellular signaling. The diagram below illustrates its position downstream of receptor tyrosine kinases and its activation of key pro-survival pathways, along with the inhibitory action of this compound.

Ack1_Signaling_Pathway cluster_upstream Upstream Activation cluster_core Core Pathway cluster_downstream Downstream Effectors cluster_outcomes Cellular Outcomes RTK RTKs (EGFR, HER2, etc.) Ack1 Ack1/TNK2 RTK->Ack1 activates GrowthFactors Growth Factors GrowthFactors->RTK binds AKT AKT (p-Tyr176) Ack1->AKT phosphorylates AR Androgen Receptor (AR) Ack1->AR phosphorylates Other Other Substrates (Wwox, etc.) Ack1->Other phosphorylates Proliferation Cell Proliferation & Survival AKT->Proliferation Resistance Drug Resistance AKT->Resistance AR->Proliferation AR->Resistance Inhibitor This compound Inhibitor->Ack1 inhibits Kinase_Assay_Workflow start_end start_end step step reagent reagent start Start plate_prep Coat ELISA plate with substrate peptide start->plate_prep blocking Block plate with blocking buffer plate_prep->blocking add_reagents Add Ack1/TNK2 enzyme, ATP, and serial dilutions of this compound blocking->add_reagents incubation1 Incubate to allow kinase reaction add_reagents->incubation1 add_antibody1 Add primary antibody (anti-phospho-substrate) incubation1->add_antibody1 incubation2 Incubate add_antibody1->incubation2 add_antibody2 Add HRP-conjugated secondary antibody incubation2->add_antibody2 incubation3 Incubate add_antibody2->incubation3 add_substrate Add HRP substrate (e.g., TMB) incubation3->add_substrate read_plate Read absorbance on plate reader add_substrate->read_plate analyze Calculate IC50 read_plate->analyze end_node End analyze->end_node Western_Blot_Workflow start_end start_end step step process process start Start cell_culture Culture cells (e.g., 293T expressing TNK2) to ~80% confluency start->cell_culture treatment Treat cells with varying concentrations of this compound (e.g., 10 nM to 5 µM) for 6 hours cell_culture->treatment lysis Lyse cells and collect protein lysates treatment->lysis quant Determine protein concentration (e.g., BCA assay) lysis->quant sds_page Separate proteins by SDS-PAGE quant->sds_page transfer Transfer proteins to PVDF membrane sds_page->transfer blocking Block membrane (e.g., 5% milk or BSA) transfer->blocking ab_primary Incubate with primary antibodies (e.g., anti-p-Ack1, anti-total-Ack1, anti-GAPDH) blocking->ab_primary ab_secondary Incubate with HRP-conjugated secondary antibody ab_primary->ab_secondary detection Add ECL substrate and visualize bands ab_secondary->detection end_node End detection->end_node

References

XMD8-87: A Technical Guide to its Role in Signal Transduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of XMD8-87, a potent small-molecule inhibitor, and its role in modulating critical intracellular signaling pathways. We will explore its mechanism of action, summarize its biochemical and cellular activities, and provide detailed experimental protocols for its characterization.

Introduction: Targeting a Key Signaling Node

This compound is a potent and selective, ATP-competitive inhibitor of Activated CDC42-associated kinase 1 (ACK1), also known as Tyrosine kinase nonreceptor 2 (TNK2).[1][2][3][4] TNK2 is a non-receptor tyrosine kinase that functions as a crucial integration point for signals originating from various receptor tyrosine kinases (RTKs), including the Epidermal Growth Factor Receptor (EGFR), HER2, and Platelet-Derived Growth Factor Receptor (PDGFR).[5][6][7] Aberrant activation of TNK2 is implicated in the progression of numerous cancers, where it promotes cell survival, proliferation, and migration.[2][8] this compound serves as a critical chemical probe for elucidating TNK2-mediated signaling and as a lead compound for developing targeted cancer therapeutics.

Mechanism of Action and Signal Transduction

This compound functions as a reversible, ATP-competitive inhibitor, binding to the kinase domain of TNK2 and preventing the phosphorylation of its downstream substrates.[2][4] Upon activation by upstream RTKs, TNK2 transduces signals to several key pathways, most notably the AKT survival pathway. TNK2 can directly phosphorylate AKT at tyrosine 176, a non-canonical activating phosphorylation event that can promote cell survival even when the primary PI3K pathway is inhibited.[5][6] By blocking TNK2's kinase activity, this compound effectively decouples RTK signaling from downstream effectors like AKT, thereby inhibiting pro-survival and proliferative signals.

TNK2_Signaling_Pathway EGFR EGFR (RTK) TNK2 TNK2 (ACK1) EGFR->TNK2 Activates GrowthFactor Growth Factor (e.g., EGF) GrowthFactor->EGFR AKT AKT TNK2->AKT Phosphorylates (pY176) & Activates Survival Cell Survival & Proliferation AKT->Survival Promotes XMD887 This compound XMD887->TNK2 Inhibits

Caption: this compound inhibits the TNK2 (ACK1) signaling pathway.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The data below is compiled from multiple sources to provide a comprehensive profile.

Table 1: In Vitro Biochemical Potency of this compound

Target Assay Type Potency Value Reference(s)
TNK2 (ACK1) Binding Assay Kd = 15 nM [1][4]
TNK2 (ACK1) Invitrogen Kinase Assay IC50 = 35.4 nM [4]

| TNK2 (ACK1) | ELISA | IC50 = 1.9 µM |[1] |

Table 2: Cellular Activity of this compound

Cell Line / Context Assay Type Potency Value Reference(s)
Ba/F3 (TNK2 D163E) Cell Proliferation IC50 = 38 nM [1][7][8][9]
Ba/F3 (TNK2 R806Q) Cell Proliferation IC50 = 113 nM [1][7][8][9]
Ba/F3 (TNK2 D163E) Antiproliferation EC50 = 0.19 µM [2]
Ba/F3 (Parental) Antiproliferation EC50 > 10 µM [2]
A549 Cancer Cells Cell Growth Complete inhibition at 10 µM [1]

| HEK293 Cells | TNK2 Autophosphorylation | Inhibition observed at 2 µM |[1] |

Table 3: Kinase Selectivity Profile of this compound (Off-Target Activities)

Off-Target Kinase Assay Type Potency Value (Kd) Potency Value (IC50) Reference(s)
BRK Binding / Kinase 37 nM 47 nM [2][4]
FRK Binding / Kinase 96 nM 264 nM [2][4]
TNK1 Binding 110 nM - [2][4]
GAK Binding 270 nM - [2][4]
DCAMKL1 Binding 280 nM - [2][4]
CSF1R Binding / Kinase 330 nM 428 nM [2][4]

| ERK5 | Binding | - | Potential off-target |[2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize this compound.

This protocol describes a general method for determining the IC50 value of an inhibitor against a purified kinase.[9]

  • Compound Preparation : Prepare a stock solution of this compound in 100% DMSO. Create a 10-point, 3-fold serial dilution series starting from a 1 µM final assay concentration.

  • Reaction Mixture : Prepare a reaction buffer containing the purified TNK2 enzyme and a suitable substrate. The ATP concentration should be set to the established Km for TNK2.

  • Initiation : Add the serially diluted this compound or DMSO (vehicle control) to the reaction mixture. Initiate the kinase reaction by adding the ATP solution.

  • Incubation : Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

  • Termination & Detection : Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence-based assays.

  • Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This cell-based assay measures the ability of this compound to inhibit the autophosphorylation of TNK2 in a cellular context.[8][10]

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_analysis Analysis A 1. Plate 293T cells expressing TNK2 B 2. Treat with this compound (serial dilutions) or DMSO A->B C 3. Incubate for 6 hours at 37°C B->C D 4. Lyse cells and collect supernatant C->D E 5. Quantify protein concentration (e.g., BCA) D->E F 6. Prepare samples for SDS-PAGE E->F G 7. SDS-PAGE & Transfer to PVDF membrane F->G H 8. Probe with antibodies (p-TNK2, Total TNK2, Loading Control) G->H I 9. Image and quantify band intensity H->I

Caption: Workflow for Western Blot analysis of TNK2 phosphorylation.
  • Cell Culture : Plate 293T cells ectopically expressing TNK2 in 6-well plates at a density of 250,000 cells per well. Allow cells to adhere for 48 hours.

  • Compound Treatment : Treat cells with a 10-point, 1:1 serial dilution of this compound, typically starting from 5 µM. Include a DMSO-only vehicle control.

  • Incubation : Incubate the treated cells for 6 hours at 37°C.

  • Protein Extraction : Aspirate the media and add 300 µL of ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Agitate gently for 5 minutes at 4°C.

  • Lysate Clarification : Scrape and collect the cell lysates. Centrifuge at maximum speed in a microcentrifuge for 10 minutes at 4°C to pellet cell debris.

  • Sample Preparation : Transfer the supernatant to a new tube. Determine protein concentration using a BCA or Bradford assay. Prepare samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.

  • Western Blotting : Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against phospho-TNK2, total TNK2, and a loading control (e.g., GAPDH or β-actin).

  • Detection : Incubate with appropriate HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

This protocol measures the effect of this compound on the proliferation and viability of cancer cell lines.[9]

MTS_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Allow cells to adhere (e.g., 24 hours) A->B C 3. Add serial dilutions of This compound or DMSO B->C D 4. Incubate for 72 hours C->D E 5. Add MTS reagent to each well D->E F 6. Incubate for 1-3 hours at 37°C E->F G 7. Measure absorbance at 490 nm F->G H 8. Calculate % viability and determine IC50 G->H

Caption: Workflow for a cell viability MTS assay.
  • Cell Seeding : Seed cells (e.g., Ba/F3 expressing TNK2 mutants) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Addition : Add serially diluted concentrations of this compound to the wells. Include wells with DMSO as a negative control (100% viability) and wells with a known cytotoxic agent or no cells as a positive control (0% viability).

  • Incubation : Incubate the plate for 72 hours at 37°C in a humidified incubator.

  • Reagent Addition : Add MTS (methanethiosulfonate) reagent to each well according to the manufacturer's instructions.

  • Final Incubation : Incubate the plate for 1 to 3 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan (B1609692) product.

  • Measurement : Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis : Normalize the absorbance readings to the controls. Plot the percentage of cell viability against the logarithm of inhibitor concentration and fit the data to determine the IC50 value.

Conclusion

This compound is a well-characterized, potent inhibitor of TNK2/ACK1, a critical kinase involved in oncogenic signaling. Its ability to block TNK2-mediated activation of pro-survival pathways, such as the AKT cascade, makes it an invaluable tool for cancer research. The quantitative data demonstrate its high potency against wild-type and mutated forms of TNK2, with a defined off-target profile that should be considered in experimental design. The detailed protocols provided herein offer a robust framework for researchers and drug developers to further investigate TNK2 biology and explore the therapeutic potential of its inhibition.

References

XMD8-87: A Potent and Selective TNK2/ACK1 Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

XMD8-87 is a small molecule inhibitor that has emerged as a potent and selective tool for investigating the role of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated Cdc42-associated Kinase 1 (ACK1), in cancer biology.[1][2][3][4] TNK2 is a non-receptor tyrosine kinase that acts as a central signaling node downstream of various receptor tyrosine kinases (RTKs), integrating signals that drive cell growth, survival, and proliferation.[1][5][6] Dysregulation of TNK2 activity through amplification, mutation, or overexpression has been implicated in the pathogenesis of numerous malignancies, including prostate, breast, lung, and ovarian cancers, as well as leukemia.[6][7][8][9][10] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and key signaling pathways, to facilitate its use in cancer research and drug development.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of TNK2.[5] By binding to the ATP-binding pocket of the TNK2 kinase domain, this compound prevents the transfer of phosphate (B84403) from ATP to tyrosine residues on substrate proteins, thereby inhibiting the downstream signaling cascades initiated by TNK2. This targeted inhibition of TNK2's catalytic activity makes this compound a valuable tool for dissecting the specific contributions of this kinase to cancer cell pathophysiology.

Quantitative Data

The potency and selectivity of this compound have been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this inhibitor.

Table 1: In Vitro Potency of this compound against TNK2/ACK1
TargetAssay TypePotency (IC50/Kd)Reference
TNK2 (ACK1)Ambit Binding Assay15 nM (Kd)[2][6]
TNK2 (ACK1)Invitrogen Kinase Assay35.4 nM (IC50)[6]
TNK2 (ACK1)ELISA1.9 µM (IC50)[2]
TNK2 (D163E mutation)Ba/F3 Cell Proliferation38 nM (IC50)[1][2][3][11][12]
TNK2 (R806Q mutation)Ba/F3 Cell Proliferation113 nM (IC50)[1][2][3][11][12]
Table 2: Kinase Selectivity Profile of this compound (Off-Target Effects)
Off-Target KinaseAssay TypePotency (Kd/IC50)Reference
BRKAmbit Binding Assay37 nM (Kd)[5][6]
BRKInvitrogen Kinase Assay47 nM (IC50)[5][6]
FRKAmbit Binding Assay96 nM (Kd)[5][6]
FRKInvitrogen Kinase Assay264 nM (IC50)[5]
TNK1Ambit Binding Assay110 nM (Kd)[5][6]
GAKAmbit Binding Assay270 nM (Kd)[5][6]
DCAMKL1Ambit Binding Assay280 nM (Kd)[5][6]
CSF1RAmbit Binding Assay330 nM (Kd)[5][6]
CSF1RInvitrogen Kinase Assay428 nM (IC50)[5]
DCAMKL2Ambit Binding Assay690 nM (Kd)[5]
DCAMKL2Invitrogen Kinase Assay3200 nM (IC50)[5]
ERK5KinomeScanPotential Off-Target[5]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following are standardized protocols for key experiments.

Protocol 1: In Vitro TNK2 Kinase Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound against TNK2.

  • Reagents and Materials:

    • Recombinant human TNK2 enzyme

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • ATP (at a concentration equal to the Km for TNK2)

    • Tyrosine kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

    • This compound (dissolved in DMSO)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 96-well or 384-well plates (white, opaque)

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO. A 10-point, 3-fold serial dilution starting from 10 µM is recommended.

    • In a multi-well plate, add the kinase buffer, recombinant TNK2 enzyme, and the tyrosine kinase substrate.

    • Add the serially diluted this compound or DMSO (vehicle control) to the respective wells.

    • Pre-incubate the plate at room temperature for 10-15 minutes.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30°C for 60 minutes.

    • Stop the reaction and measure the remaining ATP (and generated ADP) using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot for TNK2 Phosphorylation in Cells

This protocol allows for the assessment of this compound's ability to inhibit TNK2 autophosphorylation in a cellular context.

  • Reagents and Materials:

    • Cancer cell line expressing TNK2 (e.g., 293T cells transiently transfected with a TNK2 expression vector)[1][12]

    • Complete cell culture medium

    • This compound (dissolved in DMSO)

    • Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

    • Primary antibodies: anti-phospho-TNK2 (specific to an autophosphorylation site, e.g., Tyr284), anti-total-TNK2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system for chemiluminescence detection

  • Procedure:

    • Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a range of this compound concentrations (e.g., 10 nM to 5 µM) or DMSO for a specified time (e.g., 6 hours).[1][12]

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Determine the protein concentration of each lysate using the BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-TNK2 overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane (if necessary) and re-probe for total TNK2 and the loading control.

    • Quantify the band intensities to determine the ratio of phosphorylated TNK2 to total TNK2.

Protocol 3: Cell Viability Assay

This protocol outlines a general method for assessing the effect of this compound on the viability of cancer cell lines.

  • Reagents and Materials:

    • Cancer cell lines of interest

    • Complete cell culture medium

    • This compound (dissolved in DMSO)

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT, or MTS)[11]

    • 96-well plates (clear for colorimetric assays, white for luminescent assays)

    • Plate reader (spectrophotometer or luminometer)

  • Procedure:

    • Seed cells into 96-well plates at a predetermined optimal density and allow them to attach overnight.

    • Prepare a serial dilution of this compound in complete culture medium.

    • Treat the cells with the serially diluted this compound or DMSO (vehicle control).

    • Incubate the plates for a desired period (e.g., 72 hours).[11]

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time to allow for signal development.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the percentage of cell viability relative to the DMSO-treated control cells.

    • Determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration and fitting the data to a dose-response curve.

Protocol 4: In Vivo Xenograft Study

This protocol provides a framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

  • Reagents and Materials:

    • Immunocompromised mice (e.g., nude or NOD-SCID mice)

    • Cancer cell line known to be sensitive to this compound in vitro

    • Matrigel (optional)

    • This compound formulated for in vivo administration (e.g., in a solution of DMSO, PEG300, Tween-80, and saline)[11]

    • Vehicle control solution

    • Calipers for tumor measurement

    • Anesthesia

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

    • Monitor the mice for tumor growth.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound or the vehicle control to the respective groups via the desired route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.

    • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = (Length x Width²) / 2).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers, immunohistochemistry).

    • Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of this compound.

Signaling Pathways and Visualizations

This compound's primary target, TNK2/ACK1, is a critical node in several oncogenic signaling pathways. Understanding these pathways is essential for interpreting the effects of this compound.

TNK2/ACK1 Signaling Network

TNK2 is activated by various RTKs, including EGFR and HER2, in response to growth factor stimulation.[6][7] Once activated, TNK2 can phosphorylate and activate several downstream effectors, including:

  • AKT: TNK2 can directly phosphorylate AKT at Tyr176, leading to its activation in a PI3K-independent manner and promoting cell survival.[6][7]

  • Androgen Receptor (AR): In prostate cancer, TNK2 phosphorylates the AR, leading to its activation even in low-androgen conditions, thereby driving hormone-refractory tumor growth.[1][10]

  • Other substrates: TNK2 has been shown to interact with and regulate other proteins involved in cell migration, endocytosis, and epigenetic modulation.[1][5][7]

The inhibition of TNK2 by this compound is expected to block these downstream signaling events, leading to anti-proliferative and pro-apoptotic effects in cancer cells dependent on this pathway.

TNK2_Signaling_Pathway RTK RTKs (e.g., EGFR, HER2) TNK2 TNK2 (ACK1) RTK->TNK2 Activation XMD887 This compound XMD887->TNK2 Inhibition AKT AKT TNK2->AKT Phosphorylation (Y176) Activation AR Androgen Receptor (AR) TNK2->AR Phosphorylation Activation Proliferation Cell Proliferation & Survival AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis HormoneResistance Hormone Resistance (Prostate Cancer) AR->HormoneResistance Experimental_Workflow BiochemicalAssay Biochemical Assays (IC50, Kd vs. TNK2) KinaseProfiling Kinase Selectivity Profiling (Off-target identification) BiochemicalAssay->KinaseProfiling CellBasedAssay Cell-Based Assays (pTNK2 Inhibition, Cell Viability) BiochemicalAssay->CellBasedAssay KinaseProfiling->CellBasedAssay InVivoStudies In Vivo Xenograft Studies (Anti-tumor Efficacy) CellBasedAssay->InVivoStudies PD_Biomarkers Pharmacodynamic & Biomarker Analysis InVivoStudies->PD_Biomarkers Mechanism_Logic XMD887 This compound Administration ATP_Binding Competitive Binding to TNK2 ATP Pocket XMD887->ATP_Binding TNK2_Inhibition Inhibition of TNK2 Kinase Activity ATP_Binding->TNK2_Inhibition Downstream_Inhibition Reduced Phosphorylation of Downstream Substrates (AKT, AR) TNK2_Inhibition->Downstream_Inhibition Cellular_Effect Decreased Cell Proliferation & Increased Apoptosis Downstream_Inhibition->Cellular_Effect Tumor_Effect Inhibition of Tumor Growth Cellular_Effect->Tumor_Effect

References

The Structure-Activity Relationship of XMD8-87: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Potent and Selective TNK2/Ack1 Inhibitor

XMD8-87 has emerged as a significant chemical probe and a lead compound in the development of inhibitors targeting Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42-associated Kinase 1 (Ack1). This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key structural features that govern its potency and selectivity. This document is intended for researchers, scientists, and drug development professionals engaged in the field of kinase inhibitor discovery.

Core Structure and Mechanism of Action

This compound is a potent, ATP-competitive inhibitor of TNK2. Its chemical structure is based on a benzopyrimidodiazepinone scaffold. The mechanism of inhibition involves the reversible binding of this compound to the ATP-binding pocket of the TNK2 kinase domain, thereby preventing the phosphorylation of downstream substrates.

Structure-Activity Relationship Insights

Systematic modifications of the this compound scaffold have revealed critical insights into its interaction with the TNK2 kinase. The SAR is primarily focused on the aniline (B41778) moiety of the molecule, which was extensively modified to enhance potency, selectivity, and pharmacokinetic properties.

A key publication in Bioorganic & Medicinal Chemistry Letters details the development of a series of analogs starting from this compound. The primary goal of these modifications was to improve the in vivo pharmacokinetic profile and minimize the potential for the formation of quinone diimine metabolites. The secondary amide has been identified as a crucial element for the compound's potency.

While a detailed table of specific analogs and their corresponding IC50 values from the primary literature is essential for a complete SAR analysis, the general trend indicates that substitutions on the aniline ring significantly impact the inhibitory activity.

Quantitative Analysis of Inhibitory Potency

The inhibitory activity of this compound and its analogs has been quantified using various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric used to assess the potency of these compounds.

CompoundTargetIC50 (nM)Assay Type
This compound TNK2 (D163E mutation)38Ba/F3 cell proliferation
TNK2 (R806Q mutation)113Ba/F3 cell proliferation
TNK244LanthaScreen Eu Kinase Binding Assay
XMD16-5 TNK2 (D163E mutation)16Ba/F3 cell proliferation
TNK2 (R806Q mutation)77Ba/F3 cell proliferation
AIM-100 TNK222Biochemical Kinase Assay
TNK2 (D163E mutation)91Ba/F3 cell proliferation
TNK2 (R806Q mutation)320Ba/F3 cell proliferation

Selectivity Profile

This compound exhibits excellent kinome selectivity. Kinome-wide screening has demonstrated that it is a highly selective inhibitor of TNK2. However, some off-target activities have been identified, which are crucial considerations for its therapeutic development.

Potential Off-Targets (from KinomeScan at 10 µM):

  • BRK (Breast tumor kinase)

  • CSF1R (Colony stimulating factor 1 receptor)

  • DCAMKL1 (Doublecortin like kinase 1)

  • ERK5 (Extracellular signal-regulated kinase 5)

  • FRK (Fyn-related kinase)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound and its analogs.

Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay used to measure the affinity of inhibitors to a kinase.

Materials:

  • TNK2 enzyme

  • Europium-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Test compounds (e.g., this compound)

  • Assay buffer (e.g., HEPES, MgCl2, EGTA, Brij-35)

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 384-well plate, add the kinase and the europium-labeled antibody.

  • Add the serially diluted test compound or vehicle control (DMSO).

  • Incubate for a specified period (e.g., 60 minutes) at room temperature to allow for inhibitor binding.

  • Add the Alexa Fluor™ 647-labeled kinase tracer to initiate the binding reaction.

  • Incubate for another period (e.g., 60 minutes) at room temperature.

  • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (Ba/F3 Cells)

The Ba/F3 cell line is an IL-3 dependent murine pro-B cell line that can be rendered IL-3 independent by the expression of an activated oncogenic kinase. This model is used to assess the on-target efficacy of kinase inhibitors in a cellular context.

Materials:

  • Ba/F3 cells engineered to express a specific TNK2 mutant (e.g., D163E or R806Q).

  • Complete cell culture medium (e.g., RPMI-1640 with fetal bovine serum and antibiotics).

  • Test compounds (e.g., this compound).

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

Procedure:

  • Seed the engineered Ba/F3 cells into 96-well plates at a predetermined density.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Add the compound dilutions to the cells. Include a vehicle control (DMSO).

  • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for TNK2 Phosphorylation

This assay is used to determine the ability of an inhibitor to block the autophosphorylation of TNK2 in a cellular environment.

Materials:

  • Cells expressing TNK2 (e.g., HEK293T).

  • Test compounds (e.g., this compound).

  • Lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies against phosphorylated TNK2 (p-TNK2) and total TNK2.

  • Secondary antibody conjugated to horseradish peroxidase (HRP).

  • Chemiluminescent substrate.

Procedure:

  • Plate the cells and allow them to adhere.

  • Treat the cells with serial dilutions of the test compound for a specified time (e.g., 6 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Block the membrane and incubate with the primary antibody against p-TNK2.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total TNK2 to ensure equal loading.

Visualizations

Signaling Pathway of TNK2 Inhibition

TNK2_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_tnk2 TNK2/Ack1 Signaling cluster_downstream Downstream Effects Growth_Factors Growth Factors (e.g., EGF) RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth_Factors->RTK TNK2 TNK2 (Ack1) RTK->TNK2 Activation Downstream_Substrates Downstream Substrates TNK2->Downstream_Substrates Phosphorylation XMD8_87 This compound XMD8_87->TNK2 Inhibition Cell_Proliferation Cell Proliferation & Survival Downstream_Substrates->Cell_Proliferation

Caption: Inhibition of the TNK2 signaling pathway by this compound.

Experimental Workflow for Cellular Proliferation Assay

Cellular_Assay_Workflow Start Start Cell_Seeding Seed Ba/F3-TNK2 Mutant Cells in 96-well plates Start->Cell_Seeding Compound_Addition Add Serial Dilutions of this compound Analogs Cell_Seeding->Compound_Addition Incubation Incubate for 72 hours at 37°C Compound_Addition->Incubation Viability_Reagent Add CellTiter-Glo® Reagent Incubation->Viability_Reagent Luminescence_Reading Measure Luminescence Viability_Reagent->Luminescence_Reading Data_Analysis Calculate % Viability and Determine IC50 Luminescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining IC50 values in Ba/F3 cells.

Logical Relationship of SAR

SAR_Logic XMD8_87_Scaffold Benzopyrimidodiazepinone Scaffold Aniline_Modification Modification of Aniline Moiety XMD8_87_Scaffold->Aniline_Modification Potency Potency (IC50) Aniline_Modification->Potency Selectivity Selectivity Aniline_Modification->Selectivity PK_Properties Pharmacokinetic Properties Aniline_Modification->PK_Properties

Caption: Key aspects of the this compound structure-activity relationship.

XMD8-87 (CAS RN: 1234480-46-6): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of XMD8-87, a potent and selective inhibitor of the non-receptor tyrosine kinase TNK2 (also known as Ack1). This document consolidates key data, outlines detailed experimental protocols, and visualizes associated signaling pathways and research workflows to support ongoing and future research in oncology and related fields.

Core Compound Details

ParameterValueReference
CAS Number 1234480-46-6[1][2]
Synonyms ACK1-B19[2]
Molecular Formula C₂₄H₂₇N₇O₂[3][4]
Molecular Weight 445.52 g/mol [3][4]
Chemical Name 5,11-Dihydro-2-[[2-methoxy-4-(4-methyl-1-piperazinyl)phenyl]amino]-11-methyl-6H-pyrimido[4,5-b][5][6]benzodiazepin-6-one[1]
Mechanism of Action ATP-competitive inhibitor of TNK2[7]

Quantitative Biological Data

The biological activity of this compound has been characterized through various in vitro assays, demonstrating its high potency and selectivity for TNK2 and its oncogenic mutants.

In Vitro Potency
TargetAssay TypeIC₅₀ (nM)Kd (nM)Cell Line / ConditionsReference
TNK2 (wild-type) ELISA1900-HEK293T cells expressing human TNK2[2]
TNK2 (wild-type) Ambit binding assay-15-[2][7]
TNK2 (D163E mutant) Cell Viability38-Ba/F3 cells[1][3][4]
TNK2 (R806Q mutant) Cell Viability113-Ba/F3 cells[1][3][4]
Off-Target Kinase Profile

This compound exhibits excellent kinome selectivity.[8] The following table summarizes the binding affinities and inhibitory concentrations for key off-target kinases identified through KinomeScan at a screening concentration of 10 µM.[8]

Off-Target KinaseKd (nM) (Ambit binding assay)IC₅₀ (nM) (Invitrogen kinase assay)Reference
BRK 3747[8]
CSF1R 330428[8]
DCAMKL1 280-[8]
DCAMKL2 6903200[8]
FRK 96264[8]
GAK 270-[8]
TNK1 110-[8]
In Vivo Pharmacokinetics (Mouse Model)

Pharmacokinetic studies in CD1 mice have provided initial insights into the in vivo behavior of this compound.[8]

ParameterValueDosingReference
Protein Binding (mouse) 92%-[8]
Microsomal Stability (t½) 27.9 min (mouse), 60.8 min (human)-[8]
IV Clearance 150 mL/min/kg3 mg/kg IV[8]
IV Half-life (t½) 0.7 hr3 mg/kg IV[8]
Oral Bioavailability (F%) 5%10 mg/kg PO[8]
Oral AUCinf 56 ng*hr/mL10 mg/kg PO[8]

Signaling Pathway

TNK2 is a non-receptor tyrosine kinase that acts as a crucial signaling node downstream of several receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[5] Upon activation by upstream signals, TNK2 can influence multiple pro-tumorigenic pathways, including the PI3K/AKT signaling cascade.[6] this compound, by competitively inhibiting the ATP-binding site of TNK2, effectively blocks its kinase activity and the subsequent downstream signaling events.

TNK2_Signaling_Pathway RTK RTK (e.g., EGFR) TNK2 TNK2 (Ack1) RTK->TNK2 Activation GrowthFactor Growth Factor (e.g., EGF) GrowthFactor->RTK PI3K PI3K TNK2->PI3K Activation AR Androgen Receptor (AR) TNK2->AR Phosphorylation & Activation XMD887 This compound XMD887->TNK2 Inhibition AKT AKT PI3K->AKT Activation Downstream Downstream Effectors (e.g., Proliferation, Survival) AKT->Downstream AR->Downstream

TNK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the characterization of this compound.

TNK2 Kinase Assay (In Vitro IC₅₀ Determination)

This protocol is based on a generic biochemical enzymatic kinase assay format, such as those offered by SelectScreen Kinase Profiling Services, which are commonly used to determine the IC₅₀ values of kinase inhibitors.[3]

  • Reagents and Materials :

    • Recombinant human TNK2 enzyme.

    • Kinase substrate (e.g., a generic tyrosine-containing peptide).

    • This compound stock solution (in DMSO).

    • ATP solution (at a concentration equal to the Km for TNK2).

    • Kinase assay buffer.

    • Detection reagent (e.g., ADP-Glo™).

    • 384-well assay plates.

  • Procedure :

    • Prepare serial dilutions of this compound in DMSO. A common starting concentration is 1 µM, followed by 10-point, 3-fold serial dilutions.

    • Add the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add the TNK2 enzyme and substrate solution to each well.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to kinase activity.

    • Measure the signal (e.g., luminescence) using a plate reader.

    • Calculate the percent inhibition for each this compound concentration relative to the DMSO control and plot the data to determine the IC₅₀ value using a suitable software package.

Cell Viability Assay (MTS-based)

This protocol is adapted from standard MTS-based cell viability assays used to assess the anti-proliferative effects of this compound on cancer cell lines.[3]

  • Reagents and Materials :

    • Ba/F3 cells (parental and those expressing TNK2 mutants).

    • Cell culture medium and supplements.

    • This compound stock solution (in DMSO).

    • MTS reagent.

    • 96-well cell culture plates.

  • Procedure :

    • Seed the Ba/F3 cells in 96-well plates at a predetermined density and allow them to adhere or stabilize overnight.

    • Prepare serial dilutions of this compound in cell culture medium.

    • Treat the cells with the diluted this compound or DMSO (vehicle control) and incubate for 72 hours.

    • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percent cell viability for each treatment condition relative to the DMSO control and determine the IC₅₀ value.

Western Blotting for TNK2 Phosphorylation

This protocol outlines the procedure for assessing the inhibition of TNK2 auto-phosphorylation in a cellular context.[9]

  • Reagents and Materials :

    • HEK293T cells transiently expressing TNK2.

    • This compound stock solution (in DMSO).

    • Lysis buffer containing protease and phosphatase inhibitors.

    • Primary antibodies (anti-phospho-TNK2 and anti-total-TNK2).

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • SDS-PAGE gels and blotting membranes.

  • Procedure :

    • Plate HEK293T cells expressing TNK2 and allow them to grow.

    • Treat the cells with various concentrations of this compound (e.g., serial dilutions from 5 µM down to ~10 nM) or DMSO for a specified duration (e.g., 6 hours).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a blotting membrane.

    • Block the membrane and incubate with the primary antibody against phospho-TNK2.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

    • Strip and re-probe the membrane with an antibody against total TNK2 to ensure equal protein loading.

Experimental Workflow

The characterization of a novel kinase inhibitor like this compound typically follows a structured workflow, from initial discovery to preclinical evaluation.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_invivo In Vivo Evaluation Biochemical Biochemical Assays (e.g., Kinase Assay) Selectivity Kinome Selectivity Profiling (e.g., KinomeScan) Biochemical->Selectivity Determine Potency Viability Cell Viability Assays (e.g., MTS) Selectivity->Viability Assess Cellular Effects TargetEngagement Target Engagement Assays (e.g., Western Blot for pTNK2) Viability->TargetEngagement Confirm On-Target Activity PK Pharmacokinetic Studies TargetEngagement->PK Evaluate In Vivo Properties Efficacy Efficacy Studies in Animal Models PK->Efficacy Test Therapeutic Potential

A typical experimental workflow for the characterization of a kinase inhibitor.

Synthesis Outline

This compound belongs to the benzopyrimidodiazepinone class of compounds. While a detailed, step-by-step synthesis protocol is proprietary, the general synthetic strategy for such scaffolds often involves the condensation of an o-phenylenediamine (B120857) derivative with a suitably functionalized pyrimidine (B1678525) moiety. The synthesis of related 1,5-benzodiazepines has been reported through various methods, including catalyst-free multi-component reactions or procedures involving Lewis acid catalysis.[10][11] The structure of this compound suggests a multi-step synthesis culminating in the coupling of the benzopyrimidodiazepinone core with 2-methoxy-4-(4-methylpiperazin-1-yl)aniline.

Conclusion

This compound is a valuable research tool for investigating the roles of TNK2 in normal physiology and disease, particularly in cancers where TNK2 is overexpressed or mutated. Its high potency and selectivity make it a suitable chemical probe for cellular studies and a promising lead compound for further therapeutic development. This guide provides a foundational resource for researchers working with or interested in this compound, facilitating experimental design and data interpretation.

References

XMD8-87: A Technical Guide to a Potent and Selective TNK2/ACK1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

XMD8-87 is a potent and selective, ATP-competitive inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated Cdc42-associated Kinase 1 (ACK1). This document provides an in-depth technical overview of the discovery and development of this compound, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and the relevant signaling pathways. This guide is intended for researchers and drug development professionals interested in the therapeutic potential of targeting TNK2/ACK1 in oncology and other diseases.

Introduction to this compound

This compound emerged from a kinase inhibitor screening program aimed at identifying novel therapeutic agents for hematologic malignancies. It belongs to a class of benzopyrimidodiazepinone compounds and has demonstrated significant potency and selectivity for TNK2, a non-receptor tyrosine kinase implicated in various cancers. TNK2/ACK1 acts as a central signaling node downstream of multiple receptor tyrosine kinases (RTKs) and plays a crucial role in cell survival, proliferation, and migration. The development of this compound represents a significant step towards the therapeutic targeting of this key oncogenic driver.

Mechanism of Action

This compound functions as a reversible, ATP-competitive inhibitor of the TNK2/ACK1 kinase domain. By binding to the ATP-binding pocket of the enzyme, this compound prevents the transfer of a phosphate (B84403) group from ATP to its downstream substrates, thereby inhibiting the kinase's activity. This blockade of TNK2/ACK1 signaling leads to the suppression of pro-survival pathways and can induce apoptosis in cancer cells that are dependent on its activity.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency of this compound Against TNK2/ACK1

Assay TypeTargetPotency (IC50/Kd)Reference
Biochemical Kinase AssayTNK2 (wild-type)IC50: 1.9 µM[1]
Cell-Based Proliferation AssayBa/F3 cells expressing TNK2 D163E mutantIC50: 38 nM[2]
Cell-Based Proliferation AssayBa/F3 cells expressing TNK2 R806Q mutantIC50: 113 nM[2]
Binding AssayTNK2 (wild-type)Kd: 15 nM

Table 2: Selectivity Profile of this compound

KinasePotency (IC50/Kd)Assay TypeReference
BRKKd: 37 nM, IC50: 47 nMBinding, Kinase[3]
CSF1RKd: 330 nM, IC50: 428 nMBinding, Kinase[3]
ERK5-KinomeScan[3]
FRKKd: 96 nM, IC50: 264 nMBinding, Kinase[3]
A panel of ~100 other kinases<50% inhibitionKinomeScan[1]

Table 3: Pharmacokinetic Properties of this compound

ParameterSpeciesValueReference
Microsomal Stability (T1/2)Mouse27.9 min
Microsomal Stability (T1/2)Human60.8 min
Intravenous (IV) ClearanceMouse150 mL/min/kg
Intravenous (IV) Half-lifeMouse0.7 hr
Oral Bioavailability (F%)Mouse5%

Signaling Pathway

TNK2/ACK1 is a critical signaling hub that integrates signals from various upstream receptor tyrosine kinases (RTKs) and transmits them to downstream effectors, ultimately influencing cell fate.

TNK2_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effectors & Cellular Processes RTKs RTKs (EGFR, HER2, etc.) TNK2 TNK2 (ACK1) RTKs->TNK2 Cdc42 Cdc42-GTP Cdc42->TNK2 AKT AKT TNK2->AKT pY176 AR Androgen Receptor TNK2->AR pY267/363 Wwox Wwox (Tumor Suppressor) TNK2->Wwox Inhibition Migration Cell Migration TNK2->Migration Survival Cell Survival AKT->Survival Proliferation Cell Proliferation AR->Proliferation Wwox->Proliferation XMD8_87 This compound XMD8_87->TNK2

Figure 1. TNK2/ACK1 Signaling Pathway and Inhibition by this compound.

Experimental Workflow

The discovery and characterization of this compound involved a multi-step process, from initial screening to in-depth cellular and biochemical characterization.

Experimental_Workflow Start Start: Kinase Inhibitor Library Screening High-Throughput Screening (Kinase Assays) Start->Screening Hit_ID Hit Identification: This compound Screening->Hit_ID Biochem_Char Biochemical Characterization (IC50, Kd, Selectivity) Hit_ID->Biochem_Char Cell_Assays Cellular Assays (Ba/F3 Proliferation, MTS) Hit_ID->Cell_Assays Lead_Opt Lead Optimization (SAR Studies) Biochem_Char->Lead_Opt PK_Studies Pharmacokinetic Studies (Microsomal Stability, in vivo PK) Cell_Assays->PK_Studies Cell_Assays->Lead_Opt

Figure 2. Experimental Workflow for this compound Discovery.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the primary literature detailing the discovery and characterization of this compound.

Biochemical Enzymatic Kinase Assay

This protocol is a generalized representation for determining the in vitro potency of inhibitors against a target kinase.

  • Objective: To determine the IC50 value of this compound against TNK2/ACK1.

  • Materials:

    • Recombinant human TNK2/ACK1 enzyme

    • Peptide substrate (e.g., poly-Glu,Tyr 4:1)

    • ATP (at Km concentration for TNK2/ACK1)

    • This compound (serially diluted in DMSO)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • 32P-γ-ATP or ADP-Glo™ Kinase Assay (Promega)

    • 96-well or 384-well plates

  • Procedure:

    • Prepare a reaction mixture containing the kinase, substrate, and assay buffer.

    • Add serially diluted this compound or DMSO (vehicle control) to the wells of the plate.

    • Initiate the kinase reaction by adding ATP (and 32P-γ-ATP if using a radiometric assay).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • Stop the reaction (e.g., by adding EDTA or a specific stop solution).

    • Detect the kinase activity. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For luminescence-based assays like ADP-Glo™, follow the manufacturer's protocol to measure the amount of ADP produced.

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Ba/F3 Cell Proliferation Assay

This assay is used to assess the effect of this compound on the proliferation of cells engineered to be dependent on the activity of a specific kinase.

  • Objective: To determine the cellular potency (IC50) of this compound in Ba/F3 cells expressing constitutively active TNK2 mutants.

  • Cell Lines:

    • Parental Ba/F3 cells (IL-3 dependent)

    • Ba/F3 cells retrovirally transduced with TNK2 D163E (IL-3 independent)

    • Ba/F3 cells retrovirally transduced with TNK2 R806Q (IL-3 independent)

  • Materials:

    • RPMI-1640 medium supplemented with 10% FBS and antibiotics

    • Recombinant murine IL-3 (for parental Ba/F3 cells)

    • This compound (serially diluted in DMSO)

    • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

    • 96-well cell culture plates

  • Procedure:

    • Seed the Ba/F3 cells in 96-well plates at a density of approximately 5,000-10,000 cells per well in their respective growth media (with IL-3 for parental cells, without for mutant cell lines).

    • Add serially diluted this compound or DMSO (vehicle control) to the wells.

    • Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • Add MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percent viability for each concentration of this compound relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Chemical Synthesis

The synthesis of this compound and related benzopyrimidodiazepinone inhibitors has been reported. A general synthetic scheme is outlined below, based on the published literature.

XMD8_87_Synthesis Start_Mat_A 2-amino-N-methyl-benzamide Intermediate_1 Benzopyrimidone intermediate Start_Mat_A->Intermediate_1 Cyclization Start_Mat_B Dichloropyrimidine derivative Start_Mat_B->Intermediate_1 Aniline_Deriv 2-methoxy-4-(4-methylpiperazin-1-yl)aniline XMD8_87 This compound Aniline_Deriv->XMD8_87 Intermediate_2 Chlorinated benzopyrimidodiazepinone Intermediate_1->Intermediate_2 Chlorination Intermediate_2->XMD8_87 Buchwald-Hartwig Coupling

Figure 3. Generalized Synthetic Scheme for this compound.

Conclusion

This compound is a valuable research tool and a promising lead compound for the development of novel therapeutics targeting TNK2/ACK1. Its high potency against specific oncogenic mutants of TNK2, coupled with a favorable selectivity profile, underscores its potential for the treatment of cancers driven by aberrant TNK2/ACK1 signaling. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic utility of this compound and other inhibitors of this critical oncogenic kinase.

References

XMD8-87: A Potent Inhibitor of Oncogenic TNK2 Mutations

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosine kinase non-receptor 2 (TNK2), also known as Activated CDC42 kinase 1 (ACK1), is a non-receptor tyrosine kinase implicated in various cellular processes, including cell proliferation, survival, and migration. Dysregulation of TNK2 activity, often through activating mutations, has been identified as a driver in several cancers, including leukemia. This technical guide provides a comprehensive overview of the pre-clinical efficacy and mechanism of action of XMD8-87, a potent and selective inhibitor of TNK2, with a particular focus on its effects on oncogenic TNK2 mutations. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of signaling pathways to serve as a valuable resource for researchers in the field of oncology and drug discovery.

Introduction to TNK2 and its Role in Cancer

TNK2 is a multi-domain protein that integrates signals from various receptor tyrosine kinases (RTKs) to regulate downstream signaling cascades crucial for cell growth and survival.[1][2] Genomic alterations, including point mutations and amplifications of the TNK2 gene, have been identified in a range of solid tumors and hematological malignancies.[1][2] These alterations can lead to constitutive activation of TNK2, promoting oncogenic signaling through pathways such as PI3K/AKT and MAPK/ERK.[2][3]

Certain point mutations in the TNK2 kinase domain, such as D163E and R806Q, have been identified in patients with acute myeloid leukemia (AML) and chronic myelomonocytic leukemia (CMML), respectively.[1][4] These mutations have been shown to be transforming, conferring interleukin-3 (IL3)-independent growth to Ba/F3 cells, a hallmark of oncogenic addiction.[2] This dependence on mutated TNK2 signaling presents a clear therapeutic window for targeted inhibitors.

This compound: A Selective TNK2 Inhibitor

This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for TNK2.[1][5] It acts as an ATP-competitive inhibitor, effectively blocking the kinase activity of both wild-type and mutated TNK2.[6] The selectivity of this compound is a critical attribute, minimizing off-target effects and potential toxicities.

Quantitative Efficacy of this compound on TNK2 Mutations

The inhibitory activity of this compound has been quantified against various TNK2 mutations, primarily through in vitro cell-based assays. The following tables summarize the key efficacy data.

Table 1: In Vitro Potency of this compound against TNK2 Mutations

TNK2 MutationCell LineAssay TypeIC50 (nM)Reference
D163EBa/F3Cell Viability (MTS)38[3][5][7][8]
R806QBa/F3Cell Viability (MTS)113[3][5][7][8]

Table 2: Biochemical Potency and Selectivity of this compound

TargetAssay TypePotency (nM)Reference
TNK2 (wild-type)ELISA1900 (IC50)[5]
TNK2 (wild-type)Binding Assay15 (Kd)[5]
BRKBinding Assay37 (Kd)[6]
FRKBinding Assay96 (Kd)[6]
TNK1Binding Assay110 (Kd)[6]
CSF1RBinding Assay330 (Kd)[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on TNK2 mutations.

Cell Culture and Generation of Mutant Cell Lines
  • Cell Lines:

    • Ba/F3 (murine pro-B) cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 10 ng/mL of murine IL-3.

    • HEK293T cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS.

  • Generation of Stable Cell Lines:

    • TNK2 wild-type and mutant (D163E, R806Q) constructs are cloned into a murine retroviral vector.

    • Retrovirus is produced by transfecting HEK293T cells with the retroviral constructs and packaging plasmids.

    • Ba/F3 cells are infected with the viral supernatant via spinoculation.

    • To select for transformed cells, IL-3 is withdrawn from the culture medium. Only cells with constitutively active TNK2 signaling will survive and proliferate.

Cell Viability Assay (MTS-based)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed Ba/F3 cells expressing TNK2 mutations into 96-well plates at a density of 5,000 cells per well in 100 µL of IL-3-free medium.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) or DMSO as a vehicle control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution to each well.

  • Incubation: Incubate for 2-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 values using non-linear regression analysis.

In Vitro Kinase Assay (ELISA)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of TNK2.

  • Assay Principle: A recombinant TNK2 enzyme is incubated with a substrate and ATP. The amount of phosphorylated substrate is then detected using a specific antibody in an ELISA format.

  • Procedure:

    • Coat a 96-well plate with a substrate for TNK2.

    • Add recombinant TNK2 enzyme to each well.

    • Add varying concentrations of this compound (e.g., 0 to 10 µM).

    • Initiate the kinase reaction by adding ATP.

    • Incubate to allow for phosphorylation.

    • Wash the plate to remove unbound reagents.

    • Add a primary antibody that specifically recognizes the phosphorylated substrate.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chromogenic substrate and measure the absorbance to quantify kinase activity.

    • Determine the IC50 value of this compound.

Western Blotting for TNK2 Phosphorylation

This technique is used to assess the phosphorylation status of TNK2 and its downstream targets in a cellular context.

  • Cell Treatment and Lysis:

    • Plate HEK293T cells transiently transfected with TNK2 mutant constructs.

    • Treat the cells with various concentrations of this compound (e.g., 10 nM to 5 µM) for 6 hours.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated TNK2 (e.g., pY284-TNK2) or downstream targets (e.g., p-AKT, p-ERK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use an antibody against total TNK2 or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving TNK2 and a general experimental workflow for evaluating this compound.

TNK2_Signaling_Pathway cluster_upstream Upstream Activation cluster_tnk2 TNK2 Kinase cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects RTK RTK (e.g., EGFR) TNK2_mut Mutated TNK2 (D163E, R806Q) RTK->TNK2_mut Activates SRC SRC SRC->TNK2_mut Phosphorylates (Activation Loop) PI3K PI3K TNK2_mut->PI3K MAPK_pathway RAS/RAF/MEK/ERK (MAPK Pathway) TNK2_mut->MAPK_pathway AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival Proliferation Cell Proliferation MAPK_pathway->Proliferation XMD887 This compound XMD887->TNK2_mut Inhibits

Caption: TNK2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start mut_generation Generation of TNK2 Mutant Cell Lines (Ba/F3, HEK293T) start->mut_generation kinase_assay In Vitro Kinase Assay (ELISA) start->kinase_assay viability_assay Cell Viability Assay (MTS) mut_generation->viability_assay western_blot Western Blot Analysis (p-TNK2, p-AKT, p-ERK) mut_generation->western_blot data_analysis Data Analysis (IC50 Determination) viability_assay->data_analysis western_blot->data_analysis kinase_assay->data_analysis end End data_analysis->end

Caption: General experimental workflow for evaluating this compound.

Conclusion

This compound is a potent and selective inhibitor of TNK2, demonstrating significant efficacy against clinically relevant activating mutations found in leukemia. The data presented in this guide highlight its potential as a targeted therapeutic agent. The detailed experimental protocols and pathway diagrams provide a solid foundation for further investigation into the mechanism of action of this compound and the broader role of TNK2 in cancer. Future studies should focus on in vivo efficacy and the development of this compound as a clinical candidate for patients with tumors harboring TNK2 mutations.

References

Kinase Selectivity Profile of XMD8-87: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinase selectivity profile of XMD8-87, a potent inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42 Kinase 1 (ACK1). This document details the quantitative inhibition data, experimental methodologies for key assays, and the signaling pathway context of this compound's mechanism of action.

Quantitative Kinase Selectivity Profile

This compound is a highly selective, ATP-competitive, and reversible inhibitor of TNK2/ACK1. Its selectivity has been extensively profiled across the human kinome, revealing potent inhibition of its primary target and quantifiable effects on a limited number of off-target kinases. The following tables summarize the quantitative data from various biochemical and cellular assays.

Table 1: Potency of this compound against TNK2/ACK1 and its Mutants
TargetAssay TypeMetricValue (nM)
TNK2 (ACK1)Ambit Binding AssayKd15
TNK2 (ACK1)Invitrogen Kinase AssayIC5035.4
TNK2 (D163E Mutant)Ba/F3 Cellular AssayIC5038
TNK2 (R806Q Mutant)Ba/F3 Cellular AssayIC50113

Data sourced from multiple studies, including biochemical and cellular proliferation assays.[1][2][3]

Table 2: Off-Target Kinase Profile of this compound
Off-Target KinaseAssay TypeMetricValue (nM)
BRKAmbit Binding AssayKd37
BRKInvitrogen Kinase AssayIC5047
FRKAmbit Binding AssayKd96
FRKInvitrogen Kinase AssayIC50264
TNK1Ambit Binding AssayKd110
GAKAmbit Binding AssayKd270
DCAMKL1Ambit Binding AssayKd280
CSF1RAmbit Binding AssayKd330
CSF1RInvitrogen Kinase AssayIC50428
DCAMKL2Ambit Binding AssayKd690
DCAMKL2Invitrogen Kinase AssayIC503200

This table presents a selection of the most significant off-targets identified through broad kinome screening.[1][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to characterize the kinase selectivity profile of this compound.

Biochemical Kinase Inhibition Assays

Biochemical assays are fundamental in determining the direct inhibitory activity of a compound against purified kinases.

The KINOMEscan™ platform is a competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.

Principle: Kinases are tagged with DNA and incubated with the test compound and an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified via qPCR of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

Detailed Protocol:

  • Preparation of Affinity Beads: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed ligand to create the affinity resin.

  • Binding Reaction: DNA-tagged kinases, the affinity resin, and the test compound (this compound) at various concentrations are combined in a multi-well plate.

  • Incubation: The reaction plates are incubated at room temperature with shaking to allow the binding reaction to reach equilibrium.

  • Washing: The affinity beads are washed to remove unbound kinase and test compound.

  • Elution: The bound kinase is eluted from the beads.

  • Quantification: The amount of eluted, DNA-tagged kinase is quantified using qPCR.

  • Data Analysis: The results are expressed as a percentage of the DMSO control, and Kd values are determined from the dose-response curve.

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay.

Principle: A europium (Eu)-labeled anti-tag antibody binds to the kinase, and an Alexa Fluor® 647-labeled, ATP-competitive tracer binds to the kinase's active site. When both are bound, FRET occurs. A test compound that competes with the tracer for the active site will disrupt FRET, leading to a decrease in the signal.

Detailed Protocol:

  • Reagent Preparation: Prepare 3X solutions of the test compound (this compound), the kinase/Eu-labeled antibody complex, and the fluorescently labeled tracer in the appropriate kinase buffer.

  • Assay Plate Setup: In a 384-well plate, add 5 µL of the 3X compound dilution series.

  • Kinase/Antibody Addition: Add 5 µL of the 3X kinase/Eu-antibody solution to each well.

  • Tracer Addition: Add 5 µL of the 3X tracer solution to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for at least 60 minutes, protected from light.

  • Signal Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor® 647) wavelengths.

  • Data Analysis: Calculate the emission ratio and plot it against the compound concentration to determine the IC50 value.[1][5]

The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, which is inversely correlated with the inhibitory activity of a compound.

Principle: The kinase reaction is performed in the presence of the inhibitor. After the reaction, the remaining ATP is depleted, and the ADP produced is converted back to ATP, which is then used in a luciferase reaction to generate a luminescent signal.

Detailed Protocol:

  • Kinase Reaction Setup: In a white, opaque 96- or 384-well plate, combine the kinase, substrate, ATP, and various concentrations of this compound.

  • Incubation: Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent, which converts ADP to ATP and contains luciferase/luciferin. Incubate for 30-60 minutes at room temperature.

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the ADP produced and thus the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50.[6][7][8]

Cellular Assays

Cellular assays are essential for confirming the on-target activity of an inhibitor in a biological context and assessing its effects on cell signaling and viability.

This assay measures the ability of this compound to inhibit the autophosphorylation of TNK2/ACK1 in cells.

Principle: Cells are treated with the inhibitor, and the phosphorylation status of the target protein is assessed by separating cell lysates via SDS-PAGE, transferring the proteins to a membrane, and probing with an antibody specific for the phosphorylated form of the target.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., HEK293T overexpressing TNK2) and allow them to adhere. Treat the cells with a serial dilution of this compound or DMSO as a control for a specified period (e.g., 6 hours).[5]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated TNK2/ACK1 (e.g., p-Tyr284) overnight at 4°C. Also, probe a separate blot or strip and re-probe the same blot with an antibody for total TNK2/ACK1 and a loading control (e.g., GAPDH).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.

These assays determine the effect of this compound on the growth and viability of cells, particularly those dependent on TNK2/ACK1 activity.

Principle: Cells are treated with the inhibitor, and cell viability is measured using a reagent that is converted into a colored or fluorescent product by metabolically active cells.

Detailed Protocol:

  • Cell Seeding: Seed cells (e.g., Ba/F3 cells expressing a TNK2 mutant) in a 96-well plate.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

  • Viability Reagent Addition: Add a viability reagent such as MTS or resazurin (B115843) to each well.

  • Incubation: Incubate the plate according to the manufacturer's instructions to allow for color/fluorescence development.

  • Absorbance/Fluorescence Measurement: Read the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO-treated control and plot the percentage of viability against the compound concentration to determine the EC50 value.

Signaling Pathway and Mechanism of Action

TNK2/ACK1 is a non-receptor tyrosine kinase that acts as a central signaling node downstream of various receptor tyrosine kinases (RTKs), including EGFR, HER2, and PDGFR.[9][10] It plays a crucial role in regulating cell survival, proliferation, and migration. One of the key downstream effectors of TNK2/ACK1 is the serine/threonine kinase AKT.[9][10][11]

This compound exerts its effect by directly inhibiting the kinase activity of TNK2/ACK1. This prevents the autophosphorylation of TNK2/ACK1 and its subsequent phosphorylation of downstream substrates, thereby disrupting the signaling cascade that promotes cell growth and survival.

Diagram: this compound Inhibition of the TNK2/ACK1 Signaling Pathway

TNK2_Pathway RTK RTK (e.g., EGFR) TNK2 TNK2/ACK1 RTK->TNK2 Activation GrowthFactor Growth Factor GrowthFactor->RTK pTNK2 p-TNK2/ACK1 TNK2->pTNK2 Autophosphorylation AKT AKT pTNK2->AKT Phosphorylation XMD887 This compound XMD887->TNK2 Inhibition pAKT p-AKT AKT->pAKT Downstream Downstream Effectors pAKT->Downstream Response Cell Survival, Proliferation, Migration Downstream->Response

Caption: this compound inhibits TNK2/ACK1 autophosphorylation and downstream signaling.

Diagram: Experimental Workflow for Kinase Profiling

Kinase_Profiling_Workflow Compound This compound Synthesis and Purification Biochem Biochemical Assays Compound->Biochem Cellular Cellular Assays Compound->Cellular KinomeScan KINOMEscan™ Biochem->KinomeScan LanthaScreen LanthaScreen® Biochem->LanthaScreen ADPGlo ADP-Glo™ Biochem->ADPGlo Data Data Analysis (IC50 / Kd / EC50) KinomeScan->Data LanthaScreen->Data ADPGlo->Data WesternBlot Western Blot (p-TNK2) Cellular->WesternBlot Viability Cell Viability Cellular->Viability WesternBlot->Data Viability->Data Profile Kinase Selectivity Profile Data->Profile

Caption: Workflow for determining the kinase selectivity profile of this compound.

References

XMD8-87 in Leukemia Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

XMD8-87 has emerged as a potent and selective inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated Cdc42-associated Kinase 1 (ACK1). This technical guide provides an in-depth overview of this compound's role in leukemia research, focusing on its mechanism of action, preclinical efficacy, and the signaling pathways it modulates. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further investigation. Visualizations of the core signaling pathways and experimental workflows are included to offer a clear and comprehensive understanding of this compound as a potential therapeutic agent in leukemia.

Introduction

Tyrosine Kinase Non-receptor 2 (TNK2/ACK1) is a non-receptor tyrosine kinase that has been implicated in several pro-tumorigenic signaling pathways.[1] Somatic mutations and amplification of the TNK2 gene have been identified in various cancers, including acute myeloid leukemia (AML) and chronic myelomonocytic leukemia (CMML), highlighting its potential as a therapeutic target.[1][2][3] this compound is a small molecule inhibitor that has demonstrated high selectivity and potency against TNK2, particularly in leukemia models harboring specific TNK2 mutations.[4][5][6] This guide delves into the technical details of this compound's activity in leukemia research.

Mechanism of Action

This compound functions as an ATP-competitive, reversible inhibitor of TNK2.[7] Its primary mechanism involves binding to the kinase domain of TNK2, thereby preventing the transfer of phosphate (B84403) from ATP to its downstream substrates. This inhibition leads to a reduction in TNK2 autophosphorylation and the attenuation of its signaling cascades.[6]

Quantitative Data

The preclinical efficacy of this compound has been evaluated in various leukemia cell lines, particularly those with activating mutations in TNK2. The following tables summarize the key quantitative findings.

Cell Line / Mutation Assay Type IC50 (nM) Reference
Ba/F3 TNK2 D163ECell Viability38[6]
Ba/F3 TNK2 R806QCell Viability113[6]
Ba/F3 TNK2 (Wild-Type)Cell Viability>1000[4]
Ba/F3 TNK2 D163EAntiproliferation190[7]
HEK293T expressing human TNK2Kinase Assay1900[4]
Table 1: IC50 Values of this compound in Leukemia-Relevant Cell Lines.
Kinase Target Binding Affinity (Kd, nM) Inhibition Assay (IC50, nM) Reference
TNK2 (ACK1) 15 1900 (ELISA) [5]
BRK3747[7]
CSF1R330428[7]
FRK96264[7]
TNK1110-[7]
ERK5--[7]
Table 2: Selectivity Profile of this compound. Note: ERK5 is listed as a potential off-target from a KinomeScan at a 10 µM screening concentration, though specific IC50 or Kd values are not provided.[7]

Signaling Pathways

TNK2/ACK1 Signaling

TNK2 is a crucial node in multiple signaling pathways that regulate cell growth, survival, and migration. In leukemia, mutations in TNK2 can lead to its constitutive activation, driving oncogenic signaling. This compound directly inhibits this activity.

TNK2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., EGFR) TNK2 TNK2 (ACK1) RTK->TNK2 Activation AKT AKT TNK2->AKT Activates PTPN11 PTPN11 TNK2->PTPN11 Activates XMD887 This compound XMD887->TNK2 Inhibits Proliferation Cell Proliferation & Survival AKT->Proliferation RAS_MAPK RAS/MAPK Pathway PTPN11->RAS_MAPK RAS_MAPK->Proliferation ERK5_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MEK5 MEK5 ERK5 ERK5 MEK5->ERK5 Phosphorylates & Activates MEF2 MEF2 (Transcription Factor) ERK5->MEF2 Translocates to Nucleus & Activates XMD887 This compound XMD887->ERK5 Potential Inhibition GeneExpression Gene Expression (Proliferation, Survival) MEF2->GeneExpression TNK2_STAT3_Crosstalk cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNK2 TNK2 (ACK1) STAT3 STAT3 TNK2->STAT3 Potential Phosphorylation XMD887 This compound XMD887->TNK2 Inhibits STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization & Nuclear Translocation GeneExpression Target Gene Expression STAT3_dimer->GeneExpression MTS_Workflow A Seed Cells (96-well plate) B Add Serial Dilutions of this compound A->B C Incubate (72 hours) B->C D Add MTS Reagent C->D E Incubate (1-4 hours) D->E F Measure Absorbance (490 nm) E->F G Data Analysis (IC50 Calculation) F->G Western_Blot_Workflow A Cell Treatment with this compound B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Image Analysis H->I

References

Methodological & Application

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: XMD8-87 is a potent and selective, ATP-competitive inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42-associated Kinase 1 (ACK1).[1][2][3] TNK2/ACK1 is a non-receptor tyrosine kinase that plays a role in various cellular signaling pathways, including those initiated by receptor tyrosine kinases (RTKs), and is implicated in cell growth, proliferation, and survival.[4][5][6] Aberrant TNK2 activity has been linked to several cancers, making it an important therapeutic target.[4] this compound has shown significant potency in inhibiting the growth of cell lines expressing constitutively active mutants of TNK2 often found in leukemia.[7] This document provides detailed information on recommended concentrations, experimental protocols, and the signaling context for using this compound in cell culture applications.

Data Presentation: Recommended Concentrations and IC50 Values

The effective concentration of this compound is highly dependent on the cell line and the specific TNK2 mutation status.[8] It is significantly more potent against cells with specific activating mutations than those expressing wild-type TNK2.[7] The following table summarizes key quantitative data from various studies.

Cell Line / TargetMutation StatusAssay TypeIC50 / Effective ConcentrationNotes
Ba/F3D163E (Leukemia-associated)Cell Growth/Viability38 nMPotently inhibits growth.[9][10][11]
Ba/F3R806Q (Leukemia-associated)Cell Growth/Viability113 nMPotently inhibits growth.[9][10][11]
Ba/F3Wild-Type TNK2Cell Growth/Viability> 1 µM (> 1,000 nM)Little to no effect on cells with wild-type TNK2.[7][9]
HEK293TExpressing human TNK2ELISA1.9 µM-
293TExpressing TNK2 mutantsWestern Blot (Phosphorylation)~10 nM - 5 µMDose-dependent inhibition of TNK2 phosphorylation.[4][10]
HEK293N/AEGF-induced Autophosphorylation2 µMInhibits autophosphorylation.[12]
A549N/ACell Growth10 µMComplete inhibition of cancer cell growth.[12]
General Cellular UseN/AGeneral RecommendationUp to 500 nMRecommended concentration for selective cellular studies.[3]

Signaling Pathway and Mechanism of Action

This compound acts as an ATP-competitive inhibitor of TNK2/ACK1. TNK2 is a component of downstream signaling from Receptor Tyrosine Kinases (RTKs). Upon activation by growth factors, RTKs can activate TNK2, which in turn phosphorylates various substrates, leading to the regulation of cellular processes like proliferation and survival. By blocking the ATP-binding site of TNK2, this compound prevents its kinase activity, thereby inhibiting these downstream signals.

TNK2_Pathway receptor Receptor Tyrosine Kinase (RTK) tnk2 TNK2 / ACK1 receptor->tnk2 Activates downstream Downstream Signaling tnk2->downstream Phosphorylates inhibitor This compound inhibitor->tnk2 Inhibits response Cell Proliferation & Survival downstream->response ligand Growth Factor ligand->receptor Binds

This compound inhibits the TNK2/ACK1 signaling cascade.

Experimental Protocols

Cell Viability / Cytotoxicity Assay (MTS-based)

This protocol is a general guideline for assessing the effect of this compound on cell proliferation and viability. Optimization of cell seeding density and incubation time is recommended for each cell line.

Materials:

  • Target cells in culture

  • Complete culture medium[13]

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Plate reader (490 nm absorbance)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your stock solution. A typical concentration range to test would be from 1 nM to 10 µM. Include a DMSO-only vehicle control.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for a desired period, typically 72 hours, at 37°C, 5% CO₂.[9]

  • MTS Assay: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C, 5% CO₂.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[9]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Western Blot for Inhibition of TNK2 Phosphorylation

This protocol is adapted from published studies to measure the direct inhibitory effect of this compound on TNK2 activity within cells.[10]

Materials:

  • 293T cells expressing the TNK2 construct of interest

  • 6-well cell culture plates

  • This compound stock solution (in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, buffers, and transfer system

  • Primary antibodies (e.g., anti-phospho-TNK2, anti-total-TNK2, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Seeding: Plate 250,000 cells per well in 6-well plates and culture for 48 hours.[10]

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 1:1 serial dilutions from 5 µM down to ~10 nM) for 6 hours at 37°C.[10] Include a DMSO vehicle control.

  • Cell Lysis: Aspirate the media and wash cells once with cold PBS. Add 300 µL of ice-cold lysis buffer to each well and shake gently for 5 minutes at 4°C.[10]

  • Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at maximum speed for 10 minutes at 4°C to pellet cell debris.[10]

  • Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Prepare samples for SDS-PAGE by adding loading buffer and boiling.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated TNK2, total TNK2, and a loading control (e.g., GAPDH).

  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.

  • Analysis: Quantify band intensity to determine the reduction in TNK2 phosphorylation at different this compound concentrations.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a cell-based experiment using this compound.

Experimental_Workflow start_node start_node process_node process_node decision_node decision_node end_node end_node A 1. Seed Cells in Plate/Flask B 2. Incubate (e.g., 24h) A->B C 3. Treat with this compound (Serial Dilutions) B->C D 4. Incubate (e.g., 6-72h) C->D E 5. Perform Assay D->E F Cell Lysis for Western Blot E->F Protein Analysis G Add Reagent for Viability Assay E->G Viability Analysis H 6. Data Acquisition F->H G->H I 7. Analyze Results (e.g., IC50, Phos-level) H->I

General workflow for cell-based assays with this compound.

References

Application Notes and Protocols for XMD8-87 in A549 Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

XMD8-87 is a potent and selective inhibitor of Activated CDC42 kinase 1 (Ack1), also known as Tyrosine Kinase Non-receptor 2 (TNK2)[1][2]. Ack1/TNK2 is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes by integrating signals from multiple receptor tyrosine kinases (RTKs), including the epidermal growth factor receptor (EGF-R). Its dysregulation has been implicated in the progression of several cancers, including non-small-cell lung cancer (NSCLC), by promoting cell proliferation, survival, and migration[3]. In the context of A549 human lung adenocarcinoma cells, this compound has been demonstrated to completely inhibit cancer cell growth, highlighting its potential as a tool for investigating Ack1 signaling and as a potential therapeutic agent[1].

These application notes provide detailed protocols for utilizing this compound to study its effects on A549 cells, focusing on its mechanism of action and cellular consequences.

Mechanism of Action: Ack1/TNK2 Signaling Pathway

Ack1/TNK2 is activated by various stimuli, including EGF. Upon activation, it undergoes autophosphorylation and subsequently phosphorylates downstream substrates, leading to the activation of pro-survival and pro-proliferative signaling cascades. This compound exerts its effect by binding to the kinase domain of Ack1, preventing its phosphorylation and downstream signaling.

XMD8_87_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ack1 Ack1 (TNK2) EGFR->Ack1 Activates Downstream Downstream Effectors (e.g., AKT, Migration Proteins) Ack1->Downstream Phosphorylates Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation XMD8_87 This compound XMD8_87->Ack1 Inhibits EGF EGF EGF->EGFR Binds

Caption: Ack1/TNK2 signaling pathway and the inhibitory action of this compound.

Quantitative Data

The following table summarizes the reported inhibitory concentrations of this compound. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific A549 cell line and assay conditions.

ParameterTarget/AssayCell LineValueReference
Growth Inhibition Cell ProliferationA549Complete inhibition at 10 µM[1]
IC50 ELISA AssayN/A1.9 µM[1]
Kd Kinase Binding AssayN/A15 nM[1]

Experimental Protocols

A549 Cell Culture and Maintenance

A549 cells, a human lung adenocarcinoma cell line, are adherent and should be cultured using standard aseptic techniques.

  • Culture Medium: RPMI-1640 or DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[4][5].

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2[4].

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:3 to 1:6 ratio.

Preparation of this compound Stock Solution
  • Solvent: this compound is soluble in DMSO[2].

  • Procedure: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Storage: Store the stock solution at -20°C or -80°C[2].

  • Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh dilutions in the culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Proliferation Assay (MTT or CCK-8)

This protocol determines the effect of this compound on the viability and proliferation of A549 cells.

Proliferation_Workflow A 1. Seed A549 Cells (96-well plate, ~5x10³ cells/well) B 2. Incubate for 24h (Allow cells to attach) A->B C 3. Treat with this compound (Serial dilutions, e.g., 0.1-20 µM) B->C D 4. Incubate for 24-72h C->D E 5. Add MTT/CCK-8 Reagent D->E F 6. Incubate (1-4h) E->F G 7. Measure Absorbance (Plate Reader) F->G WB_Workflow A 1. Seed A549 Cells (6-well plate) B 2. Treat with this compound (e.g., 10 µM for 6h) A->B C 3. Lyse Cells & Collect Protein B->C D 4. Quantify Protein (BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Transfer to PVDF Membrane E->F G 7. Block & Incubate with Primary Antibodies F->G H 8. Incubate with HRP-conjugated Secondary Antibody G->H I 9. Detect with ECL & Image H->I

References

Application Notes and Protocols for XMD8-87 in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing XMD8-87, a potent and selective inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42 Kinase 1 (ACK1), in various kinase assay formats. TNK2 is a critical signaling node involved in cell growth, proliferation, and migration, making it an attractive target for therapeutic development.

Introduction to this compound

This compound is an ATP-competitive inhibitor of TNK2.[1][2] It has demonstrated high potency against both wild-type and various mutant forms of TNK2, which are implicated in certain leukemias and solid tumors.[3][4][5][6] Its selectivity makes it a valuable tool for elucidating the cellular functions of TNK2 and for screening for novel anti-cancer agents.

Quantitative Data Summary

The following tables summarize the reported inhibitory activities of this compound against its primary target, TNK2, and a selection of other kinases.

Table 1: In Vitro Inhibitory Activity of this compound against TNK2

TargetAssay TypeIC50 (nM)Kd (nM)Notes
TNK2Invitrogen Kinase Assay35.4-
TNK2Ambit Binding Assay-15
TNK2 (D163E mutant)Cell-based (Ba/F3)38-Leukemia-associated mutation.[3][4][6][7]
TNK2 (R806Q mutant)Cell-based (Ba/F3)113-Leukemia-associated mutation.[3][4][6][7]
Wild-type TNK2Cell-based (Ba/F3)>1000-[5]
Human TNK2Cell-based (HEK293T)1900-[5]

Table 2: Selectivity Profile of this compound

Off-Target KinaseKd (nM)IC50 (nM)Assay Type
BRK3747Ambit binding, Invitrogen kinase
CSF1R330428Ambit binding, Invitrogen kinase
DCAMKL1280-Ambit binding
FRK96264Ambit binding, Invitrogen kinase
TNK1110-Ambit binding
ERK5--Potential off-target from KinomeScan.[1]

Signaling Pathway

TNK2 is a non-receptor tyrosine kinase that integrates signals from various cell surface receptors, including receptor tyrosine kinases (RTKs), to regulate downstream signaling pathways such as the MAPK/ERK pathway. This pathway is crucial for cell proliferation, differentiation, and survival.[8][9][10][11] Inhibition of TNK2 by this compound can disrupt these signaling cascades.

TNK2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2/SOS RTK->GRB2 TNK2 TNK2 (ACK1) RTK->TNK2 GrowthFactor Growth Factor GrowthFactor->RTK Ras Ras GRB2->Ras Raf Raf Ras->Raf TNK2->Ras ? XMD887 This compound XMD887->TNK2 MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., Myc, CREB) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Diagram of the simplified TNK2 and MAPK/ERK signaling cascade.

Experimental Protocols

Protocol 1: Biochemical Kinase Assay for this compound Potency (IC50 Determination)

This protocol describes a luminescent-based assay to determine the IC50 value of this compound by measuring the amount of ATP remaining after a kinase reaction.

Materials:

  • Recombinant human TNK2 enzyme

  • Kinase substrate (e.g., a generic tyrosine kinase peptide substrate like poly(Glu, Tyr) 4:1)

  • This compound

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Kinase-Glo® Max reagent

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting from a high concentration (e.g., 100 µM). Then, dilute these concentrations into the kinase assay buffer.

  • Reaction Setup:

    • Add 5 µL of the diluted this compound or vehicle (DMSO in assay buffer) to the wells of the plate.

    • Add 10 µL of a solution containing the TNK2 enzyme and substrate in kinase assay buffer. The final enzyme concentration should be optimized for linear reaction kinetics.

    • Include "no enzyme" controls (blank) and "vehicle only" controls (100% activity).

  • Initiate Reaction: Add 10 µL of ATP solution in kinase assay buffer to all wells to start the reaction. The final ATP concentration should be close to the Km value for TNK2, if known, or a standard concentration (e.g., 10 µM).

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.

  • Detection:

    • Equilibrate the plate and the Kinase-Glo® Max reagent to room temperature.

    • Add 25 µL of Kinase-Glo® Max reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate at room temperature for 10 minutes in the dark.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Biochemical_Assay_Workflow start Start prep_inhibitor Prepare this compound Serial Dilution start->prep_inhibitor add_inhibitor Add Inhibitor/Vehicle to Plate prep_inhibitor->add_inhibitor add_enzyme Add TNK2 Enzyme and Substrate add_inhibitor->add_enzyme add_atp Initiate Reaction with ATP add_enzyme->add_atp incubate Incubate at 30°C add_atp->incubate add_detection Add Kinase-Glo® Reagent incubate->add_detection read_plate Measure Luminescence add_detection->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Workflow for the biochemical IC50 determination of this compound.
Protocol 2: Cell-Based Assay for TNK2 Inhibition

This protocol measures the effect of this compound on the viability of cells expressing a constitutively active mutant of TNK2.

Materials:

  • Ba/F3 cell line engineered to express a constitutively active TNK2 mutant (e.g., D163E).

  • Parental Ba/F3 cell line (as a control).

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • This compound.

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTS reagent).

  • Sterile, clear-bottom 96-well plates.

  • Luminometer or absorbance plate reader.

Procedure:

  • Cell Seeding:

    • Harvest and count the Ba/F3 cells.

    • Seed the cells into 96-well plates at a density of approximately 5,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow cells to acclimate.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium.

    • Add the diluted compound to the appropriate wells. Include vehicle-only controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement (using CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence with a plate reader.

  • Data Analysis:

    • Calculate the percent cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

    • Compare the IC50 values between the TNK2 mutant-expressing cells and the parental cell line to assess on-target effects.

Cell_Based_Assay_Workflow start Start seed_cells Seed Ba/F3 Cells in 96-well Plate start->seed_cells prep_inhibitor Prepare this compound Dilutions seed_cells->prep_inhibitor treat_cells Treat Cells with this compound prep_inhibitor->treat_cells incubate Incubate for 72 hours treat_cells->incubate add_reagent Add Cell Viability Reagent incubate->add_reagent measure_signal Measure Luminescence/Absorbance add_reagent->measure_signal analyze Calculate IC50 measure_signal->analyze end End analyze->end

Workflow for the cell-based viability assay.

References

Application Note: XMD8-87 for Western Blot Analysis of Phosphorylated TNK2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinase non-receptor 2 (TNK2), also known as Activated Cdc42-associated kinase 1 (ACK1), is a non-receptor tyrosine kinase that plays a crucial role in cellular signaling pathways regulating cell growth, proliferation, and survival.[1][2][3][4][5] Dysregulation of TNK2 activity has been implicated in the progression of various cancers, making it an attractive therapeutic target.[2][5] XMD8-87 is a potent and selective inhibitor of TNK2.[6][7][8][9][10] This application note provides a detailed protocol for the use of this compound in the analysis of TNK2 phosphorylation (p-TNK2) by western blot, a key method for assessing the inhibitor's efficacy.

Mechanism of Action

This compound is an ATP-competitive inhibitor of TNK2, binding to the kinase domain and preventing the transfer of phosphate (B84403) groups to its substrates.[10] This inhibition blocks the autophosphorylation of TNK2 and subsequent downstream signaling cascades, such as the PI3K/AKT pathway, thereby reducing cell proliferation and inducing apoptosis in cancer cells with aberrant TNK2 activity.[5]

TNK2 Signaling Pathway

TNK2_Signaling_Pathway RTKs Receptor Tyrosine Kinases (e.g., EGFR, HER2) TNK2 TNK2 (ACK1) RTKs->TNK2 Activation p_TNK2 p-TNK2 (Active) TNK2->p_TNK2 Autophosphorylation Downstream Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) p_TNK2->Downstream XMD8_87 This compound XMD8_87->TNK2 Inhibition Proliferation Cell Proliferation, Survival, Migration Downstream->Proliferation

Caption: TNK2 signaling pathway and inhibition by this compound.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound on TNK2.

Table 1: In Vitro Kinase Inhibition

TargetPotency MetricValue (nM)Assay Type
TNK2IC501900ELISA[9]
TNK2Kd15Ambit Binding Assay[9][10]
TNK2IC5035.4Invitrogen Kinase Assay[10]

Table 2: Cellular Inhibition of TNK2 Mutants

Cell Line / TNK2 MutantPotency MetricValue (nM)
TNK2 D163EIC5038[6][7]
TNK2 R806QIC50113[6][7]

Experimental Protocol: Western Blot for p-TNK2

This protocol provides a detailed methodology for assessing the inhibition of TNK2 phosphorylation in cultured cells treated with this compound.

Materials
  • Cell Line: A suitable cell line with detectable levels of p-TNK2 (e.g., 293T cells transiently transfected with a TNK2 construct).

  • This compound: Prepare a stock solution in DMSO.

  • Cell Culture Reagents: Growth medium, fetal bovine serum (FBS), antibiotics, etc.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagents: BCA or Bradford assay kit.

  • SDS-PAGE Reagents: Acrylamide solutions, SDS, TEMED, APS, Tris-HCl.

  • Transfer Buffer: Tris-glycine buffer with methanol.

  • Membranes: PVDF or nitrocellulose membranes.

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20). For phospho-antibodies, BSA is recommended.[11]

  • Primary Antibodies: Rabbit anti-phospho-TNK2 (specific for the active form) and mouse or rabbit anti-TNK2 (for total protein).

  • Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

  • Chemiluminescent Substrate: ECL substrate.

  • Imaging System: Chemiluminescence imager or X-ray film.

Workflow Diagram

Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunoblotting cluster_detect Detection & Analysis cell_culture 1. Cell Culture treatment 2. This compound Treatment cell_culture->treatment lysis 3. Cell Lysis treatment->lysis quantification 4. Protein Quantification lysis->quantification denaturation 5. Sample Denaturation quantification->denaturation sds_page 6. SDS-PAGE denaturation->sds_page transfer 7. Protein Transfer sds_page->transfer blocking 8. Blocking transfer->blocking primary_ab 9. Primary Antibody Incubation blocking->primary_ab secondary_ab 10. Secondary Antibody Incubation primary_ab->secondary_ab detection 11. Signal Detection secondary_ab->detection analysis 12. Data Analysis detection->analysis

Caption: Experimental workflow for western blot analysis of p-TNK2.

Procedure
  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with varying concentrations of this compound (e.g., a serial dilution from 10 µM down to ~10 nM) for a predetermined time (e.g., 6 hours).[6][12] Include a DMSO-only vehicle control.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Normalize protein amounts for all samples.

    • Prepare samples with Laemmli buffer and heat at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature or overnight at 4°C.[11]

    • Incubate the membrane with the primary antibody against p-TNK2 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection and Analysis:

    • Prepare the chemiluminescent substrate and incubate with the membrane.

    • Capture the signal using an imaging system.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total TNK2 or a housekeeping protein like GAPDH.

Expected Results

A dose-dependent decrease in the band intensity corresponding to p-TNK2 is expected with increasing concentrations of this compound. The levels of total TNK2 should remain relatively constant across all treatment groups.

Troubleshooting

  • High Background: Increase the number and duration of wash steps. Optimize the blocking conditions.

  • No Signal: Confirm the expression of p-TNK2 in the cell model. Check antibody dilutions and the activity of the ECL substrate.

  • Uneven Bands: Ensure complete transfer and uniform antibody incubation.

Conclusion

This protocol provides a robust framework for utilizing this compound to study the phosphorylation of TNK2. The western blot analysis described herein is a fundamental technique for confirming the on-target activity of this compound in a cellular context and is a valuable tool for researchers in oncology and drug discovery.

References

Application Notes and Protocols for Studying EGF-Induced Autophosphorylation using XMD8-87

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase (RTK) that plays a critical role in regulating cell proliferation, survival, and differentiation. Upon binding to its ligand, such as the epidermal growth factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular domain. This autophosphorylation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are frequently dysregulated in various cancers. Consequently, EGFR is a prominent target for anti-cancer drug development.

XMD8-87 is a potent small molecule inhibitor of Activated CDC42 Kinase 1 (Ack1), also known as TNK2. Emerging evidence indicates that this compound also effectively inhibits EGF-induced autophosphorylation of EGFR. This property makes this compound a valuable tool for researchers studying EGFR signaling and for professionals in drug development exploring novel therapeutic strategies targeting this pathway.

These application notes provide detailed protocols for utilizing this compound to study its inhibitory effects on EGF-induced EGFR autophosphorylation in a laboratory setting.

Data Presentation

The inhibitory activity of this compound on EGF-induced EGFR autophosphorylation can be quantified by determining the concentration of the inhibitor required to reduce the phosphorylation signal by half (IC50). The following table presents hypothetical quantitative data for the inhibition of EGFR autophosphorylation by this compound, as specific experimental data is not widely available in the public domain. This data is representative of what might be observed in a dose-response experiment.

Table 1: Representative Quantitative Data for this compound Inhibition of EGF-Induced EGFR Autophosphorylation

This compound Concentration (µM)% Inhibition of p-EGFR (Y1068)
0 (Vehicle Control)0%
0.115%
0.545%
1.065%
2.085%
5.095%
IC50 (Hypothetical) ~0.6 µM

Note: This data is for illustrative purposes and actual results may vary depending on the experimental conditions, cell line, and detection methods used.

Mandatory Visualizations

Signaling Pathway Diagram

EGF_Signaling_Pathway cluster_membrane Cell Membrane EGFR EGFR pEGFR p-EGFR (Autophosphorylation) EGFR->pEGFR Dimerization & Autophosphorylation EGF EGF EGF->EGFR Binds XMD887 This compound XMD887->pEGFR Inhibits Downstream Downstream Signaling (RAS-RAF-MEK-ERK, PI3K-AKT) pEGFR->Downstream Activates

Caption: EGF signaling pathway and the inhibitory action of this compound.

Experimental Workflow Diagram

Experimental_Workflow A 1. Cell Culture (e.g., A431 cells) B 2. Serum Starvation (16-24 hours) A->B C 3. Pre-treatment with this compound (Varying concentrations) B->C D 4. EGF Stimulation (e.g., 100 ng/mL for 15 min) C->D E 5. Cell Lysis & Protein Quantification D->E F 6. SDS-PAGE & Western Blot E->F G 7. Immunodetection (p-EGFR, Total EGFR, Loading Control) F->G H 8. Data Analysis & Quantification G->H

Caption: Workflow for studying this compound's effect on EGFR autophosphorylation.

Experimental Protocols

Protocol 1: Cell Culture and Treatment for Inhibition of EGF-Induced EGFR Autophosphorylation

This protocol details the steps for treating cells with this compound followed by EGF stimulation to assess the inhibition of EGFR autophosphorylation.

Materials:

  • Human epidermoid carcinoma cell line (e.g., A431, known for high EGFR expression)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Serum-free medium

  • Phosphate-Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • Epidermal Growth Factor (EGF)

  • 6-well cell culture plates

Procedure:

  • Cell Seeding: Seed A431 cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Serum Starvation: Once the cells reach the desired confluency, aspirate the complete growth medium, wash the cells once with sterile PBS, and replace it with serum-free medium. Incubate the cells for 16-24 hours to reduce basal levels of EGFR phosphorylation.

  • Inhibitor Pre-treatment: Prepare serial dilutions of this compound in serum-free medium from a stock solution (e.g., 10 mM in DMSO). A typical final concentration range to test would be 0.1 µM to 10 µM.

    • Vehicle Control: Include a control group treated with the same concentration of DMSO as the highest this compound concentration.

    • Aspirate the serum-free medium and add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.

    • Incubate the cells for a predetermined time (e.g., 1-2 hours) at 37°C.

  • EGF Stimulation:

    • Prepare a working solution of EGF in serum-free medium.

    • To induce EGFR autophosphorylation, add EGF to each well to a final concentration of 100 ng/mL.

    • Negative Control: Include a well of serum-starved, untreated cells that are not stimulated with EGF.

    • Positive Control: Include a well of vehicle-treated cells that are stimulated with EGF.

    • Incubate the plates at 37°C for a short duration (e.g., 15 minutes).

  • Stopping the Reaction: To halt the stimulation, immediately place the culture plates on ice and proceed to cell lysis.

Protocol 2: Western Blot Analysis of EGFR Autophosphorylation

This protocol describes the detection of phosphorylated EGFR (p-EGFR) and total EGFR by Western blotting.

Materials:

  • Ice-cold PBS

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Cell scrapers

  • Microcentrifuge tubes

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)

  • Primary antibodies:

    • Anti-phospho-EGFR (e.g., anti-p-EGFR Tyr1068)

    • Anti-total-EGFR

    • Anti-GAPDH or anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system (e.g., chemiluminescence detector)

Procedure:

  • Cell Lysis:

    • Aspirate the medium from the wells and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer (e.g., 100-150 µL for a 6-well plate) to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Prepare protein samples by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody against p-EGFR diluted in blocking buffer (e.g., 5% BSA in TBST) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing (Optional):

    • To detect total EGFR and a loading control on the same membrane, the membrane can be stripped using a mild stripping buffer.

    • After stripping, block the membrane again and re-probe with the primary antibodies for total EGFR and then the loading control, following the same immunoblotting and detection steps.

  • Data Analysis:

    • Quantify the band intensities for p-EGFR, total EGFR, and the loading control using densitometry software (e.g., ImageJ).

    • Normalize the p-EGFR signal to the total EGFR signal and/or the loading control to account for any variations in protein loading.

    • Calculate the percentage inhibition of EGFR autophosphorylation for each this compound concentration relative to the EGF-stimulated vehicle control.

Application Notes for X-MD8-87 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

XMD8-87 is a potent and selective inhibitor of Activated CDC42-associated kinase 1 (ACK1), also known as tyrosine kinase non-receptor 2 (TNK2).[1][2][3] It is a valuable tool for studying the role of ACK1 in various cellular processes and disease models, particularly in cancer research.[4][5] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the solubilization and storage of this compound.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₂₄H₂₇N₇O₂[1][2][6]
Molecular Weight 445.52 g/mol [1][2][6][7]
CAS Number 1234480-46-6[1][6][7]
Appearance White to yellow solid[7]

Solubility

The solubility of this compound in various solvents is crucial for preparing appropriate stock solutions. The following table summarizes its solubility profile. It is important to note that using fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[6][7]

SolventSolubilityReference
DMSO ≥ 26 mg/mL (58.36 mM) to 89 mg/mL (199.76 mM)[6][7][8]
0.1N HCl (aq) Soluble[1]
1eq. HCl Soluble to 100 mM[2]
Ethanol 1 mg/mL to 4 mg/mL[4][8]
DMF 1 mg/mL[4]
Water Insoluble[8]

Storage and Stability

Proper storage of this compound, both in solid form and as a stock solution, is essential to maintain its chemical integrity and biological activity.

FormStorage TemperatureStabilityReference
Solid Powder -20°C3 years[7]
4°C2 years[7]
In Solvent -80°C2 years[7]
-20°C1 year[7]

To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes.[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO), a commonly used solvent for in vitro studies.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Analytical balance

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.455 mg of this compound (Molecular Weight = 445.52 g/mol ).

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the this compound powder. For 4.455 mg of powder, add 1 mL of DMSO to achieve a 10 mM concentration.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary to aid dissolution.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term storage.[7]

Calculations:

To calculate the required mass of this compound for a desired stock solution concentration and volume, use the following formula:

Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

Example Calculation for 1 mL of 10 mM Stock Solution:

Mass (mg) = 10 mM x 1 mL x 445.52 g/mol / 1000 = 4.455 mg

Visualizations

Signaling Pathway of ACK1 (TNK2) Inhibition by this compound

ACK1_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth_Factor_Receptor Growth Factor Receptor ACK1 ACK1 (TNK2) Growth_Factor_Receptor->ACK1 Activation Downstream_Effectors Downstream Effectors ACK1->Downstream_Effectors Phosphorylation XMD887 This compound XMD887->ACK1 Inhibition Cellular_Responses Proliferation, Survival, Migration Downstream_Effectors->Cellular_Responses

Caption: this compound inhibits ACK1 (TNK2) signaling.

Experimental Workflow for Preparing this compound Stock Solution

XMD887_Stock_Prep_Workflow start Start equilibrate Equilibrate this compound Powder to Room Temp start->equilibrate weigh Weigh this compound Powder equilibrate->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent dissolve Vortex to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for this compound stock solution preparation.

References

Application Notes and Protocols for XMD8-87 in Solid Tumor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XMD8-87 is a potent and selective inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42-associated Kinase 1 (ACK1).[1] TNK2/ACK1 is a non-receptor tyrosine kinase that has been implicated as a proto-oncogene in a variety of solid tumors, including those of the prostate, breast, lung, and colon.[2] Dysregulation of TNK2 activity, through mutation or overexpression, can drive pro-tumorigenic signaling pathways, making it a compelling target for cancer therapy. This compound has demonstrated significant activity in preclinical in vitro studies, particularly in cancer cells harboring specific TNK2 mutations.

Note on In Vivo Data: While this compound shows promise in in vitro settings, publicly available literature detailing its application and efficacy in in vivo solid tumor models (e.g., xenograft or patient-derived xenograft studies) is limited. Efforts to improve the in vivo pharmacokinetic profile of this compound have been noted, suggesting that the original compound may have limitations for in vivo applications.[3] Therefore, the following application notes and protocols are primarily based on available in vitro data.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the TNK2 kinase domain. By binding to the ATP pocket, it blocks the autophosphorylation and activation of TNK2, thereby inhibiting its downstream signaling.[4] This leads to the suppression of pro-survival pathways and can induce apoptosis in cancer cells that are dependent on TNK2 signaling.

Below is a diagram illustrating the signaling pathway of TNK2 and the inhibitory action of this compound.

TNK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinases (e.g., EGFR) TNK2 TNK2 (ACK1) RTK->TNK2 Activation Downstream Downstream Signaling (e.g., AKT, Androgen Receptor) TNK2->Downstream Phosphorylation & Activation XMD8_87 This compound XMD8_87->TNK2 Inhibition Proliferation Cell Proliferation, Survival, Invasion Downstream->Proliferation

Caption: TNK2 signaling pathway and the inhibitory effect of this compound.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound against various TNK2 mutations and cancer cell lines as reported in the literature.

Target/Cell LineAssay TypeParameterValueReference
TNK2 (D163E mutation)Ba/F3 cell proliferationIC5038 nM[5]
TNK2 (R806Q mutation)Ba/F3 cell proliferationIC50113 nM[5]
A549 (Lung Carcinoma)Cell Growth AssayEffectComplete inhibition at 10 µM[6]
EGF-stimulated A549Cell Growth AssayEffectPartial inhibition at 10 µM[6]
TNK2ELISAIC501.9 µM[6]
TNK2Binding AssayKd15 nM[6]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ELISA)

This protocol is adapted from methodologies used to assess the inhibitory effect of this compound on TNK2 kinase activity.

Objective: To determine the IC50 value of this compound against TNK2.

Materials:

  • Recombinant TNK2 enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • Substrate peptide (e.g., poly-Glu-Tyr)

  • This compound (serially diluted)

  • DMSO (vehicle control)

  • 96-well microplates (e.g., ELISA plates)

  • Wash buffer (e.g., PBS with Tween-20)

  • Phospho-tyrosine specific antibody conjugated to HRP

  • TMB substrate

  • Stop solution (e.g., H2SO4)

  • Microplate reader

Procedure:

  • Coat the 96-well microplate with the substrate peptide and incubate overnight at 4°C.

  • Wash the plate three times with wash buffer.

  • Prepare serial dilutions of this compound in kinase buffer. Include a DMSO-only control.

  • In each well, add the recombinant TNK2 enzyme and the corresponding dilution of this compound or DMSO.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and wash the plate three times.

  • Add the HRP-conjugated anti-phospho-tyrosine antibody and incubate at room temperature.

  • Wash the plate to remove unbound antibody.

  • Add TMB substrate and incubate until color develops.

  • Add stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Cell Proliferation Assay (MTS-based)

This protocol is designed to evaluate the anti-proliferative effects of this compound on cancer cell lines.

Objective: To determine the IC50 of this compound in cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, or cells engineered to express TNK2 mutations)

  • Complete cell culture medium

  • This compound (serially diluted)

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • MTS reagent

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Include a DMSO-only control.

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound or DMSO.

  • Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours until a color change is observed.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group compared to the DMSO control and determine the IC50 value.

Cell_Proliferation_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate Overnight seed_cells->incubate1 treat_cells Treat with Serial Dilutions of this compound incubate1->treat_cells incubate2 Incubate for 72 hours treat_cells->incubate2 add_mts Add MTS Reagent incubate2->add_mts incubate3 Incubate for 1-4 hours add_mts->incubate3 read_plate Measure Absorbance at 490 nm incubate3->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Caption: Workflow for a cell proliferation assay to evaluate this compound.

Conclusion and Future Directions

This compound is a valuable research tool for investigating the role of TNK2/ACK1 in solid tumors. The provided protocols for in vitro kinase and cell proliferation assays can be adapted to various solid tumor cell lines to explore the compound's efficacy and mechanism of action. While the current body of literature lacks extensive in vivo data for this compound in solid tumor models, the potent in vitro activity, particularly against specific TNK2 mutants, warrants further investigation. Future studies should focus on evaluating the pharmacokinetic and pharmacodynamic properties of this compound and its analogues in preclinical in vivo models of solid tumors to establish a foundation for potential clinical translation.

References

Application Notes and Protocols for High-Throughput Screening of XMD8-87

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

XMD8-87 is a potent and selective inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42-associated Kinase 1 (ACK1).[1][2][3] TNK2 is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, and migration, by integrating signals from multiple receptor tyrosine kinases.[4][5] Dysregulation of TNK2 signaling has been implicated in the progression of various cancers, making it an attractive target for therapeutic intervention.[5] this compound has also been identified as an inhibitor of Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), another key player in cell signaling pathways related to cancer.[6] These characteristics make this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at discovering novel modulators of TNK2 and ERK5 signaling pathways.

These application notes provide detailed protocols for utilizing this compound in biochemical and cell-based assays suitable for high-throughput screening.

Mechanism of Action

This compound is an ATP-competitive inhibitor of TNK2.[7] It binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the propagation of signaling cascades. Its inhibitory activity against ERK5 also occurs through an ATP-competitive mechanism.

Data Presentation

The following tables summarize the quantitative data for this compound's inhibitory activity and selectivity.

Table 1: In Vitro Inhibitory Activity of this compound

TargetMutantAssay TypeIC50 (nM)Reference
TNK2D163EBa/F3 Cell Viability38[1][8]
TNK2R806QBa/F3 Cell Viability113[1][8]
TNK2Wild-TypeHEK293T Cell-Based1900[9]
ERK5-32P Kinase Assay1200[8]

Table 2: Selectivity Profile of this compound from KinomeScan

Off-Target KinasePotency Value (nM)Assay TypeReference
BRK37 (Kd), 47 (IC50)Binding Assay, Kinase Assay[6]
FRK96 (Kd), 264 (IC50)Binding Assay, Kinase Assay[6]
TNK1110 (Kd)Binding Assay[6]
GAK270 (Kd)Binding Assay[6]
DCAMKL1280 (Kd)Binding Assay[6]
CSF1R330 (Kd), 428 (IC50)Binding Assay, Kinase Assay[6]
DCAMKL2690 (Kd), 3200 (IC50)Binding Assay, Kinase Assay[6]

Signaling Pathways

The following diagrams illustrate the signaling pathways of TNK2 and ERK5, highlighting the points of inhibition by this compound.

TNK2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinases (e.g., EGFR, MERTK, AXL) GRB2 GRB2 RTK->GRB2 activates Integrin Integrins TNK2 TNK2 (ACK1) Integrin->TNK2 activates AKT AKT TNK2->AKT phosphorylates & activates Cdc42 Cdc42-GTP Cdc42->TNK2 binds & activates GRB2->TNK2 recruits Downstream Downstream Effectors AKT->Downstream Cell_Outcomes Cell Proliferation, Survival, Migration XMD887 This compound XMD887->TNK2 inhibits

Figure 1: TNK2 (ACK1) Signaling Pathway and Inhibition by this compound.

ERK5_Signaling_Pathway cluster_stimuli Extracellular Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Growth Factors, Stress MEKK2_3 MEKK2/3 Stimuli->MEKK2_3 activate MEK5 MEK5 MEKK2_3->MEK5 phosphorylates & activates ERK5 ERK5 (BMK1) MEK5->ERK5 phosphorylates & activates MEF2 MEF2 ERK5->MEF2 translocates to nucleus & phosphorylates Gene_Expression Gene Expression MEF2->Gene_Expression regulates Cell_Outcomes Cell Proliferation, Survival, Differentiation XMD887 This compound XMD887->ERK5 inhibits

Figure 2: ERK5 (BMK1) Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for high-throughput screening assays to identify and characterize inhibitors of TNK2 and ERK5 using this compound as a reference compound.

Protocol 1: Biochemical TR-FRET Kinase Assay for TNK2/ERK5

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and sensitive method for measuring kinase activity in a high-throughput format.

Materials:

  • Recombinant human TNK2 or ERK5 kinase

  • Biotinylated substrate peptide

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., ULight™)

  • This compound (as a positive control inhibitor)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • 384-well low-volume white plates

Experimental Workflow:

TRFRET_Workflow A 1. Dispense Compound (e.g., this compound or library compounds) and Kinase (TNK2 or ERK5) B 2. Incubate A->B C 3. Add ATP and Biotinylated Substrate B->C D 4. Incubate (Kinase Reaction) C->D E 5. Add Detection Mix (Eu-Ab & SA-Acceptor) D->E F 6. Incubate E->F G 7. Read TR-FRET Signal F->G

Figure 3: TR-FRET Kinase Assay Experimental Workflow.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and library compounds in DMSO. A typical starting concentration is 10 mM. Further dilute in assay buffer to the desired final concentrations.

  • Assay Plate Setup:

    • Add 2.5 µL of diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of 2X concentrated TNK2 or ERK5 enzyme in assay buffer to each well.

  • Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for compound binding to the kinase.

  • Kinase Reaction Initiation: Add 5 µL of a 2X concentrated mixture of ATP and biotinylated substrate peptide in assay buffer to each well. The final ATP concentration should be at or near the Km for the respective kinase.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 5 µL of 2X concentrated detection mix containing Europium-labeled anti-phospho-substrate antibody and Streptavidin-conjugated acceptor in TR-FRET buffer.

  • Final Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 615 nm for Europium and 665 nm for the acceptor).

Data Analysis:

  • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

  • Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.

  • Plot the normalized data against the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.

  • For HTS validation, calculate the Z'-factor using positive and negative controls. A Z'-factor ≥ 0.5 is indicative of a robust assay.

Protocol 2: Cell-Based Luciferase Reporter Assay for ERK5 Transcriptional Activity

This assay measures the transcriptional activity of ERK5 by quantifying the expression of a luciferase reporter gene under the control of an ERK5-responsive promoter element.

Materials:

  • HEK293T or other suitable cell line

  • ERK5-responsive luciferase reporter plasmid (e.g., containing MEF2 binding sites)

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent

  • Cell culture medium (DMEM with 10% FBS)

  • This compound

  • Stimulant (e.g., EGF or sorbitol)

  • Dual-Luciferase® Reporter Assay System

  • 96-well or 384-well white, clear-bottom cell culture plates

  • Luminometer

Experimental Workflow:

Luciferase_Workflow A Day 1: Seed Cells B Day 2: Transfect with Reporter Plasmids A->B C Day 3: Add Compound (e.g., this compound) and Stimulate ERK5 Pathway B->C D Day 4: Lyse Cells and Measure Luciferase Activity C->D

Figure 4: Luciferase Reporter Assay Experimental Workflow.

Procedure:

  • Day 1: Cell Seeding: Seed cells in a 96-well or 384-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Day 2: Transfection:

    • Prepare a DNA mixture per well containing the ERK5-responsive luciferase reporter plasmid and the Renilla luciferase control plasmid.

    • Transfect the cells according to the manufacturer's protocol for the chosen transfection reagent.

    • Incubate for 18-24 hours.

  • Day 3: Compound Treatment and Stimulation:

    • Carefully remove the transfection medium and replace it with fresh, low-serum (e.g., 0.5% FBS) medium.

    • Add serial dilutions of this compound or library compounds to the wells and pre-incubate for 1-2 hours.

    • Add the desired stimulus (e.g., EGF) to induce ERK5 activation.

    • Incubate for an additional 6-8 hours.

  • Day 4: Luciferase Assay:

    • Equilibrate the plate and the dual-luciferase assay reagents to room temperature.

    • Perform the dual-luciferase assay according to the manufacturer's protocol.

Data Analysis:

  • Calculate the ratio of Firefly to Renilla luciferase activity for each well to normalize for transfection efficiency and cell number.

  • Normalize the data to stimulated (positive control) and unstimulated (negative control) wells.

  • Determine the IC50 values for inhibitors by plotting the normalized data against compound concentration.

Protocol 3: Cell Viability/Proliferation Assay

This protocol assesses the effect of this compound on the viability and proliferation of cancer cell lines, particularly those with known dependence on TNK2 or ERK5 signaling.

Materials:

  • Cancer cell line (e.g., Ba/F3 cells expressing mutant TNK2)

  • Cell culture medium

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay or similar reagent

  • 96-well or 384-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well or 384-well plate at an appropriate density for the desired assay duration.

  • Compound Treatment: Add serial dilutions of this compound or library compounds to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for 48-72 hours in a standard cell culture incubator.

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

Data Analysis:

  • Normalize the luminescent signal to the vehicle-treated control wells.

  • Plot the normalized data against the inhibitor concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Conclusion

This compound is a versatile chemical probe for studying the roles of TNK2 and ERK5 in cellular signaling and for validating high-throughput screening assays. The protocols outlined in these application notes provide robust and reproducible methods for identifying and characterizing novel inhibitors of these important cancer targets. Careful assay optimization and validation, including the determination of key HTS metrics such as the Z'-factor, are crucial for the success of any screening campaign.

References

Troubleshooting & Optimization

XMD8-87 off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of XMD8-87 and strategies for their mitigation. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent and selective inhibitor of Activated CDC42-associated kinase 1 (ACK1), also known as Tyrosine Kinase Non-receptor 2 (TNK2).[1][2][3][4] It has been shown to effectively inhibit the growth of cells expressing constitutively active mutants of TNK2 found in leukemias.[2][4]

Q2: What are the known or potential off-targets of this compound?

While this compound demonstrates excellent overall kinase selectivity, kinome profiling has identified several potential off-target kinases.[5] It is crucial for researchers to be aware of these off-targets to accurately interpret experimental results.

Q3: Is ERK5 a known off-target of this compound?

Yes, Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP Kinase 1 (BMK1), is a potential off-target of this compound.[5] This is noteworthy as the ERK5 signaling pathway is involved in various cellular processes, including proliferation, differentiation, and survival, and its dysregulation is implicated in cancer.[6][7]

Q4: Why is it important to consider the off-target effects of kinase inhibitors like this compound?

Off-target effects occur when a kinase inhibitor binds to and modulates the activity of kinases other than its intended target.[8] This can lead to misinterpretation of experimental data, unexpected cellular phenotypes, and potential toxicity.[8][9] Given the structural similarity of the ATP-binding pocket across the human kinome, achieving absolute specificity with small molecule inhibitors is challenging.[8][10]

Troubleshooting Guide

Issue 1: Unexpected or contradictory cellular phenotype observed after this compound treatment.

  • Possible Cause: The observed phenotype may be due to the inhibition of an off-target kinase, such as ERK5, which could have opposing or distinct biological functions compared to the primary target, TNK2.

  • Troubleshooting Steps:

    • Validate with a Structurally Unrelated Inhibitor: Use a different, structurally distinct TNK2 inhibitor to see if the same phenotype is produced. If the phenotype persists, it is more likely an on-target effect.

    • Genetic Knockdown: Employ siRNA or CRISPR/Cas9 to specifically knock down TNK2. If the phenotype is replicated, it confirms the on-target effect. If not, an off-target effect is likely.[8][11]

    • Dose-Response Analysis: Perform experiments across a range of this compound concentrations. On-target effects should typically manifest at lower concentrations (closer to the IC50 for TNK2) than off-target effects.[8]

Issue 2: How to confirm if this compound is inhibiting ERK5 in my experimental system.

  • Possible Cause: At the concentration used, this compound may be engaging and inhibiting ERK5 in your cells.

  • Troubleshooting Steps:

    • Western Blot Analysis: Probe for the phosphorylation of known downstream targets of ERK5, such as members of the MEF2 family of transcription factors. A decrease in phosphorylation of these substrates upon this compound treatment would suggest ERK5 inhibition.

    • In Vitro Kinase Assay: Perform a direct in vitro kinase assay using recombinant ERK5 protein to determine the IC50 of this compound for ERK5. This will provide a quantitative measure of its inhibitory potency against this off-target.

    • Use a More Selective ERK5 Inhibitor as a Control: Compare the cellular effects of this compound to those of a more selective ERK5 inhibitor, such as AX15836.[12] This can help to delineate the effects specifically attributable to ERK5 inhibition. Note that some ERK5 inhibitors, like XMD8-92, also have known off-targets such as BRD4.[12][13]

Data Presentation

Table 1: Potency of this compound against its Primary Target and Key Off-Targets

TargetMeasurement TypeValue (nM)Reference
TNK2 (D163E mutant)IC5038[3][4]
TNK2 (R806Q mutant)IC50113[3][4]
BRKKd37[5]
BRKIC5047[5]
FRKKd96[5]
TNK1Kd110[5]
GAKKd270[5]
DCAMKL1Kd280[5]
CSF1RKd330[5]
CSF1RIC50428[5]
DCAMKL2Kd690[5]
DCAMKL2IC503200[5]

IC50: Half-maximal inhibitory concentration. Kd: Dissociation constant.

Experimental Protocols

Protocol 1: Western Blot Analysis for ERK5 Pathway Activity

  • Cell Treatment: Plate cells and treat with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against phospho-ERK5 (Thr218/Tyr220), total ERK5, phospho-MEF2C, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.

Protocol 2: In Vitro Kinase Profiling Assay

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for testing.

  • Assay Setup: Utilize a commercial kinase profiling service or an in-house panel of purified, recombinant kinases, including TNK2 and ERK5. In a multi-well plate, combine each kinase with its specific substrate and ATP.

  • Compound Incubation: Add this compound at the desired concentrations to the kinase reaction mixtures. Include appropriate controls (no inhibitor and a known inhibitor for each kinase).

  • Kinase Reaction and Detection: Incubate the plate to allow the kinase reaction to proceed. Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase activity inhibited by this compound relative to the no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.[11]

Visualizations

ERK5_Signaling_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus GF Growth Factors (EGF, NGF) RTK Receptor Tyrosine Kinases (RTKs) GF->RTK bind Stress Cellular Stressors (Oxidative, Osmotic) MEKK2_3 MEKK2 / MEKK3 Stress->MEKK2_3 activate RTK->MEKK2_3 activate MEK5 MEK5 MEKK2_3->MEK5 phosphorylates ERK5_inactive ERK5 (Inactive) MEK5->ERK5_inactive phosphorylates ERK5_active ERK5 (Active) ERK5_inactive->ERK5_active activation ERK5_nuc ERK5 ERK5_active->ERK5_nuc translocates MEF2 MEF2 ERK5_nuc->MEF2 phosphorylates cFos c-Fos ERK5_nuc->cFos phosphorylates cMyc c-Myc ERK5_nuc->cMyc phosphorylates Proliferation Gene Transcription (Proliferation, Survival) MEF2->Proliferation cFos->Proliferation cMyc->Proliferation

Caption: The ERK5 signaling cascade is activated by various stimuli, leading to gene transcription.

Off_Target_Workflow Start Observe Unexpected Phenotype with this compound Dose_Response Perform Dose-Response Curve Analysis Start->Dose_Response Orthogonal_Inhibitor Test Structurally Unrelated TNK2 Inhibitor Start->Orthogonal_Inhibitor Genetic_KO Perform TNK2 Knockdown (siRNA/CRISPR) Start->Genetic_KO Conclusion_On Phenotype is Likely On-Target (TNK2-mediated) Dose_Response->Conclusion_On Low IC50 Conclusion_Off Phenotype is Likely Off-Target Dose_Response->Conclusion_Off High IC50 Orthogonal_Inhibitor->Conclusion_On Phenotype persists Orthogonal_Inhibitor->Conclusion_Off Phenotype absent Genetic_KO->Conclusion_On Phenotype persists Genetic_KO->Conclusion_Off Phenotype absent Kinome_Screen Conduct In Vitro Kinome Profiling WB_Analysis Western Blot for Off-Target Pathways (e.g., p-ERK5) Conclusion_Off->Kinome_Screen Identify candidates Conclusion_Off->WB_Analysis Validate in cells

Caption: Experimental workflow for validating potential off-target effects of this compound.

Troubleshooting_Logic Q1 Issue: Unexpected Phenotype with this compound Is the phenotype observed at a concentration significantly higher than the TNK2 IC50? A1_Yes High Likelihood of Off-Target Effect Proceed to validate specific off-targets like ERK5. Q1->A1_Yes Yes A1_No Could be On- or Off-Target Further validation is required. Q1->A1_No No Q3 Does this compound inhibit phosphorylation of ERK5 downstream targets? A1_Yes->Q3 Q2 Does a structurally different TNK2 inhibitor or TNK2 knockdown replicate the phenotype? A1_No->Q2 A2_Yes High Likelihood of On-Target Effect The phenotype is likely mediated by TNK2 inhibition. Q2->A2_Yes Yes A2_No High Likelihood of Off-Target Effect The phenotype is specific to this compound's chemical structure. Q2->A2_No No A2_No->Q3 A3_Yes ERK5 is a likely off-target Consider using a more selective inhibitor or lower concentration. A3_No ERK5 inhibition is not detected Investigate other potential off-targets from kinome screen.

Caption: Troubleshooting logic for dissecting on-target vs. off-target effects of this compound.

References

Troubleshooting XMD8-87 solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for XMD8-87, a potent inhibitor of the non-receptor tyrosine kinase TNK2 (also known as Ack1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to troubleshoot common issues, particularly those related to solubility.

Frequently Asked Questions (FAQs)

Q1: My this compound powder is not dissolving properly in DMSO. What could be the issue?

A1: Difficulty in dissolving this compound in DMSO can arise from a few factors:

  • DMSO Quality: Ensure you are using anhydrous, high-purity DMSO. DMSO is highly hygroscopic, and absorbed moisture can significantly decrease the solubility of many small molecules.[1] Using fresh, unopened DMSO is recommended.

  • Concentration: You might be attempting to create a stock solution that exceeds the solubility limit of this compound. Refer to the solubility data table below for maximum concentrations.

  • Temperature: Gentle warming to 37°C can aid dissolution. Combine warming with vortexing or sonication for best results. However, avoid excessive heat as it may degrade the compound.

Q2: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A2: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer. Here are some troubleshooting steps:

  • Final Solvent Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity and precipitation.

  • Rapid Dilution and Mixing: Add the DMSO stock directly to the medium with vigorous vortexing or stirring to promote rapid dispersion and prevent localized high concentrations that can lead to precipitation.

  • Use of Pluronic F-68: For in vitro assays, a final concentration of 0.01-0.1% Pluronic F-68 in the culture medium can help to maintain the solubility of hydrophobic compounds.

Q3: What is the recommended storage condition for this compound stock solutions?

A3: For long-term stability, aliquot your DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1][2] Store these aliquots at -20°C or -80°C.[2] A stock solution in DMSO can be stored for up to 1 year at -20°C and up to 2 years at -80°C.[2]

Q4: Can I dissolve this compound in solvents other than DMSO for my experiments?

A4: Yes, this compound has some solubility in other solvents. For instance, it is soluble in ethanol (B145695) to at least 5 mg/mL.[1] However, it is practically insoluble in water.[1] For in vivo applications, specific formulations using co-solvents like PEG300 and Tween-80, or vehicles like 20% SBE-β-CD in saline, have been described.[2] Always check the compatibility of the solvent with your experimental system.

Data Presentation

This compound Solubility Data
SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO≥ 26 mg/mL[2]≥ 58.36 mM[2]Use fresh, anhydrous DMSO as moisture can reduce solubility.[1]
DMSO65 mg/mL[1]145.89 mM[1]Batch-specific solubility may vary.
DMSO89 mg/mL[1]199.76 mM[1]Batch-specific solubility may vary.
Ethanol5 mg/mL[1]~11.22 mM
WaterInsoluble[1]-
DMF1 mg/ml[3]~2.24 mM

Molecular Weight of this compound: 445.52 g/mol [1][4]

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated balance

  • Sterile microcentrifuge tubes

Procedure:

  • Calculation: To prepare a 10 mM stock solution, you will need 4.455 mg of this compound per 1 mL of DMSO.

  • Weighing: Carefully weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube for 5-10 minutes or gently warm it in a 37°C water bath.

  • Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.

Protocol for Western Blot Analysis of TNK2/Ack1-Mediated AKT Phosphorylation

This protocol outlines the steps to assess the effect of this compound on the phosphorylation of AKT, a downstream effector of TNK2/Ack1 signaling.[5][6]

1. Cell Culture and Treatment:

  • Seed your cells of interest (e.g., 293T cells expressing TNK2) in 6-well plates and grow to 70-80% confluency.[1]

  • Prepare a series of dilutions of this compound in your cell culture medium from your DMSO stock. A typical concentration range for in vitro assays is 10 nM to 5 µM.[1] Include a DMSO-only vehicle control.

  • Treat the cells with the desired concentrations of this compound and the vehicle control. Incubate for the desired time, for example, 6 hours at 37°C.[1]

2. Cell Lysis:

  • After treatment, aspirate the medium and wash the cells once with ice-cold PBS.

  • Add 300 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

  • Gently shake the plates for 5 minutes at 4°C.

  • Scrape the cells and collect the lysates.

  • Clarify the lysates by centrifugation at maximum speed in a microcentrifuge for 10 minutes at 4°C.[1]

  • Transfer the supernatant (protein extract) to a new tube.

3. Protein Quantification and Sample Preparation:

  • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Prepare samples for SDS-PAGE by mixing the lysate with an equal volume of 2x Laemmli sample buffer and boiling for 5 minutes.

4. Western Blotting:

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Perform electrophoresis to separate the proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-AKT (e.g., p-AKT Ser473) and total AKT overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH or β-actin) should also be used.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in the previous step.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the phospho-AKT signal to the total AKT signal to determine the relative change in phosphorylation.

Mandatory Visualizations

TNK2/Ack1 Signaling Pathway

TNK2/Ack1 is a non-receptor tyrosine kinase that acts as a crucial signaling node downstream of various receptor tyrosine kinases (RTKs) such as EGFR, HER2, and PDGFR.[7][8] Upon activation by these receptors, TNK2/Ack1 can phosphorylate and activate several downstream effectors, including the serine/threonine kinase AKT, which is a key regulator of cell survival and proliferation.[5][6] this compound inhibits the kinase activity of TNK2/Ack1, thereby blocking these downstream signaling events.

TNK2_Ack1_Signaling cluster_membrane Plasma Membrane RTK RTK (e.g., EGFR, HER2) TNK2 TNK2 (Ack1) RTK->TNK2 Activation AKT AKT TNK2->AKT Phosphorylation (Activation) XMD8_87 This compound XMD8_87->TNK2 Inhibition Downstream Downstream Effects (Cell Survival, Proliferation) AKT->Downstream

Caption: The TNK2/Ack1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Troubleshooting Solubility

This workflow provides a logical sequence of steps to address solubility issues with this compound.

Troubleshooting_Workflow start Start: this compound Powder dissolve Dissolve in Anhydrous DMSO start->dissolve check_dissolution Fully Dissolved? dissolve->check_dissolution warm_sonicate Gentle Warming (37°C) and/or Sonication check_dissolution->warm_sonicate No stock_solution Clear Stock Solution check_dissolution->stock_solution Yes warm_sonicate->dissolve fail Re-evaluate solvent/concentration warm_sonicate->fail If still not dissolved dilute Dilute into Aqueous Medium stock_solution->dilute check_precipitation Precipitation Occurs? dilute->check_precipitation optimize_dilution Optimize Dilution: - Lower final DMSO % - Rapid mixing - Use of surfactants check_precipitation->optimize_dilution Yes final_solution Clear Final Solution check_precipitation->final_solution No optimize_dilution->dilute end Proceed with Experiment final_solution->end

Caption: A workflow for troubleshooting this compound solubility issues.

References

Technical Support Center: Optimizing XMD8-87 Incubation Time in Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the incubation time for XMD8-87 in cell-based assays. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and reproducible experiments.

Frequently Asked questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a potent small molecule inhibitor primarily targeting Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42-associated Kinase 1 (ACK1). Additionally, it has been shown to have off-target activity against Extracellular signal-regulated kinase 5 (ERK5). This dual activity should be considered when interpreting experimental results.

Q2: What is a typical starting incubation time for this compound in cell assays?

For initial experiments, a 24-hour incubation period is a common starting point. However, the optimal incubation time is highly dependent on the specific cell line, the biological process being investigated (e.g., proliferation, apoptosis, target phosphorylation), and the concentration of this compound used.[1] A time-course experiment is strongly recommended to determine the ideal incubation time for your specific experimental setup.

Q3: How does incubation time affect the IC50 value of this compound?

The half-maximal inhibitory concentration (IC50) value of this compound can be significantly influenced by the incubation time. Generally, longer incubation times may lead to lower IC50 values, as the compound has more time to exert its biological effects. However, this is not always the case, and the relationship between incubation time and IC50 can vary between cell lines.[2][3]

Q4: What is "paradoxical activation" of ERK5 and how can it affect my results with this compound?

Paradoxical activation is a phenomenon where some kinase inhibitors, including those targeting ERK5, can inhibit the kinase activity of the protein while simultaneously promoting its transcriptional activity.[1][4][5] This occurs because inhibitor binding can induce a conformational change in ERK5, leading to its translocation to the nucleus and activation of gene transcription.[4][6][7] This can lead to unexpected or contradictory results, such as an increase in the expression of ERK5 target genes despite the inhibition of its kinase activity.[1]

Q5: Should I change the media during long incubation periods with this compound?

For incubation times exceeding 48 hours, it is advisable to perform a media change. This involves replenishing the wells with fresh media containing the appropriate concentration of this compound. This practice helps to ensure that nutrient depletion or the accumulation of waste products does not confound the experimental results.[1]

Data Presentation

This compound IC50 Values

The following table summarizes the reported IC50 values for this compound in various contexts. Note that the off-target kinase ERK5 is also included for reference.

TargetCell Line/Assay ConditionIncubation TimeIC50 (nM)Reference
TNK2 (ACK1) Ba/F3 (D163E mutant)72 hours38[8]
TNK2 (ACK1) Ba/F3 (R806Q mutant)72 hours113[8]
TNK2 (ACK1) 293T cells (overexpressing TNK2)6 hoursPotent inhibition at nM concentrations[9]
ERK5 HeLa cells (EGF-induced autophosphorylation)1 hour pre-incubation1200[8]
BRK In vitro kinase assayN/A47[10]
CSF1R In vitro kinase assayN/A428[10]

Experimental Protocols

Protocol for Optimizing this compound Incubation Time in a Cell Viability Assay

This protocol provides a framework for determining the optimal incubation time of this compound for a cell viability assay (e.g., MTT, CellTiter-Glo®).

1. Cell Seeding:

  • Seed your cells of interest in a 96-well plate at a predetermined optimal density.

  • Allow cells to adhere and enter the logarithmic growth phase (typically 18-24 hours).

2. Preparation of this compound Dilutions:

  • Prepare a concentrated stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

3. Treatment:

  • Carefully remove the existing medium from the cells.

  • Add the medium containing the different concentrations of this compound to the respective wells.

4. Incubation:

  • Incubate the plates for a range of time points (e.g., 6, 12, 24, 48, 72 hours) in a standard cell culture incubator (37°C, 5% CO2).

5. Cell Viability Assay:

  • At the end of each incubation period, perform your chosen cell viability assay according to the manufacturer's instructions.

6. Data Analysis:

  • Read the plate using a plate reader at the appropriate wavelength or luminescence setting.

  • Normalize the data to the vehicle control for each time point.

  • Plot the dose-response curves for each incubation time to determine the IC50 value at each time point. The optimal incubation time will depend on the desired experimental window and the magnitude of the observed effect.

Mandatory Visualization

ERK5_Signaling_Pathway cluster_nucleus Nuclear Events Stimuli Growth Factors, Cytokines, Stress MEKK2_3 MEKK2/3 Stimuli->MEKK2_3 GPCR GPCR Agonists GPCR->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 phosphorylates ERK5 ERK5 MEK5->ERK5 phosphorylates Nucleus Nucleus ERK5->Nucleus translocates to ERK5_Nuc ERK5 Transcription_Factors Transcription Factors (e.g., MEF2, c-Myc) ERK5_Nuc->Transcription_Factors phosphorylates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression activates XMD8_87 This compound XMD8_87->ERK5 inhibits kinase activity XMD8_87->ERK5_Nuc can cause paradoxical activation of transcription

Caption: The ERK5 signaling pathway and points of modulation by this compound.

Incubation_Time_Optimization_Workflow Start Start: Optimize this compound Incubation Time Seed_Cells 1. Seed cells in a 96-well plate Start->Seed_Cells Prepare_Drug 2. Prepare serial dilutions of this compound Seed_Cells->Prepare_Drug Treat_Cells 3. Treat cells with this compound and vehicle control Prepare_Drug->Treat_Cells Incubate 4. Incubate for multiple time points (e.g., 6, 12, 24, 48, 72 hours) Treat_Cells->Incubate Assay 5. Perform cell viability assay at each time point Incubate->Assay Data_Analysis 6. Analyze data: Normalize to control and plot dose-response curves Assay->Data_Analysis Determine_IC50 7. Determine IC50 for each incubation time Data_Analysis->Determine_IC50 Select_Time 8. Select optimal incubation time based on experimental goals Determine_IC50->Select_Time End End Select_Time->End

Caption: Experimental workflow for optimizing this compound incubation time.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
No or weak effect of this compound on cell viability. 1. Suboptimal Incubation Time: The incubation period may be too short for the compound to exert its effect. 2. Low Compound Concentration: The concentrations used may be below the effective range for the specific cell line. 3. Compound Instability: this compound may be unstable in the cell culture medium over longer incubation periods. 4. Cell Line Resistance: The cell line may not be sensitive to the inhibition of TNK2 or ERK5.1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.[1] 2. Conduct a dose-response experiment with a wider range of concentrations. 3. For long-term experiments (>48 hours), consider replenishing the medium with fresh this compound.[1] 4. Confirm the expression and activity of TNK2 and ERK5 in your cell line.
High variability between replicate wells. 1. Inconsistent Cell Seeding: Uneven cell distribution across the plate. 2. Edge Effects: Evaporation from the outer wells of the plate. 3. Pipetting Errors: Inaccurate dispensing of cells or compound.1. Ensure a homogenous cell suspension before and during seeding. 2. Avoid using the outermost wells of the plate or fill them with sterile PBS or media to maintain humidity. 3. Use calibrated pipettes and ensure proper pipetting technique.
Increased expression of ERK5 target genes (e.g., c-MYC, c-JUN) despite treatment with this compound. Paradoxical Activation of ERK5: The inhibitor may be blocking ERK5 kinase activity but promoting its transcriptional function.[1]1. Measure ERK5 transcriptional activity directly using a reporter assay (e.g., MEF2-luciferase).[5] 2. Compare the phenotype observed with this compound to that of ERK5 knockdown using siRNA or shRNA.[1] 3. Consider using an inhibitor of the upstream kinase MEK5 (e.g., BIX02189) to block the entire ERK5 pathway.[5]
Unexpected cellular phenotypes not consistent with TNK2 or ERK5 inhibition. Off-Target Effects: this compound is known to inhibit other kinases, such as BRK and CSF1R, at certain concentrations.[10]1. Review the known selectivity profile of this compound and consider if off-target effects could explain the observed phenotype. 2. Use a structurally different inhibitor for the same target to see if the phenotype is reproduced. 3. Perform target engagement assays to confirm that this compound is inhibiting the intended target in your cellular context.
IC50 value changes significantly with different incubation times. Time-Dependent Effects: The biological consequences of inhibiting TNK2 and/or ERK5 may vary over time. For example, short-term inhibition might affect signaling pathways, while long-term inhibition could lead to apoptosis or changes in proliferation.1. This is often expected. Choose an incubation time that is most relevant to the biological question you are asking. 2. Report the IC50 value along with the specific incubation time used.[2]

References

XMD8-87 Technical Support Center: Stability and Storage Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing XMD8-87, a potent and selective inhibitor of Activated CDC42-associated kinase 1 (Ack1/TNK2), ensuring the stability and proper storage of the compound is critical for reproducible and reliable experimental outcomes.[1][2] This guide provides a comprehensive overview of stability, storage conditions, and troubleshooting for common issues encountered during its handling and use.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

Upon receipt, this compound powder should be stored at -20°C for long-term stability, where it can be viable for up to three years.[3] For shorter periods, storage at 4°C is acceptable for up to two years.[3]

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing high-concentration stock solutions of this compound.[3][4] It is also soluble in 0.1N HCl, DMF, and Ethanol.[1][5]

Q3: How should I store this compound stock solutions?

Stock solutions of this compound in solvent should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to two years or at -20°C for up to one year.[3]

Q4: I observed precipitation in my this compound stock solution after thawing. What should I do?

If precipitation is observed, gently warm the solution to 37°C and vortex or sonicate until the precipitate dissolves completely. It is crucial to use freshly opened, anhydrous DMSO for preparing stock solutions, as DMSO is hygroscopic and absorbed moisture can reduce the solubility of this compound.[3][4]

Q5: Is this compound stable at room temperature?

This compound is shipped at room temperature and is stable for short periods without degradation.[3][6] However, for long-term storage, the recommended low-temperature conditions should be followed.

Quantitative Data Summary

ParameterConditionDurationSource
Storage (Powder) -20°C3 years[3]
4°C2 years[3]
Room TemperatureShort-term shipping[3][6]
Storage (In Solvent) -80°C2 years[3]
-20°C1 year[3]
Solubility DMSO≥ 26 mg/mL (58.36 mM)[3]
1eq. HClup to 100 mM[2]
DMF1 mg/ml[5]
Ethanol1 mg/ml[5]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 445.52 g/mol )[2][3]

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mg of this compound, you will need 224.4 µL of DMSO to make a 10 mM stock solution.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation in stock solution Improper storage, repeated freeze-thaw cycles, use of non-anhydrous DMSO.Warm the solution to 37°C and vortex. For future preparations, use fresh, anhydrous DMSO and aliquot for single use.
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Ensure proper storage conditions are met. Prepare fresh working solutions from a new aliquot for each experiment.
Difficulty dissolving the powder Insufficient solvent volume or use of a suboptimal solvent.Confirm the correct volume of solvent is used. If solubility issues persist in DMSO, consider using 0.1N HCl. Sonication can also aid dissolution.

Visualizing Experimental and Logical Workflows

TNK2 Signaling Pathway Inhibition by this compound

TNK2_Signaling_Pathway cluster_cell Cell Membrane Growth_Factor_Receptor Growth Factor Receptor TNK2 TNK2 (Ack1) Growth_Factor_Receptor->TNK2 Activates Downstream_Signaling Downstream Signaling (e.g., Akt, Erk) TNK2->Downstream_Signaling Phosphorylates Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor XMD887 This compound XMD887->TNK2 Inhibits Cell_Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation_Survival Troubleshooting_Workflow Start Experiment Start Prepare_Solution Prepare this compound Working Solution Start->Prepare_Solution Observe_Precipitate Precipitation Observed? Prepare_Solution->Observe_Precipitate Warm_Vortex Warm to 37°C and Vortex/Sonicate Observe_Precipitate->Warm_Vortex Yes Inconsistent_Results Inconsistent Results? Observe_Precipitate->Inconsistent_Results No Check_DMSO Use Fresh, Anhydrous DMSO Warm_Vortex->Check_DMSO Check_DMSO->Prepare_Solution Check_Storage Verify Stock Storage Conditions (-80°C, Aliquoted) Inconsistent_Results->Check_Storage Yes Proceed Proceed with Experiment Inconsistent_Results->Proceed No Use_New_Aliquot Use a Fresh Stock Aliquot Check_Storage->Use_New_Aliquot End Contact Technical Support Check_Storage->End Still Issues Use_New_Aliquot->Prepare_Solution

References

How to prevent XMD8-87 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the precipitation of XMD8-87 in cell culture media during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound precipitation in cell culture media?

A1: The primary cause of this compound precipitation is its low aqueous solubility. This compound is a hydrophobic compound that is highly soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) but is practically insoluble in water and aqueous solutions like cell culture media.[1][2] When a concentrated DMSO stock solution of this compound is diluted into the cell culture medium, the compound can "crash out" of solution if its concentration exceeds its solubility limit in the final aqueous environment.[2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][3][4] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can reduce the solubility of the compound.[1]

Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically at or below 0.5%.[2][5] Some sources recommend a final DMSO concentration of no more than 0.1%.[6] It is important to note that even at these low concentrations, DMSO may not be sufficient to maintain high concentrations of a hydrophobic compound like this compound in solution.[2]

Q4: Can the composition of the cell culture medium affect this compound solubility?

A4: Yes, the composition of the cell culture medium can influence the solubility of hydrophobic compounds.[2][7] Components such as salts, pH, and the presence of proteins (e.g., in fetal bovine serum) can affect the stability of the compound in solution.[2] While specific data on this compound solubility in different media formulations is limited, it is a factor to consider.

Troubleshooting Guide

Issue: I observed precipitation immediately after adding this compound to my cell culture medium.

This is a common issue arising from the rapid change in solvent environment from DMSO to the aqueous medium.

Immediate Corrective Actions:

  • Visual Confirmation: First, confirm that the observed particles are indeed a chemical precipitate and not microbial contamination by observing the medium under a microscope.[2]

  • Reduce Final Concentration: The most direct solution is to lower the final working concentration of this compound in your experiment.[2]

  • Optimize Dilution Method: Instead of adding the concentrated DMSO stock directly to the full volume of media, try a serial dilution approach. Pre-diluting the stock in a smaller volume of complete, serum-containing medium before adding it to the final culture volume can help. The proteins in the serum may act as stabilizers for the hydrophobic compound.[2]

Issue: Precipitation occurs over time during incubation.

This may indicate that the compound is slowly coming out of solution as it equilibrates at the incubation temperature or interacts with media components.

Preventative Measures and Optimization:

  • Fresh Stock Solution: Always prepare fresh dilutions of this compound in your culture medium immediately before use. Do not store the compound in aqueous solutions.[6][8]

  • Pre-warm Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[8]

  • Gentle Mixing: After adding the compound, mix gently by inverting the tube or pipetting up and down. Avoid vigorous vortexing, which can sometimes promote precipitation.[8]

  • Solubility Test: If precipitation persists, it is advisable to perform a small-scale solubility test to determine the maximum concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions.

Quantitative Data Summary

The following table summarizes the solubility of this compound in various solvents as reported by different suppliers. Note that solubility in aqueous media is very low.

SolventReported SolubilitySource
DMSO≥ 23.75 mg/mLGlpBio[4]
DMSO65 mg/mL (145.89 mM)Selleck Chemicals[1]
DMSO89 mg/mL (199.76 mM)Selleck Chemicals[1]
Ethanol5 mg/mLSelleck Chemicals[1]
WaterInsolubleSelleck Chemicals[1]

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

This protocol provides a general guideline for preparing a 10 mM stock solution of this compound in DMSO and diluting it to a final working concentration in cell culture medium.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile, pre-warmed cell culture medium (complete with serum, if applicable)

  • Vortex mixer

Procedure:

  • Stock Solution Preparation (10 mM in DMSO):

    • Allow the vial of this compound powder to equilibrate to room temperature before opening.

    • To prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 445.52 g/mol ), add 224.4 µL of anhydrous DMSO.

    • Vortex the solution thoroughly to ensure the compound is completely dissolved. Warming the tube to 37°C and brief sonication can aid dissolution.[4]

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1][6]

  • Working Solution Preparation (e.g., 1 µM in Cell Culture Medium):

    • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform a serial dilution. For a final concentration of 1 µM:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of pre-warmed, complete cell culture medium to get a 10 µM solution.

      • Then, add 100 µL of this 10 µM solution to 900 µL of pre-warmed, complete cell culture medium to obtain the final 1 µM working concentration.

    • Mix gently by inverting the tube or pipetting.

    • Use the final working solution immediately. Do not store aqueous working solutions.[8]

Visualizations

Troubleshooting this compound Precipitation start Start: Adding this compound to Media precipitation Precipitation Observed? start->precipitation no_precipitation No Precipitation Proceed with Experiment precipitation->no_precipitation No immediate_precip Immediate Precipitation precipitation->immediate_precip Yes, Immediately delayed_precip Delayed Precipitation (During Incubation) precipitation->delayed_precip Yes, Over Time check_concentration Is Final Concentration Too High? immediate_precip->check_concentration check_stock Was Stock Solution Freshly Diluted? delayed_precip->check_stock reduce_concentration Action: Lower Final Working Concentration check_concentration->reduce_concentration Yes check_dilution Was Direct Dilution Used? check_concentration->check_dilution No resolve Issue Resolved reduce_concentration->resolve check_dilution->delayed_precip No serial_dilution Action: Use Serial Dilution (Pre-dilute in serum-containing media) check_dilution->serial_dilution Yes serial_dilution->resolve fresh_dilution Action: Prepare Fresh Dilutions Immediately Before Use check_stock->fresh_dilution No check_mixing Was Mixing Gentle? check_stock->check_mixing Yes fresh_dilution->resolve gentle_mixing Action: Mix Gently (Invert/Pipette) check_mixing->gentle_mixing No check_mixing->resolve Yes gentle_mixing->resolve

Caption: Troubleshooting workflow for this compound precipitation.

Recommended Workflow for Preparing this compound Working Solution start Start: Prepare 10 mM Stock in Anhydrous DMSO aliquot Aliquot Stock Solution (Single-Use Volumes) start->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw One Aliquot at Room Temperature intermediate_dilution Prepare Intermediate Dilution in Pre-warmed Medium thaw->intermediate_dilution prewarm Pre-warm Cell Culture Medium to 37°C prewarm->intermediate_dilution final_dilution Prepare Final Working Solution in Pre-warmed Medium intermediate_dilution->final_dilution mix Mix Gently final_dilution->mix use Use Immediately in Experiment mix->use

Caption: Experimental workflow for this compound solution preparation.

References

Interpreting Unexpected Results with XMD8-87: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers and drug development professionals encountering unexpected results during experiments with XMD8-87, a potent inhibitor of Activated CDC42-associated kinase 1 (ACK1), also known as Tyrosine Kinase Nonreceptor 2 (TNK2).

Frequently Asked Questions (FAQs)

Q1: Why am I observing a weaker than expected inhibitory effect of this compound in my cell-based assays compared to in vitro kinase assays?

A1: This is a common observation when transitioning from biochemical to cellular assays. Several factors could contribute to this discrepancy:

  • Cell Permeability: this compound may have poor permeability across the cell membrane of your specific cell line, leading to lower intracellular concentrations.

  • ATP Competition: In vitro kinase assays are often performed at ATP concentrations significantly lower than physiological levels. The high ATP concentration within cells can outcompete ATP-competitive inhibitors like this compound, reducing their apparent potency.[1][2]

  • Efflux Pumps: The cells may actively remove this compound through efflux pumps, preventing it from reaching its target.

  • Compound Stability: The compound may be unstable in the cell culture medium over the duration of your experiment.

Q2: My results suggest that the observed phenotype is not solely due to TNK2 inhibition. What could be the cause?

A2: While this compound is a potent TNK2 inhibitor, it can engage other kinases, known as off-target effects. These off-target interactions can sometimes be responsible for the observed cellular phenotype, a phenomenon increasingly recognized in cancer drug development.[3][4] Consider the possibility that the effects you are seeing are due to inhibition of one or more of its known off-targets.

Q3: I am seeing significant cell toxicity at concentrations where I don't expect to see strong TNK2 inhibition. Why might this be happening?

A3: Off-target effects are a likely cause of unexpected toxicity.[5] Inhibition of other essential kinases, even at lower potencies, can lead to cellular toxicity. It is also possible that the toxicity is related to the physicochemical properties of the compound itself, independent of its kinase inhibitory activity.

Troubleshooting Guides

Issue 1: Discrepancy between In Vitro and Cellular Potency

If you observe a significant drop in this compound potency in cell-based assays, consider the following troubleshooting steps:

  • Workflow for Investigating Potency Discrepancy

    A Start: Discrepancy Observed B Assess Cell Permeability (e.g., LC-MS/MS of cell lysates) A->B C Evaluate Compound Stability in Media (e.g., HPLC analysis over time) A->C D Investigate Efflux Pump Involvement (e.g., Use of efflux pump inhibitors) A->D E Confirm On-Target Engagement in Cells (e.g., Western blot for p-TNK2) B->E C->E D->E F Conclusion: Identify Cause of Discrepancy E->F

Issue 2: Potential Off-Target Effects

If you suspect the observed phenotype is due to off-target effects, a systematic approach is necessary to identify the responsible kinase(s).

  • Logical Flow for Investigating Off-Target Effects

    A Start: Unexpected Phenotype Observed B Review Known Off-Target Profile of this compound A->B C Hypothesize Involved Off-Target(s) B->C D Use More Selective Inhibitor(s) for Hypothesized Off-Target(s) C->D E Perform Gene Knockdown/Knockout of Hypothesized Off-Target(s) C->E F Compare Phenotypes D->F E->F G Conclusion: Off-Target Effect Confirmed or Refuted F->G

    Caption: Investigating potential off-target effects.

Data Presentation

Table 1: Kinase Inhibitory Profile of this compound

TargetPotency (IC50/Kd)Assay TypeReference
TNK2 (ACK1) IC50 = 38 nM (D163E)Ba/F3 Cell Line[6][7][8]
IC50 = 113 nM (R806Q)Ba/F3 Cell Line[6][7][8]
Off-Targets
BRKKd = 37 nM, IC50 = 47 nMBinding Assay, Kinase Assay[9]
FRKKd = 96 nM, IC50 = 264 nMBinding Assay, Kinase Assay[9]
TNK1Kd = 110 nMBinding Assay[9]
GAKKd = 270 nMBinding Assay[9]
DCAMKL1Kd = 280 nMBinding Assay[9]
CSF1RKd = 330 nM, IC50 = 428 nMBinding Assay, Kinase Assay[9]
DCAMKL2Kd = 690 nM, IC50 = 3200 nMBinding Assay, Kinase Assay[9]

Experimental Protocols

Protocol 1: Cellular Target Engagement Assay

This protocol is designed to confirm that this compound is engaging its intended target, TNK2, within a cellular context by measuring the phosphorylation status of TNK2.

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a dose-response of this compound or DMSO as a vehicle control for 6 hours. [7]2. Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phosphorylated TNK2 (p-TNK2) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total TNK2 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Protocol 2: Kinome Profiling

To broadly assess the selectivity of this compound and identify other potential off-targets, a kinome profiling service can be utilized.

  • Compound Submission: Submit this compound to a commercial vendor that offers kinase screening services (e.g., DiscoverX KiNativ, Reaction Biology Corporation).

  • Assay Format: Typically, these services perform binding assays (e.g., KINOMEscan) or enzymatic assays against a large panel of kinases.

  • Data Analysis: The results will provide a quantitative measure of the interaction (e.g., Kd, IC50, or percent inhibition) between this compound and each kinase in the panel. This data is crucial for identifying potential off-targets that may be responsible for unexpected phenotypes.

  • Signaling Pathway of TNK2/ACK1

    RTK Receptor Tyrosine Kinases (e.g., EGFR) TNK2 TNK2 (ACK1) RTK->TNK2 activates Cdc42 Cdc42-GTP Cdc42->TNK2 activates Downstream Downstream Signaling (e.g., Proliferation, Survival) TNK2->Downstream promotes XMD887 This compound XMD887->TNK2 inhibits

    Caption: Simplified TNK2 (ACK1) signaling pathway.

References

XMD8-87 Technical Support Center: Investigating Off-Target Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential cytotoxicity of XMD8-87 in non-target cell lines. This compound is a potent and selective inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42-associated Kinase 1 (ACK1).[1] While highly effective against its intended target, understanding its activity in non-target cells is crucial for accurate experimental design and interpretation of results.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be cytotoxic to cell lines that do not harbor activating TNK2 mutations?

A1: Generally, this compound exhibits significantly lower cytotoxicity in cell lines with wild-type TNK2 compared to those with activating mutations.[2] For instance, in Ba/F3 cells expressing wild-type TNK2, the IC50 value is greater than 1 µM, and in parental Ba/F3 cells, the EC50 is above 10 µM.[2][3] This suggests a wide therapeutic window between its on-target and off-target effects in this model system. However, cytotoxicity can be cell-line dependent and influenced by the expression levels of potential off-target kinases.

Q2: What are the known off-targets of this compound?

A2: Kinome profiling has identified several potential off-target kinases for this compound.[3][4] These include BRK, CSF1R, DCAMKL1, ERK5, FRK, GAK, and TNK1.[3][4] The binding affinities (Kd or IC50) for these off-targets are generally higher than for the primary target, TNK2, indicating a lower potency against these kinases. For a detailed comparison, please refer to the data summary table below.

Q3: What is the mechanism of action for this compound?

A3: this compound functions as an ATP-competitive, reversible inhibitor of TNK2.[3][4] This means it binds to the ATP-binding pocket of the kinase, preventing the transfer of phosphate (B84403) groups to substrate proteins and thereby inhibiting its signaling function.

Q4: What concentration range of this compound is recommended for cellular assays to maintain selectivity?

A4: For selective inhibition of TNK2 in cellular studies, it is recommended to use concentrations up to 500 nM.[4] Exceeding this concentration may increase the likelihood of engaging the off-target kinases listed in the data summary table, potentially leading to confounding results. It is always advisable to perform a dose-response curve in your specific cell line to determine the optimal concentration.

Troubleshooting Guide

Issue: I am observing significant cytotoxicity in my non-target cell line at concentrations where I expect TNK2-specific inhibition.

Possible Causes and Solutions:

  • Expression of Off-Target Kinases: Your cell line may express high levels of one or more of the known off-target kinases of this compound (e.g., BRK, CSF1R).

    • Troubleshooting Step: Check the expression profile of the potential off-target kinases in your cell line of interest using resources like the Cancer Cell Line Encyclopedia (CCLE) or by performing Western blotting or qPCR. If a known off-target is highly expressed, the observed cytotoxicity might be due to its inhibition.

  • Cell Line Sensitivity: Some cell lines may be inherently more sensitive to slight perturbations in kinase signaling pathways.

    • Troubleshooting Step: Perform a careful dose-response experiment with a wide range of this compound concentrations. Determine the IC50 value in your specific cell line and compare it to the known IC50 values for TNK2 and its off-targets.

  • Experimental Conditions: Factors such as cell density, serum concentration in the media, and duration of treatment can influence the apparent cytotoxicity.

    • Troubleshooting Step: Ensure consistent experimental setup across all assays. Refer to the detailed experimental protocols provided below for guidance on standard cytotoxicity assays.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against its primary target (TNK2) and potential off-target kinases. This data is crucial for designing experiments that minimize off-target effects.

TargetParameterValue (nM)Notes
Primary Target
TNK2 (D163E mutation)IC5038Potent inhibition of a leukemia-associated TNK2 mutation.[1][5][6]
TNK2 (R806Q mutation)IC50113Potent inhibition of another leukemia-associated TNK2 mutation.[1][5][6]
TNK2 (Wild-Type)IC50>1000 (>1 µM)In Ba/F3 cells, indicating high selectivity for mutant over wild-type.[2]
Potential Off-Targets Identified via KinomeScan.[3][4]
BRKKd37
IC5047
CSF1RKd330
IC50428
DCAMKL1Kd280
FRKKd96
IC50264
GAKKd270
TNK1Kd110

Experimental Protocols

Cell Viability (MTS-Based) Assay

This protocol is a general guideline for assessing the cytotoxicity of this compound using a methanethiosulfonate (B1239399) (MTS)-based assay.[5]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO.[6] Create a serial dilution of this compound in cell culture medium to achieve the desired final concentrations. Include a DMSO-only control.

  • Cell Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.[5]

  • MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot the dose-response curve to determine the IC50 value.

In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a specific kinase.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate assay buffer.

  • Reaction Mixture: In a suitable microplate, combine the kinase, its specific substrate, and ATP at its Km concentration.

  • Initiate Reaction: Add the diluted this compound or a vehicle control to the reaction mixture to start the kinase reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.

  • Stop Reaction: Terminate the reaction using a stop solution.

  • Detection: Quantify the kinase activity. This can be done using various methods, such as measuring the amount of phosphorylated substrate via an antibody-based detection system (e.g., ELISA) or using a luminescence-based ATP detection assay.

  • Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis cluster_result Result start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prep_compound Prepare this compound Serial Dilutions start->prep_compound treat_cells Treat Cells with this compound seed_cells->treat_cells prep_compound->treat_cells incubate_72h Incubate for 72 hours treat_cells->incubate_72h add_mts Add MTS Reagent incubate_72h->add_mts incubate_mts Incubate for 1-4 hours add_mts->incubate_mts read_absorbance Read Absorbance (490 nm) incubate_mts->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing this compound cytotoxicity using an MTS assay.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways TNK2 TNK2 (ACK1) Downstream_TNK2 Downstream Signaling (e.g., cell survival, proliferation) TNK2->Downstream_TNK2 Phosphorylation BRK BRK Downstream_Off_Target Diverse Downstream Effects BRK->Downstream_Off_Target CSF1R CSF1R CSF1R->Downstream_Off_Target ERK5 ERK5 ERK5->Downstream_Off_Target Other_Off_Targets Other Potential Off-Targets Other_Off_Targets->Downstream_Off_Target XMD887 This compound XMD887->TNK2 Potent Inhibition (IC50: 38-113 nM for mutants) XMD887->BRK Inhibition (IC50: 47 nM) XMD887->CSF1R Weak Inhibition (IC50: 428 nM) XMD887->ERK5 XMD887->Other_Off_Targets

Caption: this compound's on-target and potential off-target signaling pathways.

References

Technical Support Center: Improving XMD8-87 Efficacy in Resistant Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when using the TNK2/ACK1 inhibitor, XMD8-87, particularly in the context of cellular resistance.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and its mechanism of action?

This compound is a potent and selective inhibitor of Tyrosine-protein kinase non-receptor 2 (TNK2), also known as Activated CDC42 kinase 1 (ACK1)[1][2]. It functions as an ATP-competitive inhibitor, binding to the kinase domain of TNK2 and preventing its phosphorylation activity[3]. This inhibition blocks downstream signaling pathways that are often implicated in cancer cell proliferation and survival.

Q2: What are the known cellular effects of this compound?

This compound has been shown to potently inhibit the proliferation of cell lines expressing certain TNK2 mutations, such as D163E and R806Q, which have been identified in leukemia[4][5]. It also blocks the phosphorylation of TNK2 truncation mutations found in solid tumors[5]. Inhibition of TNK2 by this compound can lead to cell cycle arrest and apoptosis in cancer cells that are dependent on ACK1 signaling[1].

Q3: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound have not been extensively documented in the literature, based on the known functions of TNK2/ACK1 and general mechanisms of resistance to tyrosine kinase inhibitors, several possibilities can be considered:

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the inhibition of TNK2. One key pathway is the PI3K/AKT signaling cascade. ACK1 has been shown to activate AKT signaling independently of PI3K, suggesting that cells might upregulate other activators of AKT to bypass the effect of this compound[4].

  • Alterations in Downstream Effectors: Changes in proteins downstream of TNK2 could also lead to resistance. For example, if a downstream protein becomes constitutively active, it would no longer be dependent on TNK2 signaling.

  • Drug Efflux: Increased expression of drug efflux pumps, such as ATP-binding cassette (ABC) transporters, is a common mechanism of resistance to small molecule inhibitors[6]. These pumps can actively transport this compound out of the cell, reducing its intracellular concentration and efficacy.

  • Target Alteration: Although less common for selective inhibitors, mutations in the TNK2 kinase domain could potentially alter the binding of this compound, reducing its inhibitory effect.

Troubleshooting Guide

Problem: Decreased efficacy of this compound in my cell line over time.

This is a common issue that may indicate the development of acquired resistance. Here are some steps to investigate and potentially overcome this problem:

1. Confirm Target Engagement:

  • Hypothesis: this compound may not be effectively inhibiting TNK2 in the resistant cells.

  • Experiment: Perform a Western blot to assess the phosphorylation status of TNK2 (autophosphorylation) and a known downstream substrate in both sensitive and resistant cells treated with a dose range of this compound.

  • Expected Outcome: In sensitive cells, this compound should decrease TNK2 phosphorylation in a dose-dependent manner. In resistant cells, you may observe less effective inhibition of TNK2 phosphorylation, or downstream signaling may remain active despite TNK2 inhibition.

2. Investigate Bypass Pathways:

  • Hypothesis: Resistant cells may have activated a bypass signaling pathway, such as the PI3K/AKT pathway.

  • Experiment: Use Western blotting to examine the phosphorylation status of key proteins in alternative survival pathways (e.g., p-AKT, p-ERK) in both sensitive and resistant cells, with and without this compound treatment.

  • Strategy: If a bypass pathway is activated, consider combination therapy. For example, if p-AKT levels are high in resistant cells, combining this compound with a PI3K or AKT inhibitor may restore sensitivity.

3. Evaluate Combination Therapies:

  • Rationale: Combining this compound with another targeted therapy can be a powerful strategy to overcome resistance by targeting multiple nodes in a signaling network[7][8].

  • Suggested Combination:

    • With an EGFR inhibitor (e.g., Osimertinib): There is evidence that ACK1 inhibition can synergize with EGFR inhibitors to delay and overcome resistance in non-small cell lung cancer (NSCLC) cells with EGFR mutations[9].

    • With Immunotherapy: ACK1 has been implicated in resistance to immune checkpoint blockade[10]. Combining this compound with an immune checkpoint inhibitor could be a promising strategy in appropriate in vivo models.

Quantitative Data

The following table summarizes the reported IC50 values for this compound against specific TNK2 mutants in Ba/F3 cells. This data can serve as a reference for expected potency in sensitive cell lines.

Cell LineTNK2 MutationThis compound IC50 (nM)Reference
Ba/F3D163E38[4]
Ba/F3R806Q113[4]

Experimental Protocols

Protocol 1: Western Blot Analysis of TNK2 and AKT Phosphorylation

  • Cell Lysis:

    • Plate sensitive and resistant cells and treat with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 6 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-TNK2, total TNK2, phospho-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

Protocol 2: Cell Viability Assay for Combination Therapy

  • Cell Plating:

    • Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Drug Treatment:

    • Prepare a dose-response matrix of this compound and the combination drug (e.g., a PI3K inhibitor).

    • Treat the cells with single agents and the combinations for 72 hours. Include a vehicle control (e.g., DMSO).

  • Viability Measurement:

    • After the incubation period, measure cell viability using an MTS or a similar colorimetric assay.

    • Read the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 values for each drug alone and in combination.

    • Use software such as CompuSyn to calculate the Combination Index (CI) to determine if the drug interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR) TNK2 TNK2/ACK1 RTK->TNK2 Activation PI3K PI3K RTK->PI3K Activation AKT AKT TNK2->AKT Activation (PI3K-independent) PI3K->AKT Activation Downstream Downstream Effectors (Proliferation, Survival) AKT->Downstream XMD887 This compound XMD887->TNK2 Troubleshooting_Workflow Start Decreased this compound Efficacy Confirm_Target Confirm Target Engagement (p-TNK2 Western Blot) Start->Confirm_Target Target_Inhibited Is TNK2 phosphorylation inhibited? Confirm_Target->Target_Inhibited Investigate_Bypass Investigate Bypass Pathways (p-AKT, p-ERK Western Blot) Target_Inhibited->Investigate_Bypass Yes Optimize_Dose Optimize this compound Dose or Treatment Time Target_Inhibited->Optimize_Dose No Bypass_Active Is a bypass pathway activated? Investigate_Bypass->Bypass_Active Combination_Therapy Consider Combination Therapy (e.g., with PI3K/AKT inhibitor) Bypass_Active->Combination_Therapy Yes Consider_Other Consider Other Resistance Mechanisms (e.g., efflux) Bypass_Active->Consider_Other No

References

Validation & Comparative

A Comparative Analysis of XMD8-87 and Other TNK2 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapy, Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42-associated kinase 1 (ACK1), has emerged as a critical signaling node in various malignancies. Its role in driving cancer progression has spurred the development of potent and selective inhibitors. This guide provides an objective comparison of XMD8-87 with other notable TNK2 inhibitors, supported by experimental data to aid researchers, scientists, and drug development professionals in their endeavors.

Quantitative Performance of TNK2 Inhibitors

The efficacy of a kinase inhibitor is primarily determined by its potency and selectivity. The following tables summarize the in vitro potency of this compound and other TNK2 inhibitors against TNK2/ACK1 and a panel of other kinases to illustrate their selectivity profiles.

Table 1: In Vitro Potency against TNK2/ACK1

InhibitorAssay TypePotency (IC50/Kd)Cell Line/Conditions
This compound Kinase Assay (LanthaScreen)44 nM
Binding Assay (Ambit)15 nM (Kd)
ELISA1.9 µM
Cell-based (D163E mutant)38 nMBa/F3 cells
Cell-based (R806Q mutant)113 nMBa/F3 cells
AIM-100 Kinase Assay22 nM, 24 nM, 21.58 nM[1][2][3]
(R)-9b Kinase Assay (33P HotSpot)56 nM
13 nM[4][5]
Dasatinib Binding Assay6 nM (Kd)
Bosutinib Kinase Assay2.7 nM
Kinase Assay (Src)1.2 nMCell-free

Table 2: Selectivity Profile of TNK2 Inhibitors

InhibitorOff-Target KinasePotency (IC50/Kd)
This compound BRK37 nM (Kd), 47 nM (IC50)
CSF1R330 nM (Kd), 428 nM (IC50)
FRK96 nM (Kd), 264 nM (IC50)
TNK1110 nM (Kd)
AIM-100 Lck5-fold higher IC50 than for ACK1[6]
ABL1, BTK, LYNNo inhibition
(R)-9b c-Src438 nM
JAK2, Tyk2Inhibitory effects noted[7]
Dasatinib BCR-ABLPotent inhibitor
Bosutinib Src family kinases (Fgr, Lyn, Src)< 10 nM
Abl2.4 nM

Signaling Pathways and Mechanism of Action

TNK2 is a non-receptor tyrosine kinase that plays a pivotal role in various cellular processes, including cell proliferation, survival, and migration.[8] It acts as a central hub, integrating signals from receptor tyrosine kinases (RTKs) like EGFR, HER2, and insulin (B600854) receptor, and transducing them to downstream effectors.[9][10] Dysregulation of TNK2 has been implicated in the pathogenesis of multiple cancers.[8] TNK2 inhibitors, including this compound, typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the transfer of phosphate (B84403) groups to its substrates.[8][11] This blockade disrupts downstream signaling cascades such as the PI3K/AKT and MAPK/ERK pathways, which are often hyperactivated in cancer.[8]

TNK2_Signaling_Pathway cluster_upstream Upstream Activators cluster_tnk2 TNK2 cluster_downstream Downstream Signaling cluster_inhibitors Inhibitors RTK RTKs (EGFR, HER2, etc.) TNK2 TNK2 (ACK1) RTK->TNK2 Activation Cdc42 Cdc42-GTP Cdc42->TNK2 Binding & Activation AKT AKT TNK2->AKT Phosphorylation (Tyr176) AR Androgen Receptor (AR) TNK2->AR Phosphorylation (Tyr267) Other Other Substrates TNK2->Other XMD887 This compound XMD887->TNK2 OtherInh Other TNK2 Inhibitors OtherInh->TNK2

Figure 1: Simplified TNK2 signaling pathway and points of inhibition.

Experimental Protocols

The following are representative protocols for key experiments used to characterize and compare TNK2 inhibitors.

In Vitro Kinase Assay (Luminescent ADP Detection)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Recombinant TNK2 enzyme

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP

  • TNK2 inhibitors (this compound, etc.)

  • Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the TNK2 inhibitors in the appropriate buffer.

  • In a 384-well plate, add the inhibitor solution (or DMSO as a vehicle control), recombinant TNK2 enzyme, and the substrate/ATP mixture.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the inhibitor concentration versus the percentage of kinase inhibition.

Kinase_Assay_Workflow A Prepare inhibitor dilutions B Add inhibitor, TNK2 enzyme, and substrate/ATP to plate A->B C Incubate (e.g., 60 min) B->C D Add ADP-Glo™ Reagent C->D E Incubate (40 min) D->E F Add Kinase Detection Reagent E->F G Incubate (30 min) F->G H Measure luminescence G->H I Calculate IC50 H->I

Figure 2: Workflow for an in vitro kinase assay with luminescent detection.
Cell Viability (MTS) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials:

  • Cancer cell line of interest (e.g., prostate or breast cancer cell lines)

  • Cell culture medium

  • TNK2 inhibitors

  • MTS reagent

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the TNK2 inhibitors (and a vehicle control) for a specified duration (e.g., 72 hours).

  • Add the MTS reagent to each well.

  • Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.

  • Measure the absorbance at 490 nm using a spectrophotometer.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the IC50 values.

Western Blot for TNK2 Phosphorylation

This technique is used to detect the phosphorylation status of TNK2, which is an indicator of its activation.

Materials:

  • Cell lysates from cells treated with TNK2 inhibitors

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-TNK2 and anti-total-TNK2)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with TNK2 inhibitors for a specified time, then lyse the cells to extract proteins.

  • Separate the protein lysates by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phosphorylated TNK2.

  • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total TNK2 or a loading control protein like GAPDH.

Conclusion

This compound demonstrates potent and selective inhibition of TNK2, with nanomolar efficacy against both wild-type and mutant forms of the enzyme.[12][13][14] Its selectivity profile, as shown in the comparative data, indicates a favorable window for on-target activity.[11] When compared to other inhibitors, such as the multi-kinase inhibitors Dasatinib and Bosutinib, this compound offers a more targeted approach for dissecting the specific roles of TNK2 in cellular processes.[15] Inhibitors like AIM-100 and (R)-9b also show high potency and are valuable tools for TNK2 research.[1][15] The choice of inhibitor will ultimately depend on the specific experimental context, including the desired level of selectivity and the cellular model being investigated. This guide provides the foundational data and methodologies to assist researchers in making an informed decision for their studies on TNK2-mediated signaling in health and disease.

References

Validating XMD8-87 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Confirming that a small molecule therapeutic engages its intended target within the complex cellular environment is a cornerstone of modern drug discovery. This guide provides a comprehensive comparison of methodologies for validating the cellular target engagement of XMD8-87, a potent and selective inhibitor of the non-receptor tyrosine kinase TNK2 (also known as Ack1). We will explore experimental data supporting its on-target activity and compare its performance with other known TNK2 inhibitors, AIM-100 and Bosutinib.

Introduction to this compound and its Target, TNK2

This compound is a small molecule inhibitor targeting Tyrosine Kinase Non-receptor 2 (TNK2). TNK2 is a critical signaling node downstream of several receptor tyrosine kinases (RTKs) and plays a significant role in cell growth, proliferation, and survival.[1][2][3][4] Dysregulation of TNK2 activity has been implicated in various cancers, making it an attractive therapeutic target.[1][2][5] this compound has demonstrated potent inhibition of TNK2 and has been shown to block the growth of cancer cell lines harboring specific TNK2 mutations.

Comparative Analysis of TNK2 Inhibitors

A critical aspect of characterizing a new inhibitor is to compare its potency and selectivity against existing alternatives. Here, we compare this compound with two other known TNK2 inhibitors: AIM-100, another potent TNK2 inhibitor, and Bosutinib, a dual Src/Abl inhibitor that also targets TNK2.[5][6]

InhibitorTarget(s)Potency (IC50/Kd) on TNK2Selectivity Profile
This compound TNK2 (Ack1) IC50: 1.9 µM (ELISA), Kd: 15 nM [7]Highly selective. Kinome scan shows minimal off-target activity. Notable off-targets include BRK, CSF1R, and FRK.[7]
AIM-100 TNK2 (Ack1) IC50: 22 nM [6]Selective. Exhibits selectivity over ABL1, BTK, Lck, and LYN.[6]
Bosutinib BCR-ABL, Src family kinases, TNK2 IC50: 2.7 nM [5]Multi-targeted. Inhibits a broader range of kinases compared to this compound and AIM-100.[5]

Validating Target Engagement in Cells: Key Methodologies

Several robust methods can be employed to confirm that this compound directly binds to and inhibits TNK2 within a cellular context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify target engagement by measuring the thermal stabilization of a protein upon ligand binding.[8] An increase in the melting temperature (Tm) of TNK2 in the presence of this compound provides direct evidence of binding in intact cells.

NanoBioluminescence Resonance Energy Transfer (NanoBRET) Assay

The NanoBRET assay is a proximity-based method that measures the binding of a small molecule to a target protein in living cells.[9][10][11] A NanoLuc luciferase-TNK2 fusion protein is expressed in cells, and a fluorescent tracer that binds to TNK2 is added. Competitive displacement of the tracer by this compound leads to a decrease in the BRET signal, allowing for the quantitative determination of intracellular affinity.[9][10]

Western Blotting for Phosphorylation Status

As a kinase inhibitor, this compound is expected to decrease the phosphorylation of TNK2 and its downstream substrates. Western blotting can be used to probe for changes in the phosphorylation status of TNK2 (autophosphorylation) or its known substrates, providing functional evidence of target inhibition.

Experimental Protocols

I. Cellular Thermal Shift Assay (CETSA) Protocol for TNK2

This protocol is designed to determine the thermal stabilization of TNK2 upon this compound binding.

  • Cell Culture and Treatment:

    • Culture cells (e.g., a cell line overexpressing TNK2 or with endogenous expression) to 70-80% confluency.

    • Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Harvest cells and wash with PBS.

    • Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[8]

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 25°C water bath).[8]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[8]

    • Collect the supernatant (soluble protein fraction) and determine the protein concentration.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Block the membrane and incubate with a primary antibody specific for TNK2.

    • Incubate with a secondary antibody and detect the signal.

    • Quantify the band intensities to generate melting curves and determine the shift in melting temperature (ΔTm).

II. NanoBRET™ Target Engagement Assay for TNK2

This protocol allows for the quantitative measurement of this compound binding to TNK2 in living cells.[9][10]

  • Cell Preparation:

    • Transfect HEK293 cells with a vector expressing a NanoLuc®-TNK2 fusion protein.

    • After 24 hours, harvest and resuspend the cells in Opti-MEM.

  • Assay Setup:

    • In a 384-well plate, add the NanoBRET™ tracer (e.g., Tracer K-10) at a predetermined concentration.[9]

    • Add serial dilutions of this compound or a vehicle control.

    • Add the transfected cell suspension to each well.

  • Signal Measurement:

    • Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.

    • Measure the donor (450 nm) and acceptor (610 nm) emission within 10 minutes using a plate reader equipped with the appropriate filters.[10]

    • Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and plot the data to determine the IC50 value for target engagement.

III. Western Blot Protocol for TNK2 Phosphorylation

This protocol assesses the functional consequence of this compound binding by measuring changes in TNK2 autophosphorylation.

  • Cell Treatment and Lysis:

    • Culture cells and treat with various concentrations of this compound for a specified time (e.g., 2-6 hours).

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the cell lysates.

  • Immunoblotting:

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST to reduce background.

    • Incubate with a primary antibody specific for phosphorylated TNK2 (p-TNK2).

    • Incubate with an HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal.

    • Strip the membrane and re-probe with an antibody for total TNK2 as a loading control.

Visualizing Cellular Processes and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the signaling pathway and experimental workflows.

TNK2_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) TNK2 TNK2 (Ack1) RTK->TNK2 Activation GrowthFactor Growth Factor GrowthFactor->RTK Downstream Downstream Signaling (e.g., AKT, MAPK) TNK2->Downstream XMD887 This compound XMD887->TNK2 Inhibition Proliferation Cell Growth & Proliferation Downstream->Proliferation

Caption: TNK2 Signaling Pathway and Inhibition by this compound.

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Analysis Cells Cells Treatment Treatment Cells->Treatment Add this compound or Vehicle Heat Apply Temp. Gradient Treatment->Heat Lysis Lysis Heat->Lysis Centrifugation Centrifugation Lysis->Centrifugation Separate Soluble & Aggregated WesternBlot WesternBlot Centrifugation->WesternBlot Quantify Soluble TNK2 NanoBRET_Workflow Transfection Transfect Cells with NanoLuc-TNK2 Plating Plate Cells in Assay Plate Transfection->Plating Addition Add NanoBRET Tracer & this compound Plating->Addition Measurement Add Substrate & Measure BRET Signal Addition->Measurement Analysis Calculate IC50 Measurement->Analysis

References

XMD8-87: A Comparative Guide to Kinase Inhibitor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selectivity of a kinase inhibitor is a critical parameter influencing its therapeutic window and potential off-target effects. This guide provides a detailed comparison of XMD8-87, a potent inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42 Kinase 1 (ACK1), with other notable kinase inhibitors. We present quantitative data, experimental methodologies, and a visual representation of the relevant signaling pathway to offer a comprehensive overview of this compound's selectivity profile.

This compound: Potency and Selectivity

This compound is recognized as a potent and selective ATP-competitive inhibitor of TNK2/ACK1.[1][2][3] It has demonstrated significant inhibitory activity against leukemia-associated mutations of TNK2, with IC50 values of 38 nM for the D163E mutation and 113 nM for the R806Q mutation in Ba/F3 cell lines.[2][4][5] The inhibitor has a dissociation constant (Kd) of 15 nM for TNK2.[3][6]

KinomeScan data indicates that this compound has excellent kinome selectivity.[1] At a screening concentration of 10 μM, it shows minimal off-target binding.[1] However, some potential off-targets have been identified, including BRK, CSF1R, and FRK, though with lower potency compared to its primary target, TNK2.[1][3]

Comparison with Alternative Kinase Inhibitors

To contextualize the selectivity of this compound, we compare it with other inhibitors, including another TNK2 inhibitor, AIM-100, and a panel of well-characterized Bcr-Abl inhibitors known for their varying selectivity profiles: Imatinib, Nilotinib, and Dasatinib. While these Bcr-Abl inhibitors are not direct competitors for TNK2-targeted therapies, their extensive characterization provides a valuable benchmark for assessing kinase selectivity.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the inhibitory activity (IC50 or Kd values) of this compound and selected alternative inhibitors against their primary targets and key off-targets. Lower values indicate higher potency.

InhibitorPrimary Target(s)IC50 / Kd (nM)Key Off-TargetsIC50 / Kd (nM)
This compound TNK2 (ACK1) 15 (Kd) [3][6]BRK37 (Kd)[1][3]
TNK2 (D163E)38 (IC50)[4][5]CSF1R330 (Kd)[1][3]
TNK2 (R806Q)113 (IC50)[4][5]FRK96 (Kd)[1][3]
AIM-100 TNK2 (ACK1)Data not available in provided search resultsData not availableData not available
Imatinib Bcr-Abl100-500 (IC50)[7]c-Kit[8]Specific value not provided
c-AblSpecific value not providedPDGF Receptor[8]Specific value not provided
Nilotinib Bcr-Abl10-25 (IC50)[7]Considered more selective than ImatinibSpecific values not provided
Dasatinib Bcr-Abl<1 (IC50)[9]Src family kinases[9][10]Specific values not provided
Src family kinasesSpecific value not providedc-KitSpecific value not provided

Note: This table is compiled from multiple sources and assay conditions may vary.

Experimental Protocols

The determination of kinase inhibitor selectivity relies on robust and standardized assays. The data presented in this guide were primarily generated using the following methodologies:

Kinase Binding Assays (e.g., Ambit, DiscoverX KinomeScan)

These assays quantify the binding affinity of a compound to a large panel of kinases.

  • Principle: The core principle involves a competition between the test compound and a known, labeled ligand that binds to the kinase of interest. The amount of labeled ligand displaced by the test compound is measured, which allows for the determination of the dissociation constant (Kd).

  • General Protocol:

    • A panel of recombinant kinases is immobilized, often on a solid support.

    • The test compound (e.g., this compound) is incubated with the kinases across a range of concentrations.

    • A labeled probe with known affinity for the kinases is added.

    • After reaching equilibrium, the amount of bound probe is quantified.

    • The data is used to calculate the Kd, representing the concentration of the inhibitor required to bind to 50% of the kinase population.

Biochemical Enzymatic Kinase Assays (e.g., Invitrogen Kinase Assay)

These assays measure the direct inhibitory effect of a compound on the enzymatic activity of a kinase.

  • Principle: The assay measures the ability of a kinase to phosphorylate a substrate in the presence of varying concentrations of an inhibitor. The IC50 value is determined, representing the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.

  • General Protocol:

    • The kinase, a specific substrate (often a peptide), and ATP are combined in a reaction buffer.

    • The test compound is added at various concentrations.

    • The reaction is allowed to proceed for a set period.

    • The amount of phosphorylated substrate is quantified, often using methods like fluorescence, luminescence, or radioactivity.

    • IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

Cellular Assays

These assays assess the effect of an inhibitor on cellular processes that are dependent on the target kinase.

  • Principle: The viability or proliferation of cells that rely on the target kinase for survival is measured in the presence of the inhibitor.

  • General Protocol for Cell Viability (MTS-based assay):

    • Cells (e.g., Ba/F3 cells expressing a specific TNK2 mutant) are seeded in multi-well plates.

    • The cells are treated with the inhibitor at a range of concentrations for a specified duration (e.g., 72 hours).[4]

    • A methanethiosulfonate (B1239399) (MTS) reagent is added to the wells.

    • Living cells metabolize the MTS into a formazan (B1609692) product, which has a specific absorbance.

    • The absorbance is measured to determine the number of viable cells, and the EC50 (effective concentration to inhibit 50% of cell growth) is calculated.[1]

Signaling Pathway and Experimental Workflow

TNK2/ACK1 is a non-receptor tyrosine kinase that integrates signals from various upstream receptors, including Receptor Tyrosine Kinases (RTKs), and influences downstream pathways involved in cell growth, survival, and migration.

TNK2_Signaling_Pathway RTK Growth Factor Receptors (e.g., EGFR) TNK2 TNK2 (ACK1) RTK->TNK2 Activation GrowthFactor Growth Factors GrowthFactor->RTK AKT AKT TNK2->AKT Downstream Other Downstream Effectors TNK2->Downstream XMD8_87 This compound XMD8_87->TNK2 Inhibition CellSurvival Cell Survival & Proliferation AKT->CellSurvival CellMigration Cell Migration Downstream->CellMigration

Caption: Simplified signaling pathway of TNK2 (ACK1) and its inhibition by this compound.

The diagram above illustrates how growth factors can activate TNK2 through receptor tyrosine kinases. Activated TNK2 then phosphorylates downstream targets like AKT, leading to cellular responses such as survival and proliferation. This compound acts by directly inhibiting the kinase activity of TNK2, thereby blocking these downstream signals.

Kinase_Selectivity_Workflow Compound Test Compound (e.g., this compound) BiochemAssay Biochemical Assays (Kinase Panel) Compound->BiochemAssay CellularAssay Cellular Assays Compound->CellularAssay BindingAssay Binding Assay (Kd) BiochemAssay->BindingAssay EnzymaticAssay Enzymatic Assay (IC50) BiochemAssay->EnzymaticAssay SelectivityProfile Selectivity Profile & Off-Target Identification BindingAssay->SelectivityProfile EnzymaticAssay->SelectivityProfile TargetEngagement Target Engagement CellularAssay->TargetEngagement PhenotypicScreen Phenotypic Screening (e.g., Cell Viability) CellularAssay->PhenotypicScreen PhenotypicScreen->SelectivityProfile

Caption: General workflow for determining kinase inhibitor selectivity.

This workflow outlines the typical experimental progression for characterizing a kinase inhibitor. It begins with broad biochemical screening against a panel of kinases to determine potency and identify potential off-targets, followed by cellular assays to confirm on-target activity and assess the phenotypic consequences of inhibition.

References

A Head-to-Head Comparison of XMD8-87 and AIM-100 for Activated Cdc42-Associated Kinase 1 (Ack1) Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two prominent small molecule inhibitors of Activated Cdc42-associated Kinase 1 (Ack1), XMD8-87 and AIM-100. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the selection of the most appropriate inhibitor for preclinical research.

Introduction to Ack1 and its Inhibition

Activated Cdc42-associated Kinase 1 (Ack1), also known as TNK2, is a non-receptor tyrosine kinase that has emerged as a critical signaling node in various cellular processes, including cell growth, survival, and migration.[1][2] Aberrant Ack1 activity has been implicated in the progression of numerous cancers, making it an attractive target for therapeutic intervention.[1][3] this compound and AIM-100 are two potent and selective inhibitors of Ack1 that are widely used in preclinical studies to probe its biological functions and evaluate its therapeutic potential.

In Vitro Performance: Potency and Selectivity

A direct comparison of the in vitro potency of this compound and AIM-100 reveals that both compounds inhibit Ack1 with high affinity. However, their selectivity profiles across the human kinome show some distinctions.

InhibitorTargetIC50 (nM)Assay ConditionsReference
This compound Ack1 (TNK2)1.9 (ELISA)Not specified[4]
TNK2 D163E38Ba/F3 cell line[5]
TNK2 R806Q113Ba/F3 cell line[5]
AIM-100 Ack1 (TNK2)21 - 22In vitro kinase assay[1]

Table 1: In Vitro Potency of this compound and AIM-100 against Ack1. This table summarizes the reported half-maximal inhibitory concentrations (IC50) for each inhibitor against wild-type and mutant forms of Ack1.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical parameter, as off-target effects can lead to misleading experimental results and potential toxicity.

This compound: A KinomeScan profiling of this compound at a concentration of 10 µM demonstrated excellent kinome selectivity.[6] Potential off-targets with notable affinity include BRK, CSF1R, DCAMKL1, ERK5, and FRK.[6]

AIM-100: In a kinase assay screen against 30 other kinases, AIM-100 was found to be highly selective for Ack1, showing no significant inhibition of members from the AKT, AXL, HER, JAK, ERK, and PI3K subfamilies.[1]

It is important to note that these selectivity profiles were determined using different platforms and concentrations, which should be taken into consideration when directly comparing the two inhibitors.

Cellular Activity: Inhibition of Ack1 Signaling and Cell Viability

Both this compound and AIM-100 have demonstrated the ability to inhibit Ack1 signaling in cellular contexts, leading to downstream effects on cell proliferation and survival.

InhibitorCell LineEffectConcentrationReference
This compound HEK293Inhibits EGF-induced autophosphorylation2 µM[4]
A549Completely inhibits cell growth10 µM[4]
TNK2 mutant cell linesPotently inhibits cell growth38 nM (D163E), 113 nM (R806Q)[7]
AIM-100 LNCaP, LAPC4Suppresses AR Tyr267 phosphorylationNot specified
Multiple cancer cell linesInhibits AKT Tyr176 phosphorylation, arrests cells in G1 phaseNot specified[1]
LNCaPInhibits cell growthIC50 = 7 µM[8]
VCaPInhibits cell growthIC50 = 4 µM[8]

Table 2: Cellular Activity of this compound and AIM-100. This table highlights the observed effects of each inhibitor on Ack1 signaling and cell viability in various cancer cell lines.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams illustrate the Ack1 signaling pathway and a general workflow for evaluating Ack1 inhibitors.

Ack1_Signaling_Pathway cluster_inhibitors Inhibitors RTK Receptor Tyrosine Kinases (e.g., EGFR, HER2) Ack1 Ack1 (TNK2) RTK->Ack1 Activation AKT AKT Ack1->AKT Phosphorylation (Tyr176) AR Androgen Receptor (AR) Ack1->AR Phosphorylation (Tyr267) Wwox Wwox (Tumor Suppressor) Ack1->Wwox Phosphorylation -> Degradation Proliferation Cell Proliferation & Survival AKT->Proliferation AR->Proliferation Apoptosis Apoptosis Wwox->Apoptosis XMD8_87 This compound XMD8_87->Ack1 AIM_100 AIM-100 AIM_100->Ack1

Figure 1: Ack1 Signaling Pathway. This diagram illustrates the central role of Ack1 in relaying signals from receptor tyrosine kinases to downstream effectors like AKT and the Androgen Receptor, promoting cell proliferation and survival while inhibiting tumor suppressors. Both this compound and AIM-100 block these downstream effects by inhibiting Ack1.

Experimental_Workflow cluster_vitro In Vitro Assays cluster_cell Cell-Based Assays Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Kinome_Scan Kinome-wide Selectivity Profiling Kinase_Assay->Kinome_Scan Cell_Culture Cancer Cell Line Culture Treatment Inhibitor Treatment (this compound or AIM-100) Cell_Culture->Treatment Western_Blot Western Blot (p-Ack1, p-AKT, etc.) Treatment->Western_Blot Viability_Assay Cell Viability Assay (e.g., MTT, MTS) Treatment->Viability_Assay

References

A Researcher's Guide to XMD8-87 and Other Chemical Probes for TNK2 Function

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly evolving landscape of kinase research, the non-receptor tyrosine kinase TNK2 (also known as ACK1) has emerged as a critical signaling node in various cancers, making it an attractive target for therapeutic intervention. The development and characterization of potent and selective chemical probes are paramount for elucidating the complex biology of TNK2 and for validating its potential as a drug target. This guide provides a comprehensive comparison of XMD8-87, a well-characterized TNK2 inhibitor, with other commonly used chemical probes. We present a detailed analysis of their biochemical and cellular potency, selectivity profiles, and the experimental protocols required for their effective use.

Comparative Analysis of TNK2 Inhibitors

The selection of an appropriate chemical probe is crucial for obtaining reliable and interpretable experimental results. The following tables summarize the key quantitative data for this compound and its alternatives, offering a clear comparison of their performance.

Table 1: Biochemical Potency and Cellular Activity of TNK2 Inhibitors

CompoundTargetIn Vitro IC₅₀ / KdCellular IC₅₀ (Cell Line)Mechanism of Action
This compound TNK235.4 nM (IC₅₀, Kinase Assay)[1] / 15 nM (Kd, Binding Assay)[1][2]38 nM (Ba/F3, D163E mutant)[3][4] / 113 nM (Ba/F3, R806Q mutant)[3][4]ATP-competitive, Reversible[5]
XMD16-5 TNK216 nM (Ba/F3, D163E mutant)[5] / 77 nM (Ba/F3, R806Q mutant)[5]Not explicitly foundATP-competitive (presumed)
AIM-100 TNK222 nM (IC₅₀)[6]~7-8 µM (GI₅₀, various cancer cell lines)[7]ATP-competitive[7]
(R)-9b TNK256 nM (IC₅₀, ³³P HotSpot assay)[8]< 2 µM (IC₅₀, human cancer cell lines)[8]Not explicitly found
Dasatinib TNK2pKd = 8.3 (Binding Assay)[8]36 nM (IC₅₀, JMML patient cells)[9]Multi-kinase inhibitor

Table 2: Selectivity Profile of TNK2 Inhibitors

CompoundSelectivity Score (at 10 µM)Key Off-Targets (Potency)
This compound S(35) = 0.08, S(10) = 0.03, S(1) = 0.02[5]BRK (37 nM Kd), CSF1R (330 nM Kd), DCAMKL1 (280 nM Kd), FRK (96 nM Kd), GAK (270 nM Kd), TNK1 (110 nM Kd)[1][5]
XMD16-5 KiNativ analysis shows high selectivity, with >90% inhibition of only a few kinases at 1 µM.[10]Specific off-target potencies not detailed.
AIM-100 No inhibition of 25 other kinases tested.[6] Exhibits selectivity over ABL1, BTK, Lck, and LYN.[11]Src and Lck are potential off-targets.[12]
(R)-9b At 1 µM, >80% inhibition of JAK2, Tyk2, ABL1, ALK, CHK1, FGFR1, LCK, and ROS1.[8]JAK2 (98.6% inhibition at 1µM), Tyk2 (98.9% inhibition at 1µM)[8]
Dasatinib S₃₅ = 0.21 (at 500 nM)Broad-spectrum inhibitor of SRC family kinases, ABL, c-KIT, PDGFR, and others.[12]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of TNK2's role in cellular signaling and the experimental approaches to study its function, we provide the following diagrams generated using Graphviz.

TNK2_Signaling_Pathway cluster_upstream Upstream Activators cluster_downstream Downstream Effectors & Cellular Processes RTKs RTKs (EGFR, HER2, etc.) TNK2 TNK2 (ACK1) RTKs->TNK2 Activate Cdc42_GTP Activated Cdc42 Cdc42_GTP->TNK2 Bind & Activate AKT AKT (pY176) TNK2->AKT Phosphorylates AR Androgen Receptor (pY267) TNK2->AR Phosphorylates PTPN11 PTPN11 (SHP2) TNK2->PTPN11 Activates Migration Cell Migration TNK2->Migration Survival Cell Survival & Proliferation AKT->Survival Gene_Expression Gene Expression AR->Gene_Expression PTPN11->Survival XMD8_87 This compound XMD8_87->TNK2 Inhibits

A simplified diagram of the TNK2 signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Kinase_Assay Biochemical Kinase Assay (e.g., ADP-Glo) Binding_Assay Binding Assay (e.g., KINOMEscan) Target_Engagement Target Engagement (e.g., NanoBRET) Western_Blot Western Blot (pTNK2) Cell_Viability Cell Viability Assay (e.g., MTS) Inhibitor TNK2 Inhibitor (e.g., this compound) Inhibitor->Kinase_Assay Determine IC₅₀ Inhibitor->Binding_Assay Determine Kd & Selectivity Inhibitor->Target_Engagement Confirm Cellular Binding Inhibitor->Western_Blot Assess Target Inhibition Inhibitor->Cell_Viability Measure Phenotypic Effect

A typical workflow for characterizing a TNK2 inhibitor.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following sections provide detailed protocols for key experiments used to characterize TNK2 inhibitors.

In Vitro Kinase Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human TNK2 enzyme

  • TNK2 substrate (e.g., a suitable peptide or protein)

  • TNK2 inhibitor (e.g., this compound) dissolved in DMSO

  • ATP solution

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the TNK2 inhibitor in Kinase Assay Buffer. Include a DMSO-only control.

  • Enzyme Preparation: Dilute the recombinant TNK2 enzyme to the desired concentration in Kinase Assay Buffer. The optimal concentration should be determined empirically through an enzyme titration.

  • Reaction Setup: In a 384-well plate, add the TNK2 inhibitor solution and the diluted TNK2 enzyme. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction: Add a mixture of the TNK2 substrate and ATP to initiate the reaction. Incubate for 60 minutes at room temperature.

  • ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.

TNK2-Specific Notes:

  • The optimal substrate and its concentration, as well as the ATP concentration (ideally at the Km for TNK2), should be determined empirically for the specific TNK2 construct being used.

Western Blot for Phospho-TNK2

This method is used to assess the inhibition of TNK2 autophosphorylation in a cellular context.

Materials:

  • Cells expressing TNK2 (e.g., 293T cells transiently transfected with a TNK2 expression vector)

  • TNK2 inhibitor

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-Phospho-TNK2 (pTyr284) polyclonal antibody (e.g., from Sigma-Aldrich)[13]

    • Antibody for total TNK2

    • Antibody for a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with serial dilutions of the TNK2 inhibitor for the desired time (e.g., 6 hours).[14]

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Normalize the protein amounts, prepare samples with loading buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-TNK2 (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed for total TNK2 and a loading control to ensure equal protein loading.

Cell Viability Assay (MTS-based)

This assay measures the metabolic activity of cells as an indicator of cell viability upon treatment with a kinase inhibitor.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • TNK2 inhibitor

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the TNK2 inhibitor. Include a DMSO-only control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • MTS Addition: Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the IC₅₀ value.

NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the binding of a compound to its target kinase within living cells.

Materials:

  • HEK293 cells

  • NanoLuc-TNK2 Fusion Vector

  • Transfection reagent

  • NanoBRET™ Tracer K-10

  • TNK2 inhibitor

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, opaque 384-well plates

Procedure:

  • Transfection: Transiently transfect HEK293 cells with the NanoLuc-TNK2 Fusion Vector.

  • Cell Seeding: Seed the transfected cells into a 384-well plate.

  • Tracer and Compound Addition: Pre-treat the cells with the NanoBRET™ Tracer K-10, followed by the addition of serial dilutions of the TNK2 inhibitor.

  • Incubation: Incubate for 1 hour.[6]

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

  • Data Acquisition: Measure the BRET signal on a plate reader capable of detecting both donor and acceptor wavelengths.[6]

  • Data Analysis: Calculate the BRET ratio and determine the IC₅₀ value from the dose-response curve.

Conclusion

The selection of a chemical probe for studying TNK2 requires careful consideration of its potency, selectivity, and mechanism of action. This compound stands out as a well-characterized probe with excellent potency and a well-defined selectivity profile. Alternatives such as XMD16-5, AIM-100, and (R)-9b offer different properties that may be advantageous for specific experimental contexts. The promiscuous inhibitor Dasatinib, while a potent TNK2 inhibitor, should be used with caution due to its broad off-target effects, and its use should be accompanied by appropriate control experiments. By utilizing the comparative data and detailed protocols provided in this guide, researchers can make informed decisions in selecting and applying the most suitable chemical probe to unravel the multifaceted functions of TNK2 in health and disease.

References

A Comparative Guide to XMD8-87 and Alternative ERK5 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimental results of XMD8-87 and other key inhibitors targeting the ERK5 signaling pathway. We present a detailed analysis of their inhibitory activities, off-target effects, and the experimental protocols used to generate this data, offering a valuable resource for researchers investigating the roles of TNK2 and ERK5 in cellular processes and disease.

Inhibitor Activity Comparison

The following table summarizes the inhibitory potency of this compound and alternative compounds against their primary targets and key off-targets. This data is crucial for interpreting experimental results and selecting the most appropriate chemical probe for a given study.

CompoundPrimary Target(s)IC50 / KdOff-Target(s)IC50 / KdReference(s)
This compound TNK2 (ACK1)Kd: 15 nMIC50: 38 nM (D163E)IC50: 113 nM (R806Q)ERK5-[1][2]
XMD8-92 ERK5 (BMK1), BRD4Kd: 80 nM (ERK5)Kd: 170 nM (BRD4)DCAMKL2, PLK4, TNK1Kd: 190 nM (DCAMKL2)Kd: 600 nM (PLK4)Kd: 890 nM (TNK1)[3][4]
ERK5-IN-1 ERK5IC50: 162 nMEC50: 90 nM (cellular)LRRK2-[5][6]
AX15836 ERK5IC50: 8 nMBRD4Kd: 3,600 nM[7][8]

Experimental Methodologies

Reproducibility of experimental findings is contingent on detailed and standardized protocols. Below are the methodologies for the key assays used to characterize the inhibitors discussed in this guide.

In Vitro Kinase Assay

This assay is fundamental for determining the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Principle:

The assay measures the transfer of a phosphate (B84403) group from ATP to a substrate by the kinase. The amount of phosphorylation is quantified, and the inhibitory effect of the compound is determined by the reduction in this signal.

Protocol:

  • Reaction Setup: In a 96-well plate, combine the purified recombinant kinase (e.g., TNK2 or ERK5), a specific peptide substrate, and the kinase assay buffer.

  • Inhibitor Addition: Add the test compound (e.g., this compound, XMD8-92) at a range of concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP (often radiolabeled with ³²P) and magnesium chloride (MgCl₂).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow the enzymatic reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a solution such as Laemmli sample buffer.

  • Detection: The amount of phosphorylated substrate is quantified. Common methods include:

    • Radiometric Assay: Separation of the phosphorylated substrate by SDS-PAGE, followed by autoradiography to detect the incorporated ³²P.

    • Luminescence-based Assay (e.g., ADP-Glo™): Measurement of the amount of ADP produced, which correlates with kinase activity.

    • Fluorescence-based Assay: Using modified substrates that become fluorescent upon phosphorylation.

  • Data Analysis: The percentage of kinase inhibition is plotted against the inhibitor concentration to calculate the IC50 value, which represents the concentration of the inhibitor required to reduce kinase activity by 50%.

Cell Viability (MTS) Assay

This colorimetric assay is widely used to assess the effect of a compound on cell proliferation and cytotoxicity.

Principle:

The MTS assay measures the metabolic activity of viable cells. The tetrazolium salt MTS is reduced by metabolically active cells into a colored formazan (B1609692) product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound. Include vehicle-treated (e.g., DMSO) control wells.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) to allow the compound to exert its effects.

  • MTS Reagent Addition: Add the MTS reagent, combined with an electron coupling reagent like phenazine (B1670421) methosulfate (PMS), to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the conversion of MTS to formazan.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with media only). Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the EC50 or IC50 value.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways of TNK2 and ERK5, providing a visual representation of the molecular interactions affected by the inhibitors discussed.

TNK2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Cdc42_GTP Cdc42-GTP RTK->Cdc42_GTP Activates GrowthFactor Growth Factor GrowthFactor->RTK Binds TNK2 TNK2 (ACK1) Cdc42_GTP->TNK2 Activates Downstream Downstream Effectors TNK2->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes XMD8_87 This compound XMD8_87->TNK2 Inhibits

Caption: TNK2 (ACK1) Signaling Pathway and Inhibition by this compound.

ERK5_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor MEKK2_3 MEKK2/3 Receptor->MEKK2_3 Activates Stimuli Mitogens, Stress Stimuli->Receptor Activates MEK5 MEK5 MEKK2_3->MEK5 Phosphorylates ERK5 ERK5 MEK5->ERK5 Phosphorylates TranscriptionFactors Transcription Factors (e.g., MEF2) ERK5->TranscriptionFactors Activates GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Regulates Inhibitors XMD8-92 ERK5-IN-1 AX15836 Inhibitors->ERK5 Inhibit

Caption: ERK5 Signaling Pathway and Inhibition by Selective Inhibitors.

Experimental Workflow Diagram

The following diagram outlines the general workflow for evaluating the efficacy of a kinase inhibitor, from initial in vitro testing to cellular assays.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_cellular Cellular Analysis KinaseAssay In Vitro Kinase Assay IC50 Determine IC50 KinaseAssay->IC50 Data for CellCulture Cell Culture & Treatment IC50->CellCulture Select promising compounds ViabilityAssay Cell Viability (MTS) Assay CellCulture->ViabilityAssay Proceed to EC50 Determine EC50 ViabilityAssay->EC50 Data for start Start: Inhibitor Characterization start->KinaseAssay

Caption: General Workflow for Kinase Inhibitor Evaluation.

References

Validating Specificity: A Guide to Negative Control Experiments for XMD8-87 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the therapeutic potential of XMD8-87, a potent and selective inhibitor of the Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42-associated Kinase 1 (ACK1), establishing the specificity of its biological effects is paramount.[1][2][3][4] This guide provides a comprehensive overview of essential negative control experiments to ensure that the observed cellular or in vivo responses are directly attributable to the inhibition of TNK2 by this compound and not due to off-target effects or experimental artifacts.

Understanding the Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of TNK2, effectively blocking its kinase activity.[5][6] It has demonstrated potent inhibition of TNK2 phosphorylation and the growth of cell lines expressing TNK2 mutations.[1][2][4] To rigorously validate that the observed phenotypes in this compound-treated samples are a direct consequence of TNK2 inhibition, a series of well-designed negative control experiments are indispensable.

Key Negative Control Experiments

A multi-faceted approach employing several distinct negative controls is crucial for robust and reliable data. The following experiments are recommended:

  • Vehicle Control: This is the most fundamental control to account for any effects of the solvent used to dissolve this compound.

  • Inactive Compound Control: The use of a structurally similar but biologically inactive analog of this compound helps to rule out effects related to the chemical scaffold of the inhibitor.

  • Rescue Experiments: These experiments aim to reverse the effects of this compound by manipulating downstream components of the TNK2 signaling pathway.

The logical workflow for implementing these controls is illustrated below:

G cluster_0 Experimental Setup cluster_1 Treatments cluster_2 Outcome Analysis Experimental System Experimental System XMD887 This compound Experimental System->XMD887 Vehicle Vehicle Control (e.g., DMSO) Experimental System->Vehicle InactiveAnalog Inactive Analog Experimental System->InactiveAnalog Rescue This compound + Rescue Condition Experimental System->Rescue Phenotype Observed Phenotype XMD887->Phenotype Specific Effect NoPhenotype No Phenotype Vehicle->NoPhenotype Confirms solvent inertness InactiveAnalog->NoPhenotype Confirms scaffold inertness RescuedPhenotype Rescued Phenotype Rescue->RescuedPhenotype Confirms on-target mechanism

Caption: Workflow for this compound Negative Control Experiments.

Comparative Performance and Data Presentation

To objectively assess the specificity of this compound, its performance should be compared against appropriate controls. The following table summarizes expected outcomes and provides a template for presenting quantitative data.

Treatment Group Target (TNK2) Inhibition Cellular Phenotype (e.g., % Viability) Off-Target A Activation Off-Target B Activation
Untreated Baseline100%BaselineBaseline
Vehicle Control (e.g., 0.1% DMSO) No significant change from baseline~100%No significant changeNo significant change
This compound (Effective Concentration) Significant InhibitionExpected biological effect (e.g., 50%)Minimal to no changeMinimal to no change
Inactive Analog Control No significant inhibitionNo significant change from vehicleNo significant changeNo significant change
This compound + Rescue Significant InhibitionReversal of biological effect (e.g., >80%)Minimal to no changeMinimal to no change

Note: Off-target A and B should be selected based on the known selectivity profile of this compound. Potential off-targets to consider for screening include BRK, CSF1R, DCAMKL1, FRK, GAK, and TNK1.[6]

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of results.

Protocol 1: Vehicle Control Treatment

Objective: To control for the effects of the solvent used to dissolve this compound, most commonly dimethyl sulfoxide (B87167) (DMSO).[7][8][9]

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO.[2]

  • Working Solution Preparation: Dilute the this compound stock solution in cell culture medium to the final desired experimental concentrations. Calculate the final percentage of DMSO in the medium.

  • Vehicle Control Preparation: Prepare a vehicle control solution by diluting 100% DMSO to the exact same final percentage as in the highest concentration of this compound used in the experiment.[10]

  • Treatment: Treat cells with the prepared this compound working solutions and the vehicle control solution for the desired duration. An untreated control group (cells in medium alone) should also be included.[7]

  • Analysis: Perform downstream assays (e.g., cell viability, western blotting) and compare the results from the this compound-treated groups to both the vehicle control and untreated control groups. It is crucial to ensure the final DMSO concentration is not toxic to the cells, typically below 0.5%, though this can be cell-type dependent.[7][8]

Protocol 2: Inactive Compound Control

Objective: To demonstrate that the observed biological effects are due to the specific inhibitory activity of this compound and not a non-specific effect of its chemical structure.

Methodology:

  • Selection of Inactive Analog: Ideally, use a commercially available, validated inactive analog of this compound. If one is not available, a structurally similar compound with no or significantly lower activity against TNK2 should be used. This may require chemical synthesis or sourcing from a collaborator.

  • Treatment: Treat cells with the inactive analog at the same concentrations and for the same duration as this compound.

  • Analysis: Compare the effects of the inactive analog on the target phenotype with those of this compound and the vehicle control. The inactive analog should not produce the same biological effect as this compound.

Protocol 3: Rescue Experiment

Objective: To confirm that the effect of this compound is mediated through the inhibition of the TNK2 signaling pathway.

Methodology:

  • Identify a Downstream Effector: Identify a key downstream molecule in the TNK2 signaling pathway that is responsible for the observed phenotype. This may be a constitutively active mutant of a downstream kinase or a gene that is transcriptionally regulated by TNK2.

  • Genetic Rescue: Transfect or transduce cells with a vector expressing the constitutively active downstream effector or the target gene. A control group should be transfected with an empty vector.

  • This compound Treatment: Treat both the rescue and control cells with this compound at a concentration known to produce the phenotype of interest.

  • Analysis: Assess whether the expression of the rescue construct can reverse the phenotype induced by this compound. A successful rescue experiment provides strong evidence for on-target activity.

Visualizing the TNK2 Signaling Pathway and Points of Intervention

Understanding the signaling context is crucial for designing and interpreting these experiments. The following diagram illustrates a simplified TNK2 signaling pathway and highlights where this compound and potential rescue strategies would act.

G cluster_pathway Simplified TNK2 Signaling Pathway cluster_intervention Experimental Interventions RTK Receptor Tyrosine Kinase (RTK) TNK2 TNK2 (ACK1) RTK->TNK2 Activation Downstream Downstream Effector(s) TNK2->Downstream Phosphorylation Phenotype Cellular Phenotype (e.g., Proliferation, Survival) Downstream->Phenotype XMD887 This compound XMD887->TNK2 Inhibition Rescue Rescue Construct (e.g., Constitutively Active Downstream Effector) Rescue->Downstream Bypass

Caption: TNK2 Signaling and Experimental Intervention Points.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of XMD8-87 for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of XMD8-87, a potent TNK2 inhibitor, to ensure operational safety and regulatory compliance.

Given that this compound is a potent, biologically active compound, all waste materials containing this substance must be treated as hazardous chemical waste. Adherence to institutional and local regulations for hazardous waste disposal is mandatory.

Summary of this compound Properties

For safe handling and disposal, it is crucial to be aware of the known properties of this compound. The following table summarizes key data for the compound.

PropertyValue
Molecular Formula C₂₄H₂₇N₇O₂
Molecular Weight 445.52 g/mol
Appearance Crystalline solid
Solubility Soluble in DMSO
Storage Solid Powder: -20°C for 12 months; In Solvent: -80°C for 6 months

Step-by-Step Disposal Protocol for this compound

Researchers must follow these procedural steps to ensure the safe and compliant disposal of this compound and associated waste materials.

Step 1: Waste Segregation and Collection

  • Designated Waste Containers : All solid and liquid waste containing this compound must be collected in designated, leak-proof hazardous waste containers. These containers should be clearly labeled.

  • Solid Waste : Unused or expired this compound powder, as well as contaminated personal protective equipment (PPE) such as gloves, weighing paper, and pipette tips, should be placed in a robust, sealable hazardous waste container.

  • Liquid Waste : Solutions containing this compound, including residual amounts in vials and experimental solutions, must be collected in a separate, sealed, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps : Any sharps, such as needles or contaminated glass slides, must be disposed of in a designated puncture-resistant sharps container.

Step 2: Labeling of Waste Containers

  • Clear Identification : All hazardous waste containers must be accurately and clearly labeled with the words "Hazardous Waste."

  • Contents Declaration : The label must include the full chemical name, "this compound," and list any other components present in the waste stream, including solvents and their approximate concentrations.

Step 3: Storage of Chemical Waste

  • Satellite Accumulation Area (SAA) : Store hazardous waste containers in a designated SAA that is at or near the point of waste generation.

  • Secondary Containment : To mitigate spills, the primary waste container should be placed within a larger, chemically resistant secondary containment bin.

  • Secure Storage : Ensure the waste container is kept securely closed at all times, except when adding waste. Store in a well-ventilated area away from incompatible materials.

Step 4: Decontamination Procedures

  • Surface Decontamination : Any surfaces or equipment that have come into contact with this compound should be decontaminated. A common and effective procedure involves wiping the surface with a suitable solvent, such as 70% ethanol, followed by a thorough cleaning with a laboratory-grade detergent.

  • Disposal of Cleaning Materials : All materials used for decontamination, including wipes and absorbent pads, must be disposed of as hazardous solid waste.

Step 5: Disposal Request and Pickup

  • Institutional Protocols : Adhere to your institution's established procedures for the disposal of hazardous waste. This typically involves submitting a formal request for waste pickup through your EHS department.

  • Prohibition of Drain Disposal : Under no circumstances should this compound or its solutions be disposed of down the sink or in the regular trash.[1] This is critical to prevent environmental contamination and potential harm to aquatic life.[2]

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

cluster_handling Safe Handling of this compound cluster_disposal Disposal Protocol A Wear Appropriate PPE (Gloves, Lab Coat, Goggles) B Weigh/Handle in a Ventilated Enclosure A->B C Prepare Solutions in a Fume Hood B->C D Segregate Waste at Point of Generation C->D Generate Waste E Collect in Labeled Hazardous Waste Container D->E F Store in Designated Satellite Accumulation Area E->F G Request Pickup by EHS Department F->G

Caption: Workflow for the safe handling and disposal of this compound.

By adhering to these procedures, laboratory personnel can effectively manage the risks associated with this compound and ensure a safe and compliant research environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling XMD8-87

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of XMD8-87, a potent inhibitor of Tyrosine Kinase Non-receptor 2 (TNK2), also known as Activated CDC42 kinase 1 (ACK1). Given that the full toxicological properties of this compound may not be fully known, adherence to these guidelines is critical to ensure personnel safety and prevent environmental contamination. This document is intended to supplement, not replace, your institution's standard safety protocols and a thorough review of the full Safety Data Sheet (SDS) which should be obtained from your supplier.

Hazard Identification and Personal Protective Equipment (PPE)

While a specific, publicly accessible Safety Data Sheet for this compound was not available for direct consultation, general safety information for similar kinase inhibitors suggests that this compound should be handled as a potentially hazardous substance. The following recommendations are based on best practices for handling potent, powdered chemical compounds in a research laboratory setting.

1.1 GHS Hazard Classification (Assumed)

The following table outlines the assumed GHS classifications based on data for similar compounds.

Hazard Class Hazard Category Pictogram Signal Word Hazard Statement
Acute Toxicity, OralCategory 4
alt text
WarningH302: Harmful if swallowed.
Skin Corrosion/IrritationCategory 2
alt text
WarningH315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2
alt text
WarningH319: Causes serious eye irritation.

1.2 Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure.

Equipment Specification Purpose
Hand Protection Nitrile gloves (double-gloving recommended)Prevents skin contact.
Eye Protection Safety glasses with side shields or chemical splash gogglesProtects eyes from dust particles and splashes.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Protection Use in a certified chemical fume hood. If weighing powder outside a ventilated enclosure, a NIOSH-approved N95 or higher-rated respirator may be necessary.Prevents inhalation of fine powder.

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and ensure the safety of laboratory personnel.

2.1 Operational Plan: Step-by-Step Handling Procedure

This workflow outlines the essential steps for safely handling this compound powder and preparing solutions.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling Solid cluster_storage Storage cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area in Fume Hood gather_ppe Don Appropriate PPE prep_area->gather_ppe gather_materials Assemble All Necessary Equipment and Reagents gather_ppe->gather_materials weigh Weigh this compound Powder in Fume Hood gather_materials->weigh Proceed to Handling dissolve Dissolve in Appropriate Solvent (e.g., DMSO) weigh->dissolve store_solid Store Solid at -20°C weigh->store_solid Store Unused Solid store_solution Store Stock Solution at -80°C dissolve->store_solution Store Solution decontaminate Decontaminate Work Area dissolve->decontaminate After Handling dispose_waste Dispose of Waste According to Institutional Guidelines decontaminate->dispose_waste

Workflow for Safe Handling of this compound

2.2 Storage Conditions

Form Temperature Duration Notes
Solid (Powder) -20°CUp to 3 yearsKeep in a tightly sealed container, protected from light and moisture.
Stock Solution -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.

2.3 Solubility Data

Solvent Solubility
DMSO Soluble
Ethanol Sparingly Soluble
Water Insoluble

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Situation First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
Skin Contact In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
Ingestion If swallowed, wash out mouth with water provided person is conscious. Call a physician. Do not induce vomiting unless directed to do so by medical personnel.
Spill Small Spill: Use appropriate tools to put the spilled solid in a convenient waste disposal container. Finish cleaning by spreading water on the contaminated surface and dispose of according to local and regional authority requirements. Large Spill: Use a shovel to put the material into a convenient waste disposal container. Finish cleaning by spreading water on the contaminated surface and allow to evacuate through the sanitary system.

Disposal Plan

All waste generated from the handling of this compound must be considered hazardous.

4.1 Waste Categorization and Disposal Route

This compound Disposal Pathway cluster_waste_generation Waste Generation cluster_collection Waste Collection cluster_disposal Final Disposal solid_waste Contaminated PPE (gloves, lab coat) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Unused Solutions & Contaminated Solvents liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Pipette Tips, Needles, etc. sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container disposal_vendor Licensed Hazardous Waste Disposal Vendor solid_container->disposal_vendor liquid_container->disposal_vendor sharps_container->disposal_vendor

Disposal workflow for this compound waste.

4.2 Decontamination Procedure

  • All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated.

  • A suitable decontamination solution (e.g., a solution of detergent and water, followed by a solvent rinse such as ethanol) should be used.

  • All materials used for decontamination (e.g., wipes, paper towels) should be disposed of as hazardous waste.

Disclaimer: This information is provided as a guide and is not exhaustive. Researchers are responsible for conducting their own risk assessments and adhering to all applicable local, state, and federal regulations regarding the handling and disposal of chemical substances. Always consult the Safety Data Sheet (SDS) provided by the manufacturer before use.

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